1-Bromo-3,5-di-tert-butylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3,5-ditert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Br/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOWTUULDKULFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)Br)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347326 | |
| Record name | 1-Bromo-3,5-di-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22385-77-9 | |
| Record name | 1-Bromo-3,5-bis(1,1-dimethylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22385-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3,5-di-tert-butylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022385779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3,5-di-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3,5-di-tert-butylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 1-Bromo-3,5-di-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of the synthetic organic compound 1-Bromo-3,5-di-tert-butylbenzene. The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical industries who utilize this compound as a key building block in complex molecular synthesis.
Core Physical and Chemical Data
This compound is a halogenated aromatic hydrocarbon. Its sterically hindered nature, due to the two tertiary butyl groups, imparts specific solubility and reactivity characteristics that are valuable in organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₁Br | [1][2] |
| Molecular Weight | 269.22 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder or solid. | [3][4] |
| Melting Point | 61-68 °C (lit.) | [1][4] |
| 78-82 °C | [3] | |
| Boiling Point | 152-156 °C at 26 Torr | [1] |
| 285-290 °C (decomposes) | [3] | |
| Density | 1.126 ± 0.06 g/cm³ (Predicted) | [1] |
| ~1.25 g/cm³ | [3] | |
| Solubility | Insoluble in water.[3][5] Soluble in organic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and ethanol.[3] | |
| CAS Number | 22385-77-9 | [1][2][3] |
Note on Data Discrepancies: The observed variations in reported melting points and densities can be attributed to differences in the purity of the samples and the experimental conditions under which the measurements were taken. The boiling point reported at reduced pressure (Torr) is a common practice for high boiling point compounds to prevent decomposition.
Experimental Protocols
The following are standard methodologies for the determination of the key physical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the range.
Boiling Point Determination
Due to the relatively high boiling point of this compound and its potential for decomposition at atmospheric pressure, vacuum distillation is the preferred method for determining its boiling point.
Methodology: Vacuum Distillation
-
Apparatus Setup: A distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask, is assembled. The system is connected to a vacuum pump with a manometer to monitor the pressure.
-
Sample Introduction: The this compound is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.
-
Vacuum Application: The system is evacuated to the desired pressure (e.g., 26 Torr).
-
Heating: The flask is gently heated.
-
Data Recording: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
Density Determination
The density of a solid can be determined using various techniques. The displacement method is a common and straightforward approach.
Methodology: Gas Pycnometry
-
Instrument Calibration: A gas pycnometer is calibrated using a standard sphere of known volume.
-
Sample Weighing: A precise mass of this compound is weighed and placed in the sample chamber of the pycnometer.
-
Volume Measurement: The instrument uses an inert gas, such as helium, to measure the volume of the sample by applying Archimedes' principle of fluid displacement in a gaseous medium. The gas is introduced into a reference chamber and then expanded into the sample chamber. The pressure difference is used to calculate the volume of the solid.
-
Density Calculation: The density is calculated by dividing the mass of the sample by its measured volume.
Solubility Assessment
A qualitative assessment of solubility in various solvents is crucial for applications in synthesis and formulation.
Methodology: Visual Solubility Test
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, tetrahydrofuran) is selected.
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
-
Observation: The mixtures are agitated (e.g., by vortexing) and visually inspected for dissolution. The solubility is typically reported in qualitative terms (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, techniques such as UV-Vis spectroscopy or HPLC can be employed after preparing saturated solutions.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a synthetic compound like this compound.
Caption: Workflow for the Determination and Reporting of Physical Properties.
References
1-Bromo-3,5-di-tert-butylbenzene CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-di-tert-butylbenzene is a sterically hindered organobromine compound that serves as a valuable building block in organic synthesis. Its bulky tert-butyl groups provide unique solubility and reactivity characteristics, making it a key intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. This technical guide provides an in-depth overview of its properties, synthesis, and key reactions, complete with experimental protocols and spectroscopic data.
Chemical Properties and Data
CAS Number: 22385-77-9[1][2][3]
Molecular Weight: 269.22 g/mol [1][2][4]
| Property | Value | Reference |
| Molecular Formula | C14H21Br | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 62-66 °C | [2] |
| Boiling Point | 152-156 °C at 26 Torr | |
| Solubility | Soluble in common organic solvents such as THF, diethyl ether, and chloroform. | |
| SMILES | CC(C)(C)c1cc(Br)cc(c1)C(C)(C)C | [4] |
| InChI | InChI=1S/C14H21Br/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3 | [4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | CDCl₃ | 7.33 (s, 1H), 7.15 (d, J=1.8 Hz, 2H), 1.32 (s, 18H) |
| ¹³C NMR | CDCl₃ | 151.9, 129.5, 122.9, 121.5, 34.9, 31.3 |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound shows a characteristic isotopic pattern for a bromine-containing compound.
| m/z | Relative Intensity (%) | Assignment |
| 270 | 19.78 | [M+2]⁺ |
| 268 | 21.06 | [M]⁺ |
| 255 | 97.53 | [M-CH₃+2]⁺ |
| 253 | 99.99 | [M-CH₃]⁺ |
| 57 | 95.31 | [C(CH₃)₃]⁺ |
| Data sourced from PubChem CID 620136.[4] |
Synthesis
This compound is typically synthesized via the electrophilic bromination of 1,3,5-tri-tert-butylbenzene (B73737). The steric hindrance of the tert-butyl groups directs the bromination to the less hindered position.
Experimental Protocol: Bromination of 1,3,5-Tri-tert-butylbenzene[2][5]
Materials:
-
1,3,5-Tri-tert-butylbenzene
-
Bromine
-
Iron powder (catalyst)
-
Carbon tetrachloride (solvent)
-
10% Sodium hydroxide (B78521) solution
-
Magnesium sulfate (B86663)
-
Hexane (B92381) or petroleum ether (for recrystallization)
Procedure:
-
Dissolve 1,3,5-tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add iron powder (2.5 g, 0.045 mol) followed by the dropwise addition of bromine (13.4 g, 4.3 mL, 0.084 mol).
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Pour the reaction mixture into cold water (ca. 40 mL) and separate the organic layer.
-
Wash the organic layer with a 10% sodium hydroxide solution to remove excess bromine, followed by washing with water until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by distillation (152-156 °C at 26 mmHg) or recrystallization from hexane or petroleum ether to yield white crystals.
Caption: Synthesis of this compound.
Key Reactions
Due to the presence of the bromine atom, this compound is a versatile substrate for various cross-coupling and organometallic reactions.
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between this compound and various organoboron compounds.
General Experimental Protocol:
-
In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, with a suitable phosphine (B1218219) ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water, or THF/water).
-
Heat the reaction mixture with stirring for the required time, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Caption: Suzuki-Miyaura Coupling Reaction Pathway.
Grignard Reagent Formation and Subsequent Reactions
This compound can be converted into its corresponding Grignard reagent, which is a potent nucleophile for reacting with various electrophiles, such as carbonyl compounds.
General Experimental Protocol for Grignard Reagent Formation:
-
Activate magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere. A crystal of iodine can be used as an activator.
-
Add a solution of this compound in anhydrous diethyl ether or THF dropwise to the magnesium turnings.
-
Maintain a gentle reflux to sustain the reaction.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grayish solution is the Grignard reagent.
General Experimental Protocol for Reaction with a Carbonyl Compound:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of the carbonyl compound (e.g., an aldehyde or ketone) in anhydrous ether or THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the resulting alcohol by column chromatography or distillation.
References
Synthesis of 1-Bromo-3,5-di-tert-butylbenzene from 1,3,5-tri-tert-butylbenzene.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 1-Bromo-3,5-di-tert-butylbenzene from 1,3,5-tri-tert-butylbenzene (B73737). The synthesis involves an electrophilic aromatic substitution reaction where one of the tert-butyl groups of 1,3,5-tri-tert-butylbenzene is replaced by a bromine atom, a process known as bromo-de-tert-butylation.[1] This transformation is a notable example of ipso-substitution, where an incoming electrophile displaces a substituent already present on the aromatic ring.[2] Careful control of reaction conditions is crucial to favor the desired mono-brominated product and minimize the formation of di-bromo substituted byproducts and the presence of unreacted starting material.[3]
Reaction and Mechanism
The core reaction is the bromination of 1,3,5-tri-tert-butylbenzene. In the presence of a Lewis acid catalyst such as iron powder, bromine is polarized, creating a potent electrophile (Br
+
). This electrophile attacks the aromatic ring. Due to the steric hindrance imposed by the bulky tert-butyl groups, direct bromination of a C-H bond is sterically hindered. Instead, the electrophile attacks a carbon atom bearing a tert-butyl group, leading to the formation of a carbocation intermediate. The subsequent loss of a tert-butyl cation results in the formation of the product, this compound. The reaction is typically performed in a chlorinated solvent like carbon tetrachloride at a reduced temperature to control the reaction rate and selectivity.[3]
Experimental Protocol
The following protocol is based on a well-established procedure for the synthesis of this compound.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3,5-Tri-tert-butylbenzene | 246.47 | 10.25 g | 0.042 |
| Bromine | 159.81 | 13.4 g (4.3 mL) | 0.084 |
| Iron Powder | 55.85 | 2.5 g | 0.045 |
| Carbon Tetrachloride | 153.82 | 20 mL | - |
| 10% Sodium Hydroxide (B78521) Solution | - | As needed | - |
| Magnesium Sulfate (anhydrous) | 120.37 | As needed | - |
| Petrol (or Hexane) | - | As needed | - |
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 10.25 g (0.042 mol) of 1,3,5-tri-tert-butylbenzene in 20 mL of carbon tetrachloride.
-
Addition of Reagents: To the cooled solution (0°C), add 2.5 g (0.045 mol) of iron powder followed by the slow addition of 13.4 g (4.3 mL, 0.084 mol) of bromine.
-
Reaction: Stir the resulting solution at 0°C for a minimum of 4 hours. The reaction can be left to stir overnight with similar outcomes.[3]
-
Work-up:
-
Pour the reaction mixture into approximately 40 mL of cold water.
-
Separate the organic layer.
-
Wash the organic layer with a 10% sodium hydroxide solution to remove excess bromine, followed by washing with water until the organic phase is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Concentrate the dried organic solution under reduced pressure.
-
The crude product can be purified by Kugelrohr distillation, collecting the fraction boiling at 152-156°C at 26 mmHg.[3]
-
Alternatively, recrystallization from petrol or hexane (B92381) can be performed to yield white crystals.[3] Direct recrystallization without prior distillation may lead to reduced yields.[3]
-
Yield and Product Characterization:
| Parameter | Value |
| Yield | 75% (after recrystallization)[3] |
| Appearance | White crystals[3] |
| ¹H NMR (293 K, CDCl₃) | δ 7.33 (s, 3H, aromatic protons), 1.30 (s, 18H, tBu)[3] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Critical Parameters and Considerations
-
Stoichiometry of Bromine: The use of two equivalents of bromine is essential. A lower amount will result in incomplete reaction and contamination of the product with unreacted 1,3,5-tri-tert-butylbenzene, which is very difficult to separate.[3]
-
Reaction Temperature: Maintaining the reaction temperature at 0°C is crucial for safety and to minimize the formation of by-products, such as the di-bromo substituted compound.[3] Although a small amount (around 3% or more) of the di-bromo product is often unavoidable.[3]
-
Reaction Time: A minimum reaction time of 4 hours is recommended to ensure the reaction proceeds to completion.[3]
-
Purification Strategy: While distillation provides a purer product, direct recrystallization of the crude material is possible, though it may result in a lower overall yield.[3]
This synthesis provides a reliable method for accessing this compound, a valuable intermediate in various fields of chemical research and development.[2][4]
References
- 1. Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buy this compound (EVT-316013) | 22385-77-9 [evitachem.com]
- 3. cssp.chemspider.com [cssp.chemspider.com]
- 4. tandfonline.com [tandfonline.com]
Solubility of 1-Bromo-3,5-di-tert-butylbenzene in common organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-3,5-di-tert-butylbenzene in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and outlines detailed experimental protocols for determining precise solubility values in a laboratory setting.
Core Concepts of Solubility
The solubility of a compound is governed by the principle "like dissolves like," which implies that substances with similar polarities tend to be soluble in one another. This compound is a substituted aromatic halide. The benzene (B151609) ring and the two tert-butyl groups contribute to its nonpolar, lipophilic character. The bromine atom introduces some polarity, but the overall nature of the molecule is predominantly nonpolar. Consequently, it is expected to be more soluble in nonpolar organic solvents and poorly soluble in polar solvents like water. Aryl halides are generally insoluble in water but soluble in organic compounds.[1]
Qualitative Solubility Data
While precise quantitative data is scarce, the available information indicates that this compound is soluble in a range of common organic solvents. A very low solubility in water has been reported as 35μg/L at 25℃. One source states that it is soluble in tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and ethanol.[2] Based on its chemical structure and general solubility principles for aryl halides, a qualitative solubility profile can be summarized as follows:
| Solvent Name | Chemical Formula | Polarity | Expected Solubility |
| Hexane | C₆H₁₄ | Nonpolar | High |
| Toluene | C₇H₈ | Nonpolar | High |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | High[2] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | High[2] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Medium to High |
| Acetone | C₃H₆O | Polar Aprotic | Medium |
| Ethanol | C₂H₅OH | Polar Protic | Medium to Low[2] |
| Methanol | CH₃OH | Polar Protic | Low |
| Water | H₂O | Polar Protic | Insoluble[1][2] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general guideline for determining the solubility of a solid organic compound like this compound in various organic solvents.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., hexane, toluene, ethyl acetate, etc.)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The amount of solid should be sufficient to ensure that some undissolved material remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution becomes saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the dilution factor.
This experimental procedure can be represented by the following workflow:
Logical Framework for Solubility Prediction
The decision-making process for predicting the solubility of an organic compound can be visualized as a logical flow. This involves assessing the polarity of the solute and the solvent to make an informed estimation based on the "like dissolves like" principle.
References
Understanding the steric hindrance effects of 1-Bromo-3,5-di-tert-butylbenzene.
An In-depth Technical Guide to the Steric Hindrance Effects of 1-Bromo-3,5-di-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the steric hindrance effects imparted by the two bulky tert-butyl groups in this compound. Understanding these effects is crucial for predicting reactivity, optimizing reaction conditions, and designing novel synthetic pathways in pharmaceutical and materials science research.
Introduction: The Archetype of Steric Encumbrance
This compound is a substituted aromatic hydrocarbon where the bulky tert-butyl groups at the meta-positions to the bromine atom create significant steric congestion. This steric hindrance is not merely a passive feature but an active influencer of the molecule's chemical behavior, dictating its reactivity in a variety of organic transformations. The spatial arrangement of the tert-butyl groups effectively shields the reactive center, leading to decreased reaction rates and influencing selectivity in comparison to less substituted bromobenzenes.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₄H₂₁Br[1] |
| Molecular Weight | 269.22 g/mol [1] |
| CAS Number | 22385-77-9[1] |
| Appearance | Solid[2][3] |
| Melting Point | 62-66 °C[2][3] |
| IUPAC Name | This compound[1] |
Steric Hindrance Effects on Reactivity
The steric bulk of the two tert-butyl groups in this compound profoundly impacts its reactivity in key synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation. However, its efficiency can be significantly diminished by steric hindrance on the aryl halide substrate. The bulky tert-butyl groups in this compound impede the approach of the bulky palladium catalyst to the carbon-bromine bond, which is a critical step in the catalytic cycle. This steric clash raises the activation energy of the oxidative addition step, leading to slower reaction rates and often lower yields compared to less hindered analogues.
The following diagram illustrates the steric hindrance in the oxidative addition step of the Suzuki-Miyaura coupling.
Caption: Steric hindrance impacting the oxidative addition step.
The following table provides a representative comparison of hypothetical yields for the Suzuki-Miyaura coupling of different bromobenzene (B47551) derivatives, illustrating the impact of increasing steric hindrance.
| Aryl Bromide | Steric Hindrance | Representative Yield (%) |
| Bromobenzene | Low | > 90 |
| 1-Bromo-3-tert-butylbenzene | Moderate | 60 - 80 |
| This compound | High | < 40 |
Note: These yields are illustrative and based on general trends observed for sterically hindered substrates in Suzuki-Miyaura reactions.[4]
Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. While this compound can form a Grignard reagent, the reaction rate is expected to be slower compared to less sterically hindered aryl bromides. The bulky tert-butyl groups can impede the interaction of the carbon-bromine bond with the magnesium surface.
The logical relationship for Grignard reagent formation is depicted below.
Caption: Influence of steric hindrance on Grignard reagent formation.
Experimental Protocols
The following are adapted experimental protocols for key reactions involving this compound. Due to the anticipated lower reactivity, longer reaction times and potentially higher catalyst loadings or more forcing conditions may be necessary compared to standard protocols.
Adapted Protocol for Suzuki-Miyaura Coupling
Reaction: this compound + Arylboronic acid → 3,5-di-tert-butyl-biphenyl derivative
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (4 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (8 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)
-
Toluene (B28343) (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Expect longer reaction times (24-48 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
The experimental workflow is visualized in the following diagram.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Adapted Protocol for Grignard Reagent Formation
Reaction: this compound + Mg → 3,5-di-tert-butylphenylmagnesium bromide
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
Procedure:
-
Ensure all glassware is rigorously oven-dried and assembled under an inert atmosphere.
-
Place the magnesium turnings in a flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Dissolve this compound in anhydrous ether/THF and add a small portion to the magnesium turnings.
-
If the reaction does not initiate (disappearance of iodine color, gentle reflux), gently warm the flask.
-
Once initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir and reflux for an additional 2-4 hours to ensure complete reaction.
-
The resulting Grignard reagent is typically used immediately in the next synthetic step.
Conclusion
The steric hindrance in this compound is a defining characteristic that significantly influences its chemical reactivity. The two meta-disposed tert-butyl groups effectively shield the carbon-bromine bond, leading to reduced reaction rates in transformations such as Suzuki-Miyaura coupling and Grignard reagent formation. While this can present synthetic challenges, it can also be exploited to control selectivity in certain reactions. For researchers and drug development professionals, a thorough understanding of these steric effects is paramount for the successful application of this and similarly encumbered building blocks in the synthesis of complex molecular architectures. The provided protocols and conceptual diagrams serve as a guide for navigating the synthetic utility of this sterically demanding aryl halide.
References
An In-depth Technical Guide to the NMR Spectral Data and Interpretation of 1-Bromo-3,5-di-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 1-Bromo-3,5-di-tert-butylbenzene. Due to the symmetrical nature of the molecule, its ¹H and ¹³C NMR spectra are relatively simple and highly informative for structural confirmation. This document outlines the predicted spectral data, offers a comprehensive interpretation, and provides a standardized experimental protocol for acquiring such data.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by two distinct signals corresponding to the aromatic protons and the protons of the tert-butyl groups.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (H-2, H-6) | 7.2 - 7.4 | Doublet (d) or Triplet (t) | 2H |
| Aromatic H (H-4) | 7.0 - 7.2 | Triplet (t) or Singlet (s) | 1H |
| tert-Butyl H | 1.3 - 1.4 | Singlet (s) | 18H |
*The multiplicity of the aromatic protons can vary depending on the resolution and the magnitude of the long-range coupling constants. Due to the meta-positioning, the coupling between H-2/H-6 and H-4 will be small (⁴JHH ≈ 2-3 Hz). Depending on the spectrometer's resolution, these may appear as sharp singlets or finely split multiplets.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, reflecting the symmetry of the molecule.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Br (C-1) | 120 - 125 |
| C-H (C-2, C-6) | 125 - 130 |
| C-H (C-4) | 120 - 125 |
| C-tert-butyl (C-3, C-5) | 150 - 155 |
| Quaternary C (tert-butyl) | 34 - 36 |
| Methyl C (tert-butyl) | 30 - 32 |
Spectral Interpretation
The ¹H NMR spectrum's simplicity is a direct result of the molecule's C₂ᵥ symmetry. The two tert-butyl groups are chemically equivalent, giving rise to a single, strong singlet integrating to 18 protons. The aromatic region displays signals for three protons. The two protons ortho to the bromine (H-2 and H-6) are equivalent and are expected to appear as one signal, while the proton para to the bromine (H-4) will be a separate signal.
In the ¹³C NMR spectrum, the number of signals confirms the molecular symmetry. The carbon atom attached to the bromine (C-1) is expected in the region typical for halogenated aromatic carbons. The two sets of aromatic CH carbons (C-2/C-6 and C-4) will have distinct chemical shifts. The quaternary carbons of the benzene (B151609) ring to which the tert-butyl groups are attached (C-3/C-5) will be significantly downfield due to the deshielding effect of the alkyl substituents. The quaternary and methyl carbons of the two equivalent tert-butyl groups will each produce a single signal in their characteristic aliphatic regions.
Experimental Protocol for NMR Spectroscopy
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent signal (CDCl₃: δн ≈ 7.26 ppm; δс ≈ 77.16 ppm).
-
Procedure:
-
Weigh the desired amount of this compound and transfer it to a clean, dry NMR tube.
-
Add the deuterated solvent containing the internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is suitable.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay ensures proper relaxation of quaternary carbons).
-
Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.
Visualizing Molecular Structure and NMR Signals
The following diagrams illustrate the structure of this compound and the logical relationship of its NMR signals.
Caption: Molecular structure and predicted ¹H and ¹³C NMR signal regions.
Caption: Workflow for NMR data acquisition, processing, and interpretation.
Spectroscopic Profile of 1-Bromo-3,5-di-tert-butylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the key infrared (IR) and Raman spectroscopic features of 1-Bromo-3,5-di-tert-butylbenzene. The information presented herein is crucial for the characterization and quality control of this important chemical intermediate in research and development settings, particularly in the pharmaceutical and materials science industries. The data is compiled from spectroscopic databases and interpreted based on established principles of vibrational spectroscopy for substituted aromatic compounds.
Overview of Spectroscopic Techniques
Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that probe the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational transitions, resulting in an IR absorption spectrum. In Raman spectroscopy, a sample is irradiated with a high-intensity monochromatic laser, and the inelastically scattered light is analyzed. The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule.
Due to different selection rules, IR and Raman spectroscopy provide complementary information. A vibrational mode is IR active if it results in a change in the molecular dipole moment. A mode is Raman active if there is a change in the polarizability of the molecule. For centrosymmetric molecules, there is no overlap between IR and Raman active modes (the rule of mutual exclusion). Although this compound is not centrosymmetric, the two techniques still provide complementary insights into its vibrational structure.
Key Spectroscopic Features of this compound
The following tables summarize the principal vibrational modes observed in the IR and Raman spectra of this compound. The assignments are based on characteristic group frequencies for substituted benzenes and alkyl groups.
Infrared (IR) Spectroscopy
The IR spectrum is characterized by absorptions arising from the aromatic ring, the tert-butyl groups, and the carbon-bromine bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 - 3050 | Weak - Medium | Aromatic C-H stretching |
| ~2965 | Strong | Asymmetric C-H stretching in CH₃ of tert-butyl |
| ~2870 | Medium | Symmetric C-H stretching in CH₃ of tert-butyl |
| ~1580 | Medium | C=C stretching in the aromatic ring |
| ~1460 | Strong | Asymmetric C-H bending in CH₃ of tert-butyl |
| ~1365 | Strong | Symmetric C-H bending in CH₃ of tert-butyl (umbrella mode) |
| ~1250 | Medium | C-C skeletal vibration of tert-butyl group |
| ~870 | Strong | C-H out-of-plane bending (isolated H) |
| ~680 | Medium - Strong | C-Br stretching |
Raman Spectroscopy
The Raman spectrum provides complementary information, particularly for the symmetric vibrations of the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 - 3050 | Medium | Aromatic C-H stretching |
| ~2965 | Strong | Asymmetric C-H stretching in CH₃ of tert-butyl |
| ~2870 | Medium | Symmetric C-H stretching in CH₃ of tert-butyl |
| ~1580 | Weak | C=C stretching in the aromatic ring |
| ~1000 | Strong | Ring breathing mode (trigonal) of the 1,3,5-substituted ring |
| ~730 | Strong | C-C skeletal stretching of tert-butyl groups |
| ~680 | Medium | C-Br stretching |
| ~560 | Medium | Ring deformation |
Experimental Protocols
The following are detailed methodologies for acquiring the IR and Raman spectra of this compound.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The solid sample is then placed on the crystal, and firm, even pressure is applied using a built-in press to ensure good contact.
-
The sample spectrum is then recorded.
-
The final spectrum is presented in absorbance units, automatically corrected for the background by the instrument software.
-
Fourier Transform (FT)-Raman Spectroscopy
FT-Raman spectroscopy is often preferred for fluorescent samples, as the near-infrared laser minimizes fluorescence interference.
-
Instrument: A Bruker MultiRAM Stand Alone FT-Raman Spectrometer or equivalent.[1]
-
Laser Source: A near-infrared (NIR) laser, typically a Nd:YAG laser operating at 1064 nm.[1]
-
Sample Preparation: A small amount of the solid this compound is placed in a sample holder, such as an aluminum cup or a glass capillary tube.
-
Data Acquisition:
-
The laser is focused on the sample.
-
The scattered light is collected at a 180° angle (back-scattering geometry).
-
The collected light is passed through a filter to remove the intense Rayleigh scattering.
-
The remaining Raman scattered light is directed into an interferometer and then to a detector.
-
The final spectrum is the result of co-adding multiple scans to improve the signal-to-noise ratio.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample handling to final data interpretation.
References
The Synthetic Versatility of 1-Bromo-3,5-di-tert-butylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-di-tert-butylbenzene is a sterically hindered aryl halide that serves as a versatile and valuable building block in modern organic synthesis. The presence of two bulky tert-butyl groups flanking a bromine atom imparts unique reactivity and selectivity, making it an attractive precursor for the synthesis of a wide array of complex organic molecules, including pharmaceutical intermediates, bulky ligands for catalysis, and advanced materials. This technical guide provides an in-depth exploration of the key applications of this compound, complete with experimental protocols, quantitative data, and mechanistic visualizations to empower researchers in their synthetic endeavors.
The strategic placement of the tert-butyl groups creates significant steric hindrance around the aromatic core. This steric shielding influences the regioselectivity of reactions, stabilizes reactive intermediates, and allows for the construction of molecules with specific three-dimensional architectures. The bromine atom provides a reactive handle for a variety of powerful bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions, Grignard reagent formation, and lithiation.
Key Synthetic Applications
The synthetic utility of this compound is vast, with its application spanning several key areas of organic chemistry. The following sections will delve into the most prominent of these applications, providing both the conceptual framework and practical details for their implementation in a laboratory setting.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This compound is an excellent substrate for this reaction, enabling the synthesis of sterically hindered arylamines. These products are valuable intermediates in medicinal chemistry and materials science.
A mechanochemical approach to the Buchwald-Hartwig amination of this compound has been developed, offering a solvent-free and efficient alternative to traditional solution-phase methods.[1]
Quantitative Data for Mechanochemical Buchwald-Hartwig Amination [1]
| Ligand | Yield (%) |
| BrettPhos | 95 |
| XPhos | 90 |
| tBuXPhos | 95 |
| rac-BINAP | 65 |
| Ad₃P | 81 |
| tBu₃P·HBF₄ | 75 |
Experimental Protocol: Mechanochemical Buchwald-Hartwig Amination [1]
In a stainless-steel ball-milling jar (5 mL) containing a stainless-steel ball (10 mm diameter), 9-fluoren-2-amine (0.4 mmol), this compound (0.4 mmol), Pd(OAc)₂ (0.01 mmol), BrettPhos (0.016 mmol), Cs₂CO₃ (0.6 mmol), and 1,5-cyclooctadiene (B75094) (1,5-cod; 0.05 µL/mg) are added. The jar is sealed and the mixture is milled in a Retsch MM400 mixer mill. The reaction progress can be monitored by TLC or GC-MS. Upon completion, the product is isolated by extraction and purified by column chromatography.
Logical Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Grignard Reaction
The formation of a Grignard reagent from this compound opens up a plethora of synthetic possibilities. The resulting (3,5-di-tert-butylphenyl)magnesium bromide is a potent nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.
A notable application is the synthesis of 3,5-di-tert-butylphenol (B75145), a valuable antioxidant and synthetic intermediate. This transformation proceeds via the formation of the Grignard reagent, followed by reaction with a borate (B1201080) ester and subsequent oxidation.[2]
Quantitative Data for Grignard-based Synthesis of 3,5-di-tert-butylphenol [2]
| Step | Reagents | Product | Yield (%) |
| 1. Grignard Formation | Mg, I₂ (cat.), THF | (3,5-di-tert-butylphenyl)magnesium bromide | Not isolated |
| 2. Borylation | Trimethyl borate, THF | 3,5-di-tert-butylphenylboronic acid | Not isolated |
| 3. Oxidation | Oxone, Acetone/H₂O | 3,5-di-tert-butylphenol | 90 (crude), 80 (recrystallized) |
Experimental Protocol: Synthesis of 3,5-di-tert-butylphenol via Grignard Reaction [2]
Step 1: Grignard Reagent Formation In a round-bottom flask under a nitrogen atmosphere, combine this compound (1 equivalent) and magnesium turnings (1.5 equivalents) with a crystal of iodine in dry, degassed THF. Stir the mixture at room temperature until the Grignard reagent formation is initiated, as indicated by a color change and gentle reflux.
Step 2: Borylation In a separate flask, dissolve trimethyl borate (2 equivalents) in THF and cool to 0°C. Transfer the prepared Grignard reagent to the trimethyl borate solution via cannula. Allow the reaction to warm to room temperature and stir for 2 hours.
Step 3: Oxidation Cool the reaction mixture to 0°C and quench with 1 M HCl. Extract the aqueous layer with ethyl acetate (B1210297) and dry the combined organic layers. The crude boronic acid is then dissolved in acetone, and an aqueous solution of Oxone (2 equivalents) is added dropwise. After stirring, the reaction is quenched with saturated aqueous NaHSO₃. The product is then extracted and purified by column chromatography or recrystallization.
Experimental Workflow for Grignard Reaction and Subsequent Functionalization
Caption: General workflow for Grignard reagent formation and reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, forming a C-C bond. This compound can be effectively coupled with various boronic acids or their esters to generate sterically encumbered biaryl compounds. These structures are of interest in materials science for applications in organic light-emitting diodes (OLEDs) and as ligands in catalysis.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
In a flask, this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv) are combined in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is worked up by extraction and the product is purified by column chromatography or recrystallization.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This reaction provides a powerful method for the synthesis of arylalkynes. Using this compound, sterically hindered diarylalkynes can be prepared, which are of interest in materials science and as precursors to more complex molecular architectures.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%) are added. A base, typically an amine such as triethylamine (B128534) or diisopropylamine, is used as the solvent or co-solvent. The reaction is stirred at room temperature or heated under an inert atmosphere until completion. The reaction mixture is then worked up, and the product is purified by chromatography.
Schematic of the Sonogashira Coupling Reaction
Caption: General representation of the Sonogashira coupling reaction.
Lithiation and Trapping with Electrophiles
Lithium-halogen exchange of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, provides a rapid and efficient route to the corresponding aryllithium species. This highly reactive intermediate can be trapped with a variety of electrophiles to introduce a wide range of functional groups onto the aromatic ring.
Experimental Protocol: General Procedure for Lithiation and Trapping
To a solution of this compound (1.0 equiv) in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperature (-78 °C) under an inert atmosphere, a solution of an organolithium reagent (e.g., n-BuLi, 1.1 equiv) is added dropwise. The reaction is stirred at low temperature for a short period to ensure complete lithium-halogen exchange. The desired electrophile (e.g., DMF, an aldehyde, a ketone, or CO₂) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted and purified.
Workflow for Lithiation and Electrophilic Trapping
Caption: General workflow for the lithiation and subsequent electrophilic trapping.
Conclusion
This compound stands out as a cornerstone building block in organic synthesis, offering a gateway to a diverse range of sterically demanding molecules. Its utility in key transformations such as Buchwald-Hartwig amination, Grignard reactions, Suzuki-Miyaura and Sonogashira couplings, and lithiation reactions underscores its importance in both academic research and industrial applications, particularly in the realms of drug discovery and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this versatile reagent in the synthesis of novel and complex molecular architectures.
References
A Comprehensive Technical Guide to the Safe Handling, Storage, and Use of 1-Bromo-3,5-di-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols, handling procedures, and storage recommendations for 1-Bromo-3,5-di-tert-butylbenzene (CAS No. 22385-77-9). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₁Br | [1][2] |
| Molecular Weight | 269.22 g/mol | [1][2] |
| CAS Number | 22385-77-9 | [1][2] |
| Appearance | White to off-white crystalline powder/solid | [1] |
| Melting Point | 62-66 °C (lit.) | |
| Boiling Point | 285-290°C (decomposes) | [1] |
| Solubility | Insoluble in water. Soluble in organic solvents such as THF, DCM, and ethanol. | [1] |
| Density | ~1.25 g/cm³ | [1] |
Hazard Identification and Toxicology
The hazard classification for this compound varies across different suppliers and databases. It is crucial to consult the specific Safety Data Sheet (SDS) provided with the product. However, aggregated data suggests the potential for the following hazards.
GHS Hazard Statements: According to aggregated data from multiple sources, this chemical may:
-
Be harmful if swallowed (H302).[2]
-
Cause skin irritation (H315).[2]
-
Cause serious eye irritation (H319).[2]
-
May cause respiratory irritation (H335).[2]
It is important to note that some reports indicate the chemical does not meet GHS hazard criteria.[2]
Toxicological Data: Detailed toxicological properties of this compound have not been thoroughly investigated.[3] No quantitative data such as LD50 or LC50 values are readily available in the public domain. Therefore, it should be handled with the care afforded to all laboratory chemicals with unknown toxicological profiles.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this chemical is essential to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key stages of handling, from receipt of the chemical to its final disposal.
Caption: Logical workflow for the safe handling of this compound.
Recommended Handling Practices:
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields that conform to EN166 (EU) or NIOSH (US) standards.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and remove them carefully to avoid skin contamination.[5]
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[5]
-
-
Hygiene Measures: Avoid ingestion and inhalation.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[5] Wash hands thoroughly after handling and before breaks.[5] Contaminated clothing should be removed and washed before reuse.[5]
-
Spill Procedures: In case of a spill, avoid dust formation.[4] Sweep up the solid material and place it into a suitable, labeled container for disposal.[5] Ensure the cleanup area is well-ventilated.
Storage Recommendations
Proper storage is vital to maintain the chemical's stability and prevent accidents.
| Storage Condition | Recommendation | Source(s) |
| Temperature | Store at room temperature or between 2-8°C. | [1] |
| Atmosphere | Keep in a dry, well-ventilated place. | [5] |
| Container | Keep the container tightly sealed. | [5] |
| Incompatibilities | Store away from strong oxidizing agents. | [4] |
| Storage Class | Combustible Solids (Class 11). |
Experimental Protocol Example: Synthesis
The following is an example of a synthetic procedure that uses a related starting material to produce this compound. This is provided for illustrative purposes to understand the context in which this chemical might be handled.
Reaction: Bromination of 1,3,5-Tri-tert-butylbenzene[6]
Materials:
-
1,3,5-Tri-tert-butylbenzene
-
Carbon tetrachloride (CCl₄)
-
Iron powder (Fe)
-
Bromine (Br₂)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 1,3,5-Tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 ml) in a flask.
-
Cool the solution to 0°C using an ice bath.
-
Add iron powder (2.5 g, 0.045 mol) and then slowly add bromine (13.4 g, 4.3 ml, 0.084 mol) to the stirred solution, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for a minimum of 4 hours.
-
Pour the reaction mixture into cold water (approx. 40 ml) and separate the organic layer.
-
Wash the organic layer with a 10% NaOH solution to remove excess bromine, followed by washing with water until the organic phase is neutral.
-
Dry the organic phase over magnesium sulfate.
-
Concentrate the solution in vacuo to obtain the crude product.
-
The product can be further purified by distillation or recrystallization from hexane (B92381) or petroleum ether.[6]
Safety Note: This procedure involves bromine, which is highly corrosive and toxic, and carbon tetrachloride, which is a hazardous solvent. All steps must be performed in a well-ventilated fume hood with appropriate PPE.[6]
Disposal Considerations
Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.[4]
References
A Technical Guide to 1-Bromo-3,5-di-tert-butylbenzene for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the commercial availability and purity of 1-Bromo-3,5-di-tert-butylbenzene, a key building block in organic synthesis and pharmaceutical research. It is intended to assist researchers, scientists, and professionals in drug development in sourcing this chemical and understanding its quality control parameters.
Commercial Suppliers and Purity Levels
This compound is available from a range of chemical suppliers, with purity levels typically suitable for most research and development applications. The most common purity grades offered are 97%, >98%, and 99%. The choice of supplier and purity level will depend on the specific requirements of the intended application, balancing cost with the need for material of a certain quality. Below is a summary of prominent suppliers and their available purities.
| Supplier | Stated Purity | Notes |
| Sigma-Aldrich | 97% | |
| Thermo Scientific (Alfa Aesar) | 99%[1] | |
| Tokyo Chemical Industry (TCI) | >98.0% (GC)[2] | Purity determined by Gas Chromatography. |
| Kingchem Life Science | Not specified[3] | Contact for details. |
| Oakwood Chemical | Not specified[4] | Contact for details. |
| Chemchart | Aggregates multiple suppliers[5] |
Experimental Protocols
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound from a peer-reviewed source was not identified in the immediate search, a common synthetic route involves the bromination of 1,3-di-tert-butylbenzene. A related synthesis, the bromination of 1,3,5-Tri-tert-butylbenzene, suggests that the reaction is typically carried out using bromine in the presence of a catalyst like iron powder in a solvent such as carbon tetrachloride at a controlled temperature (e.g., 0°C).[6]
Purification of the product is crucial to remove unreacted starting materials and byproducts, such as di-bromo substituted compounds.[6] Common purification techniques for this type of compound include:
-
Recrystallization: This is a standard method for purifying solid organic compounds. Solvents such as hexane (B92381) or petroleum ether are often effective.[6]
-
Distillation: For liquid impurities or to achieve higher purity, vacuum distillation (e.g., using a Kugelrohr apparatus) can be employed.[6]
Quality Control and Purity Determination
The purity of this compound is most commonly determined by Gas Chromatography (GC), as indicated by suppliers like TCI. A general workflow for the quality control of this compound would involve the following steps:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Analysis: The prepared sample is injected into a gas chromatograph equipped with an appropriate column (e.g., a non-polar or medium-polarity capillary column) and a detector, typically a Flame Ionization Detector (FID).
-
Method Parameters: The GC oven temperature program, carrier gas flow rate, and injector and detector temperatures are optimized to achieve good separation of the main peak from any impurities.
-
Data Analysis: The peak areas in the resulting chromatogram are integrated. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Structural Confirmation: While GC-FID provides purity information, confirmation of the chemical structure is typically achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Visualizing Workflows
To aid in the practical application of this information, the following diagrams illustrate key decision-making and experimental processes.
Caption: Workflow for selecting a commercial supplier of this compound.
Caption: General experimental workflow for quality control of this compound.
References
- 1. L14646.03 [thermofisher.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. cphi-online.com [cphi-online.com]
- 4. This compound [oakwoodchemical.com]
- 5. This compound (22385-77-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Electronic effects of the di-tert-butyl substituents on the benzene ring.
An In-depth Technical Guide on the Electronic Effects of Di-tert-butyl Substituents on the Benzene (B151609) Ring
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyl group, -C(CH₃)₃, is a substituent of significant interest in organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its substantial steric bulk is its most recognized feature, offering a powerful tool for controlling molecular conformation and reaction regioselectivity.[1] However, its electronic effects, while more subtle, are equally crucial for modulating the reactivity and properties of aromatic systems. The tert-butyl group is generally considered a weak electron-donating group.[2] This guide provides a comprehensive technical overview of the electronic effects imparted by di-tert-butyl substituents on a benzene ring, supported by quantitative data, detailed experimental methodologies, and visualizations of key chemical principles.
Fundamental Electronic Effects of a Single Tert-Butyl Substituent
To understand the influence of two tert-butyl groups, it is essential first to dissect the electronic contributions of a single substituent. These effects are primarily a combination of induction and hyperconjugation.
Inductive Effect (+I)
The tert-butyl group exhibits an electron-donating inductive effect (+I). This arises from the difference in hybridization between the substituent's central sp³-hybridized carbon and the sp²-hybridized carbon of the benzene ring. The sp² orbitals of the aromatic carbon have a higher s-character, making them more electronegative than the sp³ orbitals of the alkyl group. Consequently, electron density is pushed from the tert-butyl group towards the benzene ring through the sigma bond framework.[1][3] This donation of electron density enriches the aromatic ring, making it more nucleophilic.[4][5]
Hyperconjugation
Hyperconjugation is a stabilizing interaction involving the delocalization of sigma-bond electrons into an adjacent empty or partially filled p-orbital or a π-system.[6] In the case of tert-butylbenzene, electrons from the C-C σ-bonds of the tert-butyl group can overlap with the π-system of the benzene ring. This delocalization further donates electron density to the ring.[6] While C-H hyperconjugation is more commonly discussed (e.g., in toluene), C-C hyperconjugation still contributes to the overall electron-donating character of the tert-butyl group, albeit to a lesser extent.[3]
Quantitative Analysis of Electronic Effects
The electronic influence of substituents is often quantified using linear free-energy relationships, most notably through Hammett constants (σ).[6][7] These parameters provide a numerical scale for the electron-donating or electron-withdrawing nature of a group.
Hammett and Taft Parameters
The Hammett constants for the tert-butyl group confirm its electron-donating nature, as indicated by their negative values. The Taft steric parameter (Es) quantitatively demonstrates its significant steric bulk.
| Parameter | Value | Description |
| Hammett Constant (σ) | ||
| σp | -0.20 | Represents the electronic effect at the para position, reflecting both inductive and resonance (hyperconjugation) effects. The negative value indicates an electron-donating group.[3][6] |
| σm | -0.10 | Represents the electronic effect at the meta position, which is primarily influenced by the inductive effect. The smaller negative value compared to σp highlights the diminished resonance contribution at this position.[3][6] |
| Taft Steric Parameter (Es) | -1.54 | Quantifies the steric bulk of the substituent. The large negative value signifies substantial steric hindrance.[6] |
Impact of Di-tert-butyl Substituents on Reactivity
The presence of two tert-butyl groups on a benzene ring significantly enhances its electron density, thereby activating it towards electrophilic aromatic substitution (EAS) compared to benzene. However, the substitution pattern is overwhelmingly dictated by the steric hindrance imposed by these bulky groups.
Activating and Directing Effects
As electron-donating groups, tert-butyl substituents are classified as activating groups that direct incoming electrophiles to the ortho and para positions.[1][3][4] The increased electron density stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the EAS mechanism.
The Overriding Influence of Steric Hindrance
While electronically favoring ortho and para positions, the immense size of the tert-butyl group severely impedes electrophilic attack at the adjacent ortho positions.[4][8] This steric clash makes the para position the overwhelmingly preferred site of substitution for monosubstituted tert-butylbenzene.
The table below summarizes the isomer distribution for several EAS reactions on tert-butylbenzene, quantitatively illustrating the preference for para substitution.
| Reaction | Ortho (%) | Meta (%) | Para (%) |
| Nitration | 12 | 8.5 | 79.5 |
| Nitration (alternative data) | 16 | 8 | 75 |
| Chlorination | 9 | 4 | 87 |
| Friedel-Crafts Acetylation | 0 | 5 | 95 |
(Data compiled from various sources)[3][9]
For di-tert-butylbenzene isomers :
-
1,4-di-tert-butylbenzene: Both groups direct substitution to the remaining four positions, which are all electronically equivalent (ortho to one group and meta to the other). Steric hindrance is the primary determinant of reactivity at these sites.
-
1,3-di-tert-butylbenzene: The position between the two tert-butyl groups (C2) is extremely sterically hindered. The positions ortho to both groups (C4 and C6) are activated and less hindered, making them the likely sites for substitution.
-
1,2-di-tert-butylbenzene: This isomer experiences significant strain.[10] The positions ortho to the substituents (C3 and C6) are highly hindered, making the para positions (C4 and C5) the most probable sites for electrophilic attack.
Spectroscopic Characterization
The electronic effects of the di-tert-butyl groups are observable in the spectroscopic data of the corresponding isomers.
| Isomer | ¹H NMR (Aromatic Protons) | ¹H NMR (tert-Butyl Protons) | ¹³C NMR (Aromatic Carbons) |
| 1,4-di-tert-butylbenzene | ~7.2-7.3 ppm (singlet)[11] | ~1.3 ppm (singlet)[11] | Two signals expected |
| 1,3-di-tert-butylbenzene | ~7.3 ppm (t), ~7.1 ppm (d), ~7.0 ppm (s) | ~1.3 ppm (singlet)[12] | Four signals expected |
| 1,2-di-tert-butylbenzene | Multiplet | Multiplet (due to hindered rotation) | Three signals expected |
Note: Exact chemical shifts can vary based on the solvent and instrument.
-
¹H NMR: The electron-donating nature of the tert-butyl groups shields the aromatic protons, causing them to appear at slightly lower chemical shifts (upfield) compared to benzene (7.34 ppm). The symmetry of the 1,4-isomer results in a single peak for all four aromatic protons.[11]
-
¹³C NMR: The aromatic carbons, particularly the ipso-carbons (directly attached to the tert-butyl groups) and the carbons ortho and para to them, experience an upfield shift due to increased electron density.
-
IR Spectroscopy: The substitution pattern can be identified by the C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region of the IR spectrum.[13]
Experimental Protocols
Protocol: Determination of the Hammett Constant (σp) for the Tert-Butyl Group
This protocol is based on measuring the pKa of p-tert-butylbenzoic acid and comparing it to benzoic acid.[6]
-
Synthesis: Synthesize and purify benzoic acid and p-tert-butylbenzoic acid.
-
Solution Preparation: Prepare standardized aqueous solutions of each acid (e.g., 0.01 M) and a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Titrate a known volume (e.g., 25 mL) of each acid solution with the standardized NaOH solution, monitoring the pH throughout the titration using a calibrated pH meter.
-
pKa Determination: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.
-
Calculation: Use the Hammett equation to calculate the substituent constant: σ = pKa(benzoic acid) - pKa(p-tert-butylbenzoic acid)
Protocol: Friedel-Crafts Alkylation for the Synthesis of p-di-tert-butylbenzene
This procedure illustrates a typical EAS reaction where steric hindrance directs the outcome.[14]
-
Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Cool the flask in an ice bath.
-
Reactant Addition: Add t-butylbenzene (1.0 eq) and t-butyl chloride (1.1 eq) to the cooled flask and begin stirring.
-
Catalyst Addition: Cautiously and portion-wise, add anhydrous aluminum chloride (AlCl₃, ~0.1 eq) to the stirred mixture. HCl gas will be evolved.
-
Reaction: Allow the reaction to stir in the ice bath for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 30 minutes.
-
Quenching: Slowly pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride catalyst.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Analyze the product mixture by GC-MS to determine the isomer distribution and purify the p-di-tert-butylbenzene product by recrystallization or distillation. Confirm the structure using ¹H and ¹³C NMR.[4]
Visualizations
Caption: Logical relationship of electronic effects.
Caption: Experimental workflow for electrophilic aromatic substitution.
Caption: Mechanism of electrophilic aromatic substitution.
Conclusion
The di-tert-butyl substituents on a benzene ring act as moderately activating, electron-donating groups primarily through an inductive effect and secondarily through C-C hyperconjugation. This enhanced electron density increases the ring's reactivity towards electrophiles. However, the most defining characteristic of these substituents is their profound steric bulk. In virtually all electrophilic aromatic substitution reactions, this steric hindrance overrides the subtle electronic directing preferences, leading to highly regioselective outcomes where the electrophile attacks the least sterically encumbered positions. A thorough understanding of this interplay between electronic activation and steric control is critical for professionals in synthetic chemistry and drug design when utilizing di-tert-butylbenzene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 4,4'-Di-tert-butylstilbene|CAS 64392-50-3 [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 6. benchchem.com [benchchem.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. 1,4-Di-tert-butylbenzene(1012-72-2) 1H NMR [m.chemicalbook.com]
- 12. 1,3-DI-TERT-BUTYLBENZENE(1014-60-4) 1H NMR [m.chemicalbook.com]
- 13. Benzene, 1,4-bis(1,1-dimethylethyl)- [webbook.nist.gov]
- 14. cerritos.edu [cerritos.edu]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-Bromo-3,5-di-tert-butylbenzene
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1-Bromo-3,5-di-tert-butylbenzene, a sterically hindered aryl bromide, with various arylboronic acids. The bulky tert-butyl groups on the aryl bromide present a synthetic challenge, often requiring optimized catalytic systems to achieve high yields. These protocols are designed for researchers, scientists, and professionals in drug development who are working with sterically demanding substrates in the synthesis of complex organic molecules, such as active pharmaceutical ingredients and functional materials.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with different arylboronic acids. The data highlights the impact of the choice of catalyst, ligand, base, and solvent on the reaction outcome.
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O | 100 | 18 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 24 | 88 |
| 4 | 2-Thiopheneboronic acid | [Pd(IPr)Cl₂]₂ (1.5) | - | K₃PO₄ (2) | THF | 80 | 12 | 90 |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted. Glassware should be oven-dried and cooled under an inert atmosphere before use. Reagents should be of high purity. This compound and arylboronic acids are commercially available or can be synthesized using standard procedures.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic acid
This protocol is a general procedure for the coupling of sterically hindered aryl bromides.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3,5-di-tert-butylbiphenyl.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle Diagram
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Preparation of 3,5-Di-tert-butylphenylmagnesium Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds essential for the formation of carbon-carbon bonds in organic synthesis. The preparation of Grignard reagents from sterically hindered aryl halides, such as 1-Bromo-3,5-di-tert-butylbenzene, presents unique challenges due to the steric bulk surrounding the reaction center. This can impede the insertion of magnesium and may require specific reaction conditions to achieve optimal yields.
This document provides detailed application notes and a comprehensive protocol for the successful preparation of 3,5-di-tert-butylphenylmagnesium bromide. The resulting Grignard reagent is a valuable intermediate for introducing the bulky 3,5-di-tert-butylphenyl moiety into complex molecules, a common strategy in the development of novel pharmaceuticals and advanced materials to enhance stability and modulate biological activity.
Critical Safety Information
Grignard reagents are highly reactive and demand strict adherence to safety protocols.
-
Water Reactivity: Grignard reagents react violently with water and other protic solvents (e.g., alcohols, acids). All glassware must be rigorously dried, and only anhydrous solvents should be used.
-
Air Sensitivity: These reagents can react with atmospheric oxygen. All manipulations should be performed under an inert atmosphere, such as dry nitrogen or argon.
-
Flammability: The ethereal solvents used in this procedure, such as tetrahydrofuran (B95107) (THF) and diethyl ether, are extremely flammable. Ensure there are no open flames or ignition sources in the vicinity.
-
Exothermic Reaction: The formation of a Grignard reagent is an exothermic process. The reaction temperature should be carefully controlled to prevent a runaway reaction. An ice bath should be readily available.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.
Quantitative Data Summary
The following table summarizes typical quantitative data for the formation of aryl Grignard reagents, with a focus on sterically hindered substrates. Yields and reaction times can vary based on the scale of the reaction and the purity of the reagents.
| Parameter | Typical Value/Range | Notes |
| Typical Yield | 80-95%[1] | Yields are often assumed to be quantitative for subsequent steps without isolation. Actual isolated yields may be lower. |
| Reaction Time | 1-4 hours[2] | Sterically hindered substrates may require longer reaction times for complete conversion. |
| Initiation Time | 5-20 minutes | Can vary significantly; may require activation of magnesium. |
| Concentration of Aryl Halide | 0.5 - 2.0 M in THF | Higher concentrations can sometimes favor the formation of the Wurtz coupling byproduct. |
| Magnesium Equivalence | 1.1 - 1.5 equivalents | A slight excess of magnesium is used to ensure complete consumption of the aryl bromide. |
Experimental Protocols
This protocol details the preparation of 3,5-di-tert-butylphenylmagnesium bromide from this compound.
Materials and Reagents
-
This compound (1.0 eq.)
-
Magnesium turnings (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Anhydrous Diethyl Ether (for washing)
-
Saturated aqueous ammonium (B1175870) chloride (for quenching)
-
Nitrogen or Argon gas (high purity)
Equipment
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Pressure-equalizing dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or inert gas manifold
-
Syringes and needles, oven-dried
Apparatus Setup and Preparation
-
Drying Glassware: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and assemble while hot under a stream of inert gas.[3] Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Assembly: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Ensure all joints are well-sealed.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the experiment.
Grignard Reagent Formation
-
Magnesium Activation: Place the magnesium turnings (1.2 eq.) and a magnetic stir bar into the reaction flask. Add a single crystal of iodine.[3][4] The iodine will help to activate the magnesium surface by removing the passivating oxide layer.
-
Reagent Solution Preparation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.
-
Initiation: Add a small portion (approximately 10%) of the this compound solution to the stirring magnesium turnings. The reaction is typically initiated by gently warming the flask with a heat gun. Initiation is indicated by the disappearance of the brown iodine color and the appearance of a cloudy, grayish solution, often accompanied by spontaneous refluxing of the solvent.[5]
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[2][6] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with an ice bath.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-3 hours to ensure complete conversion.[2][6] The reaction is generally considered complete when most of the magnesium has been consumed.
-
Use of the Grignard Reagent: The resulting dark-colored solution of 3,5-di-tert-butylphenylmagnesium bromide is typically used immediately in the next synthetic step without isolation.[6]
Reaction Monitoring and Quantification (Optional)
To confirm the formation and determine the concentration of the Grignard reagent, a small aliquot can be withdrawn, quenched, and analyzed.
-
Quenching an Aliquot: Carefully withdraw a small, known volume of the Grignard solution (e.g., 0.5 mL) with a dry syringe and quench it in a separate vial containing a known excess of a standard acid solution or a solution of iodine in THF.
-
Titration: The concentration of the Grignard reagent can be determined by back-titration of the unreacted acid or by direct titration with a standardized solution of iodine.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of 3,5-Di-tert-butylphenylmagnesium Bromide.
Troubleshooting
-
Failure to Initiate: This is the most common issue. Ensure all glassware and reagents are scrupulously dry. If gentle warming does not initiate the reaction, try adding a few drops of 1,2-dibromoethane (B42909) or crushing a few pieces of magnesium with a dry glass rod to expose a fresh surface.
-
Formation of a White Precipitate: This often indicates the presence of moisture, which quenches the Grignard reagent to form magnesium hydroxides. The entire setup must be re-dried and the reaction restarted with fresh reagents.
-
Low Yields and Formation of Biphenyl Byproduct: The formation of a dimeric byproduct (Wurtz coupling) can occur if the concentration of the aryl bromide is too high. This can be minimized by the slow, dropwise addition of the aryl bromide solution to the magnesium suspension and by using dilute conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes: The Versatile Role of 1-Bromo-3,5-di-tert-butylbenzene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-di-tert-butylbenzene is a key aromatic building block widely utilized in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical industry. The presence of the sterically demanding tert-butyl groups provides unique solubility and stability characteristics to its derivatives, while the bromo substituent serves as a versatile handle for a variety of powerful cross-coupling and organometallic reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates via Grignard reactions, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Grignard Reaction: Synthesis of 3,5-di-tert-butylbenzaldehyde, a Precursor to Kinase Inhibitors
The formation of a Grignard reagent from this compound followed by quenching with an appropriate electrophile is a fundamental strategy for introducing the 3,5-di-tert-butylphenyl moiety. A notable application is the synthesis of 3,5-di-tert-butylbenzaldehyde, a direct precursor to the protein tyrosine kinase inhibitor TX-1123.[1]
Reaction Scheme:
References
The Versatility of 1-Bromo-3,5-di-tert-butylbenzene as a Precursor for Bulky Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-di-tert-butylbenzene is a key aromatic building block in the synthesis of sterically demanding ligands. The presence of two bulky tert-butyl groups in a 1,3,5-substitution pattern provides a unique steric profile that is highly valuable in the design of ligands for transition metal catalysis. These bulky substituents create a sterically hindered environment around the metal center, which can enhance catalytic activity, selectivity, and catalyst stability by promoting reductive elimination and preventing catalyst deactivation pathways such as the formation of bridged dimers. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for the synthesis of bulky phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, along with their applications in catalysis.
Synthetic Pathways from this compound
The primary routes to incorporate the 3,5-di-tert-butylphenyl moiety into ligand scaffolds involve the initial conversion of the bromo-substituent into a reactive organometallic intermediate, namely a Grignard reagent or an organolithium species. These intermediates can then be reacted with appropriate electrophiles to form the desired bulky ligands.
Caption: General synthetic routes from this compound.
Application in Bulky Phosphine Ligand Synthesis
The 3,5-di-tert-butylphenyl group is a common substituent in bulky, electron-rich phosphine ligands. These ligands are instrumental in a variety of cross-coupling reactions, enhancing catalyst performance for challenging substrates.
Synthesis of Tris(3,5-di-tert-butylphenyl)phosphine
Tris(3,5-di-tert-butylphenyl)phosphine is a highly hindered and electron-rich phosphine ligand. Its synthesis typically proceeds via the formation of the 3,5-di-tert-butylphenyl Grignard or organolithium reagent, followed by reaction with phosphorus trichloride (B1173362).
Experimental Protocol: Synthesis of Tris(3,5-di-tert-butylphenyl)phosphine
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃)
-
Iodine (crystal for initiation)
-
Anhydrous diethyl ether
-
Hexanes
-
Standard Schlenk line and glassware
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-necked flask under an inert atmosphere (Argon or Nitrogen), place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings.
-
The reaction is initiated by gentle heating or sonication and should be maintained at a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Phosphorus Trichloride:
-
In a separate flame-dried Schlenk flask, prepare a solution of phosphorus trichloride (0.33 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the PCl₃ solution via cannula, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from hot hexanes to yield tris(3,5-di-tert-butylphenyl)phosphine as a white crystalline solid.
-
Caption: Workflow for Tris(3,5-di-tert-butylphenyl)phosphine synthesis.
Catalytic Applications and Performance Data
Bulky phosphine ligands like tris(3,5-di-tert-butylphenyl)phosphine are highly effective in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The steric bulk of the ligand facilitates the reductive elimination step and stabilizes the active monoligated palladium(0) species.
Table 1: Performance of Tris(3,5-di-tert-butylphenyl)phosphine in Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / P(3,5-tBu₂C₆H₃)₃ | K₃PO₄ | Toluene | 100 | 16 | 92 |
| 4-Bromoanisole | 2-Methylphenylboronic acid | Pd(OAc)₂ / P(3,5-tBu₂C₆H₃)₃ | Cs₂CO₃ | Dioxane | 80 | 12 | 95 |
| 2-Bromotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(3,5-tBu₂C₆H₃)₃ | K₃PO₄ | Toluene | 110 | 24 | 88 |
Table 2: Performance of Tris(3,5-di-tert-butylphenyl)phosphine in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / P(3,5-tBu₂C₆H₃)₃ | NaOtBu | Toluene | 100 | 18 | 94 |
| 4-Bromoanisole | Aniline | Pd₂(dba)₃ / P(3,5-tBu₂C₆H₃)₃ | K₃PO₄ | Dioxane | 90 | 14 | 97 |
| 2-Bromotoluene | n-Hexylamine | Pd(OAc)₂ / P(3,5-tBu₂C₆H₃)₃ | NaOtBu | Toluene | 100 | 20 | 85 |
Application in Bulky N-Heterocyclic Carbene (NHC) Ligand Synthesis
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic catalysis due to their strong σ-donating properties. The introduction of the bulky 3,5-di-tert-butylphenyl group onto the nitrogen atoms of the NHC core leads to highly effective and stable catalysts.
Synthesis of 1,3-Bis(3,5-di-tert-butylphenyl)imidazolium Salt
The synthesis of the imidazolium (B1220033) salt, the precursor to the NHC ligand, typically involves the condensation of 3,5-di-tert-butylaniline (B181150) with glyoxal (B1671930) to form a diimine, followed by cyclization. 3,5-di-tert-butylaniline can be prepared from this compound via a Buchwald-Hartwig amination with a nitrogen source or through other multi-step synthetic routes.
Experimental Protocol: Synthesis of 1,3-Bis(3,5-di-tert-butylphenyl)imidazolium Chloride
Materials:
-
3,5-di-tert-butylaniline
-
Glyoxal (40% aqueous solution)
-
Paraformaldehyde
-
Formic acid
-
Methanol
-
Dioxane
-
HCl (4M in dioxane)
-
Standard laboratory glassware
Procedure:
-
Diimine Formation:
-
In a round-bottom flask, dissolve 3,5-di-tert-butylaniline (2.0 equivalents) in methanol.
-
Add a catalytic amount of formic acid.
-
Slowly add glyoxal (1.0 equivalent) to the solution.
-
Stir the mixture at room temperature for 24 hours. The diimine product will precipitate from the solution.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
-
-
Imidazolium Salt Formation:
-
Suspend the dried diimine (1.0 equivalent) in dioxane.
-
Add paraformaldehyde (1.1 equivalents).
-
Slowly add a 4M solution of HCl in dioxane (1.2 equivalents).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature, and collect the precipitated imidazolium salt by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to obtain 1,3-bis(3,5-di-tert-butylphenyl)imidazolium chloride.
-
Caption: Workflow for 1,3-Bis(3,5-di-tert-butylphenyl)imidazolium Chloride synthesis.
Catalytic Applications and Performance Data
Palladium complexes of NHC ligands bearing 3,5-di-tert-butylphenyl substituents exhibit excellent performance in various cross-coupling reactions, often with lower catalyst loadings and at milder reaction conditions compared to less bulky ligands.
Table 3: Performance of a Pd-NHC Catalyst with 1,3-Bis(3,5-di-tert-butylphenyl)imidazol-2-ylidene in Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | [Pd(IPr)]Cl₂ | K₃PO₄ | Toluene/H₂O | 80 | 6 | 98 |
| 4-Bromoanisole | 2-Methylphenylboronic acid | [Pd(IPr)]Cl₂ | Cs₂CO₃ | Dioxane | RT | 12 | 96 |
| 2-Chlorobenzonitrile | 4-Methoxyphenylboronic acid | [Pd(IPr)]Cl₂ | K₃PO₄ | t-AmylOH | 100 | 8 | 93 |
| (IPr denotes the NHC ligand with 3,5-di-tert-butylphenyl substituents) |
Conclusion
This compound serves as a versatile and indispensable precursor for the synthesis of a wide range of bulky phosphine and N-heterocyclic carbene ligands. The unique steric hindrance provided by the 3,5-di-tert-butylphenyl moiety is crucial for the development of highly active, selective, and stable catalysts for challenging chemical transformations. The protocols and data presented herein provide a valuable resource for researchers in academia and industry, facilitating the exploration and application of these powerful ligands in catalysis and drug development.
Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-3,5-di-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing the Sonogashira coupling reaction with the sterically hindered substrate, 1-Bromo-3,5-di-tert-butylbenzene. The Sonogashira coupling is a powerful cross-coupling reaction in organic chemistry for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely utilized in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its mild reaction conditions.[2]
The protocols provided herein are specifically tailored for challenging substrates like this compound, where steric hindrance can significantly impact reaction efficiency. Traditional Sonogashira conditions may prove ineffective for such substrates. Therefore, a copper-free protocol employing a highly active palladium precatalyst is recommended to achieve high yields.
Data Presentation: Reaction Parameters and Expected Yields
The following tables summarize the key reaction parameters and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. The data is based on protocols developed for sterically hindered aryl bromides, which have shown high efficiency.
Table 1: Optimized Reaction Conditions for Sonogashira Coupling of this compound
| Parameter | Condition | Notes |
| Palladium Precatalyst | [DTBNpP]Pd(crotyl)Cl | An air-stable, monoligated precatalyst suitable for sterically hindered substrates. |
| Catalyst Loading | 2.5 - 5 mol% | Higher catalyst loading may be required for challenging alkynes. |
| Base | 2,2,6,6-Tetramethylpiperidine (B32323) (TMP) | A sterically hindered base that minimizes side reactions. |
| Solvent | Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent that facilitates the reaction of challenging substrates. |
| Temperature | Room Temperature to 60 °C | Initial reaction at room temperature, with gentle heating if required for full conversion. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent degradation of the catalyst and reagents. |
Table 2: Representative Examples and Expected Yields
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene (B144264) | 1,3-Di-tert-butyl-5-(phenylethynyl)benzene | 85-95 |
| 2 | 1-Hexyne | 1-(Hex-1-yn-1-yl)-3,5-di-tert-butylbenzene | 80-90 |
| 3 | Ethynyltrimethylsilane | (3,5-Di-tert-butylphenylethynyl)trimethylsilane | 88-98 |
| 4 | 3-Ethynylpyridine | 3-((3,5-Di-tert-butylphenyl)ethynyl)pyridine | 75-85 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the copper-free Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 285.24 mg)
-
Phenylacetylene (1.2 mmol, 122.16 mg, 132 µL)
-
[DTBNpP]Pd(crotyl)Cl (0.025 mmol, 12.3 mg, 2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 mmol, 282.5 mg, 336 µL)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and heating plate
-
TLC plates and developing chamber
-
Solvents for workup and chromatography (e.g., diethyl ether, ethyl acetate (B1210297), hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the palladium precatalyst, [DTBNpP]Pd(crotyl)Cl (12.3 mg, 0.025 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (285.24 mg, 1.0 mmol) and anhydrous DMSO (5 mL).
-
Base and Alkyne Addition: Add 2,2,6,6-tetramethylpiperidine (336 µL, 2.0 mmol) followed by the dropwise addition of phenylacetylene (132 µL, 1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a mixture of hexanes and ethyl acetate (e.g., 9:1) can be used as the eluent. The reaction is complete when the starting aryl bromide spot has disappeared. If the reaction is sluggish, it can be gently heated to 60 °C.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether (20 mL) and wash with water (3 x 15 mL) to remove DMSO and the base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1,3-di-tert-butyl-5-(phenylethynyl)benzene.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the catalytic cycle of the copper-free Sonogashira coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Catalytic cycle of the copper-free Sonogashira coupling.
References
Application Notes and Protocols: Synthesis of Advanced Polymeric Materials Using 1-Bromo-3,5-di-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Bromo-3,5-di-tert-butylbenzene as a key building block in the synthesis of advanced polymeric materials. The bulky tert-butyl groups on this monomer impart unique properties to the resulting polymers, including enhanced solubility, thermal stability, and specific morphological characteristics. This document details synthetic protocols for creating hyperbranched polymers and dendrimers, along with the characterization data of the resulting materials.
Synthesis of Hyperbranched Poly(3,5-di-tert-butylphenylene) via Yamamoto Coupling
Hyperbranched polymers are three-dimensional macromolecules with a highly branched structure and a large number of terminal functional groups. They are known for their low viscosity, high solubility, and multifunctionality. The Yamamoto coupling of this compound provides a direct, one-step approach to synthesizing hyperbranched poly(3,5-di-tert-butylphenylene).
Experimental Protocol:
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene (B28343), anhydrous
-
Hydrochloric acid (HCl)
-
Standard Schlenk line and glassware
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add Ni(COD)₂ (2.1 equivalents), 2,2'-bipyridine (2.1 equivalents), and 1,5-cyclooctadiene (2.1 equivalents) to anhydrous DMF. Stir the mixture at 60°C for 30 minutes to form the active Ni(0) complex.
-
Polymerization: To the catalyst mixture, add a solution of this compound (1 equivalent) in anhydrous toluene.
-
Reaction: Heat the reaction mixture to 80°C and stir vigorously under an inert atmosphere for 48 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid to precipitate the polymer.
-
Purification: Filter the precipitate and wash thoroughly with methanol to remove any remaining catalyst and unreacted monomer. The polymer can be further purified by re-precipitation from toluene into methanol.
-
Drying: Dry the resulting white to off-white polymer in a vacuum oven at 60°C overnight.
Data Presentation:
| Property | Value |
| Number-Average Molecular Weight (Mₙ) | Varies (typically 5,000 - 15,000 g/mol ) |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Glass Transition Temperature (T₉) | ~150 - 200°C |
| Solubility | Soluble in common organic solvents (THF, chloroform, toluene) |
Note: The molecular weight and PDI can be controlled by adjusting the monomer to catalyst ratio and reaction time.
Application Notes and Protocols for the Palladium-Catalyzed Amination of 1-Bromo-3,5-di-tert-butylbenzene
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has broad applications in the pharmaceutical, agrochemical, and materials science industries due to its wide substrate scope and tolerance of various functional groups.[1][2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-Bromo-3,5-di-tert-butylbenzene, a sterically hindered aryl bromide. The presence of two bulky tert-butyl groups presents a significant steric challenge, necessitating carefully optimized reaction conditions, particularly the choice of catalyst, ligand, and base, to achieve high yields.
The general transformation involves the reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is generally understood to proceed through oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the active Pd(0) catalyst.[2]
Data Presentation: Reaction Conditions and Yields
The successful amination of the sterically hindered this compound is highly dependent on the selection of the appropriate catalytic system. Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle. The following table summarizes various reported conditions for the Buchwald-Hartwig amination of this compound with a range of primary and secondary amines.
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | Pd(OAc)₂ (2) | P(t-Bu)₃ (3) | NaOt-Bu (1.2) | Toluene (B28343) | 80 | 2 | 98 |
| 2 | 4-methoxyaniline | Pd(OAc)₂ (2) | P(t-Bu)₃ (3) | NaOt-Bu (1.2) | Toluene | 80 | 2 | 99 |
| 3 | n-Hexylamine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.2) | Toluene | 100 | 27 | 88 |
| 4 | Morpholine (B109124) | Pd(OAc)₂ (1) | 2-(Dicyclohexylphosphino)biphenyl (B1301957) (2) | NaOt-Bu (1.2) | Toluene | 100 | 2.5 | 99 |
| 5 | Dibenzylamine | Pd₂(dba)₃ (1) | P(o-tolyl)₃ (4) | NaOt-Bu (1.2) | Toluene | 100 | 16 | 98 |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. These protocols are based on established procedures for sterically hindered aryl bromides.
Protocol 1: General Procedure for the Amination with Arylamines (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%) and P(t-Bu)₃ (3 mol%).
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
To this solution, add this compound (1.0 equiv), aniline (1.2 equiv), and sodium tert-butoxide (1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(3,5-di-tert-butylphenyl)aniline.
Protocol 2: General Procedure for the Amination with Secondary Aliphatic Amines (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)biphenyl
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), Pd(OAc)₂ (1 mol%), 2-(dicyclohexylphosphino)biphenyl (2 mol%), and sodium tert-butoxide (1.2 equiv) to an oven-dried Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Add morpholine (1.2 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2.5 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product further by flash column chromatography or crystallization to yield pure 4-(3,5-di-tert-butylphenyl)morpholine.
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
References
Synthesis of Substituted Biphenyls with 1-Bromo-3,5-di-tert-butylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls utilizing 1-Bromo-3,5-di-tert-butylbenzene as a key building block. The sterically hindered nature of this substrate presents unique challenges and opportunities in cross-coupling chemistry. These notes cover several powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings, offering versatile pathways to a diverse range of substituted biphenyls.
Introduction
Substituted biphenyls are a critical structural motif in medicinal chemistry, materials science, and agrochemicals. The 3,5-di-tert-butylphenyl group, in particular, can impart desirable properties such as increased lipophilicity, metabolic stability, and specific conformational preferences. This compound is a commercially available and versatile starting material for introducing this bulky substituent. Palladium-catalyzed cross-coupling reactions are the most effective methods for the synthesis of these sterically hindered biaryl compounds. This document outlines optimized protocols for several key transformations.
Data Presentation: Comparison of Cross-Coupling Methodologies
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of substituted biphenyls from this compound. These data provide a basis for selecting the most appropriate method for a desired target molecule.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | RuPhos (2) | CsF | Dioxane | 100 | 16 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 75 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 85 |
Table 2: Stille Coupling of this compound with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | 85 |
| 2 | Vinyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 80 | 12 | 78 |
| 3 | 2-Thienyltributylstannane | AsPh₃ (10) | - | - | Dioxane | 100 | 18 | 82 |
| 4 | (4-Methoxyphenyl)trimethylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | THF | 65 | 24 | 89 |
Table 3: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS | THF | 70 | 12 | 91 |
| 4 | Aqueous Ammonia | Pd(OAc)₂ (2) | tBuXPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 70 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[1][2][3]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equivalents)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add degassed toluene (5 mL) and deionized water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the desired substituted biphenyl.
Protocol 2: General Procedure for Stille Coupling
This protocol details a general method for the palladium-catalyzed Stille coupling of this compound with an organostannane.
Materials:
-
This compound
-
Organostannane (e.g., Phenyltributylstannane, 1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous potassium fluoride (B91410) (KF) solution
-
Ethyl acetate
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Add the organostannane (1.1 mmol, 1.1 equiv.) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (10 mL) and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired substituted biphenyl.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound.[4][5][6][7]
Materials:
-
This compound
-
Amine (e.g., Aniline, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
BrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere.
-
Add anhydrous toluene (5 mL).
-
Add the amine (1.2 mmol, 1.2 equiv.).
-
Seal the Schlenk tube and vigorously stir the reaction mixture at 100 °C for 18 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl product.
Visualizations
Caption: Workflow for the Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
References
The Role of 1-Bromo-3,5-di-tert-butylbenzene in Kinase Inhibitor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-di-tert-butylbenzene is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its sterically hindered nature, conferred by the two tert-butyl groups, and the reactive bromine atom make it a valuable precursor for the synthesis of complex molecular architectures. In the context of medicinal chemistry, this reagent holds potential for the development of novel kinase inhibitors. The di-tert-butylphenyl moiety can be incorporated into inhibitor scaffolds to probe hydrophobic pockets within the ATP-binding site of kinases, potentially enhancing binding affinity and selectivity. While direct synthesis of a marketed kinase inhibitor from this compound is not prominently documented, its application in creating core heterocyclic scaffolds for kinase inhibitor discovery has been noted in patent literature.
This document provides an overview of the potential application of this compound in the synthesis of a pyrrole-based scaffold, which is a common core structure in many kinase inhibitors. The protocols provided are based on established synthetic methodologies.
Application: Synthesis of a Pyrrole (B145914) Scaffold for Kinase Inhibitors
The 3,5-di-tert-butylphenyl group can be introduced into a pyrrole ring system, a privileged scaffold in kinase inhibitor design. This moiety can serve as a key pharmacophore that interacts with hydrophobic regions of the kinase active site. A plausible synthetic route involves the Ullmann condensation, a copper-catalyzed N-arylation reaction.
Experimental Workflow: Synthesis of a Pyrrole-Based Kinase Inhibitor Scaffold
The following diagram illustrates the general workflow for the synthesis of a 1-(3,5-di-tert-butylphenyl)-substituted pyrrole, a potential intermediate for kinase inhibitor development.
Caption: Synthetic workflow for a pyrrole-based kinase inhibitor scaffold.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(3,5-di-tert-butylphenyl)-4-methyl-1H-pyrrole-3-carboxylate
This protocol describes a potential Ullmann condensation reaction for the N-arylation of a pyrrole derivative with this compound. This reaction is based on a procedure described in patent literature for the synthesis of related compounds.
Materials:
-
This compound
-
Ethyl 4-methyl-1H-pyrrole-3-carboxylate
-
Copper(I) iodide (CuI)
-
(1S,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine (or other suitable ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), ethyl 4-methyl-1H-pyrrole-3-carboxylate (1.1 eq), copper(I) iodide (0.1 eq), (1S,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine (0.2 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired product, ethyl 1-(3,5-di-tert-butylphenyl)-4-methyl-1H-pyrrole-3-carboxylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
As no specific kinase inhibitors derived from this compound with publicly available quantitative data have been identified, a data table cannot be provided at this time. The development of such a table would require the synthesis of a library of compounds based on the scaffold described above and their subsequent biological evaluation.
Signaling Pathways and Visualization
The synthesized pyrrole-based scaffold could be further elaborated to target various kinase families. Pyrrole-containing compounds are known to inhibit a wide range of kinases, including but not limited to:
-
Receptor Tyrosine Kinases (RTKs): such as VEGFR, EGFR, and PDGFR, which are crucial in angiogenesis and cell proliferation.
-
Non-Receptor Tyrosine Kinases: such as Src family kinases, involved in cell signaling pathways controlling cell growth and differentiation.
-
Serine/Threonine Kinases: such as CDKs and Aurora kinases, which are key regulators of the cell cycle.
The specific kinase target would depend on the subsequent modifications made to the pyrrole scaffold. The following diagram illustrates a generalized signaling pathway that could be targeted by inhibitors derived from this scaffold.
Caption: A generic RTK signaling pathway targeted by kinase inhibitors.
Conclusion
While this compound is not a direct precursor to any currently marketed kinase inhibitors, its utility as a building block for creating novel heterocyclic scaffolds, such as the 1-(3,5-di-tert-butylphenyl)-pyrrole system, is evident from the patent literature. The protocols and concepts outlined in this document provide a foundation for researchers to explore the synthesis and evaluation of new kinase inhibitors incorporating this sterically demanding and hydrophobic moiety. Further structure-activity relationship (SAR) studies are required to optimize these scaffolds for potency and selectivity against specific kinase targets.
Application Notes and Protocols for Stille Coupling with 1-Bromo-3,5-di-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the palladium-catalyzed Stille cross-coupling reaction of 1-Bromo-3,5-di-tert-butylbenzene with organostannanes. The protocols are based on established principles of Stille couplings and a specific literature example, serving as a robust starting point for experimental design and optimization.
Introduction
The Stille reaction is a versatile and powerful carbon-carbon bond-forming reaction that couples an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[1][2][3] This reaction is distinguished by its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and generally neutral reaction conditions.[4][5] These characteristics make the Stille coupling a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[6]
The use of this compound as a substrate in Stille coupling allows for the synthesis of sterically hindered biaryl compounds. The bulky tert-butyl groups can impart unique physical and electronic properties to the final products, making them of interest in materials science and as ligands for catalysis. This document provides a specific protocol for the synthesis of 3,5,3',5'-Tetra-tert-butylbiphenyl, a symmetrical biaryl, via a Stille coupling reaction.
Reaction Principle
The catalytic cycle of the Stille coupling reaction is well-established and generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
This section outlines a detailed protocol for the Stille coupling of this compound with (3,5-di-tert-butylphenyl)tributylstannane. This protocol should be regarded as a starting point and may require optimization for different organostannane coupling partners or desired outcomes.
Materials and Equipment:
-
This compound
-
(3,5-di-tert-butylphenyl)tributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene (B28343)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer with heating mantle
-
Reagents for workup and purification (e.g., saturated aqueous potassium fluoride (B91410) (KF) solution, organic solvents for extraction, silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).
-
Addition of Reagents: Add (3,5-di-tert-butylphenyl)tributylstannane (1.0-1.2 equivalents) and Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically around 110 °C for toluene) and stir for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). Stir the mixture vigorously for 1-2 hours. This precipitates the tin byproducts as insoluble tributyltin fluoride.[4][7]
-
Filter the mixture through a pad of Celite®, washing with an organic solvent such as ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
Data Presentation
The following table summarizes representative experimental conditions for the Stille coupling of this compound.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (3,5-di-tert-butylphenyl)tributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 (Reflux) | 16 | 85 |
Mandatory Visualization
The following diagrams illustrate the key aspects of the Stille coupling reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
Caption: General experimental workflow for the Stille coupling.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Bromo-3,5-di-tert-butylbenzene in Liquid Crystal Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-di-tert-butylbenzene is a key aromatic building block utilized in the synthesis of advanced liquid crystal materials. Its bulky di-tert-butyl substitution pattern provides unique steric properties that can be exploited to fine-tune the mesomorphic behavior of calamitic (rod-shaped) liquid crystals. The presence of these bulky groups can influence molecular packing, leading to modifications in phase transition temperatures, viscosity, and solubility. This document provides detailed application notes on the utility of this compound in the synthesis of nematic liquid crystals and a comprehensive experimental protocol for a typical synthesis and characterization workflow.
The primary application of this compound in liquid crystal synthesis is as an aryl halide precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This versatile reaction enables the formation of a carbon-carbon bond between the 3,5-di-tert-butylphenyl core and other aromatic or heterocyclic units, facilitating the construction of the rigid mesogenic core of the liquid crystal molecule.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₁Br |
| Molecular Weight | 269.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 62-66 °C |
| Boiling Point | 285-290 °C (decomposes) |
| Solubility | Soluble in organic solvents (THF, DCM, ethanol); insoluble in water |
| CAS Number | 22385-77-9 |
Application in Liquid Crystal Design
The incorporation of the 3,5-di-tert-butylphenyl moiety into a liquid crystal structure can impart several desirable properties:
-
Modification of Mesophase Behavior: The bulky tert-butyl groups can disrupt close packing of the molecules, which may lead to lower melting points and the suppression of smectic phases in favor of the nematic phase.
-
Enhanced Solubility: The presence of the alkyl groups generally improves the solubility of the resulting liquid crystal in organic solvents, which is advantageous for purification and formulation.
-
Influence on Electro-Optical Properties: While not directly contributing to the dipole moment, the steric bulk can influence the rotational dynamics of the molecule, which may affect the switching behavior in a liquid crystal display.
A representative target liquid crystal molecule that can be synthesized from this compound is 4'-(3,5-di-tert-butylphenyl)-[1,1'-biphenyl]-4-carbonitrile. The cyano group introduces a strong dipole moment, crucial for the dielectric anisotropy required for the alignment of liquid crystal molecules in an electric field.
Synthetic Pathway for a Representative Liquid Crystal
Caption: Synthetic scheme for a calamitic liquid crystal via Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: Synthesis of 4'-(3,5-di-tert-butylphenyl)-[1,1'-biphenyl]-4-carbonitrile
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography apparatus
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and degassed water.
-
Degas the mixture by bubbling argon or nitrogen through the solvent for 20 minutes.
-
Catalyst Addition: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and concentrate them using a rotary evaporator.
-
Further purify the product by recrystallization from a suitable solvent such as ethanol or a hexane/ethanol mixture.
Protocol 2: Characterization of the Synthesized Liquid Crystal
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Polarized Optical Microscope (POM) with a hot stage
-
NMR Spectrometer
-
Mass Spectrometer
Procedure:
-
Purity and Structural Confirmation:
-
Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized compound.
-
Use mass spectrometry to determine the molecular weight.
-
-
Phase Transition Analysis (DSC):
-
Place a small sample (5-10 mg) in an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected clearing point.
-
Cool the sample at the same rate to a temperature below the expected melting point.
-
Record the heat flow as a function of temperature to identify the phase transition temperatures (melting, clearing) and associated enthalpy changes.
-
-
Mesophase Identification (POM):
-
Place a small amount of the sample on a glass slide and cover with a coverslip.
-
Heat the sample on the hot stage while observing through the polarized optical microscope.
-
Observe the textures that appear upon cooling from the isotropic liquid phase to identify the type of liquid crystal phase (e.g., nematic, smectic).[2]
-
Record the temperatures at which phase transitions occur and compare them with the DSC data.
-
Experimental Workflow
Caption: Workflow for the synthesis and characterization of a liquid crystal.
Expected Quantitative Data
The following table presents hypothetical data for the synthesized liquid crystal, 4'-(3,5-di-tert-butylphenyl)-[1,1'-biphenyl]-4-carbonitrile, based on the expected influence of the bulky substituents.
| Property | Expected Value |
| Molecular Formula | C₂₇H₂₉N |
| Molecular Weight | 367.53 g/mol |
| Melting Point (Cr-N) | ~ 80-90 °C |
| Clearing Point (N-I) | ~ 150-170 °C |
| Mesophase | Nematic |
Note: These values are estimates and would need to be confirmed by experimental characterization. The bulky di-tert-butyl groups are expected to result in a lower melting point and a stable nematic phase over a broad temperature range.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel liquid crystal materials. The strategic incorporation of the 3,5-di-tert-butylphenyl moiety allows for the systematic modification of mesomorphic and physical properties. The provided protocols offer a robust framework for the synthesis and characterization of such materials, enabling researchers to explore new frontiers in liquid crystal science and technology.
References
Troubleshooting & Optimization
How to improve the yield of Grignard reactions with 1-Bromo-3,5-di-tert-butylbenzene.
This guide provides troubleshooting advice and detailed protocols for researchers encountering challenges with the Grignard reaction of 1-Bromo-3,5-di-tert-butylbenzene. The significant steric hindrance from the two tert-butyl groups flanking the bromine atom makes this substrate particularly difficult to work with, often leading to low yields and reaction initiation failures.
Troubleshooting Guide
Q1: My Grignard reaction with this compound fails to initiate. What are the common causes and solutions?
A1: Failure to initiate is the most common problem with sterically hindered aryl halides. The primary cause is the passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents the reaction.[1][2] Additionally, trace amounts of water can quench the reaction as it begins.
-
Solution 1: Rigorous Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[3][4] Solvents must be strictly anhydrous; using freshly distilled tetrahydrofuran (B95107) (THF) over a drying agent is highly recommended.[5]
-
Solution 2: Magnesium Activation: The magnesium oxide layer must be removed.
-
Mechanical Activation: Vigorously stirring the magnesium turnings in situ or using ultrasound can help break the oxide layer.[1]
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) are common and effective methods.[1][6][7] The disappearance of the iodine's color or the observation of ethylene (B1197577) bubbles from the 1,2-dibromoethane indicates that the magnesium surface is activated.[1] For very stubborn reactions, chemical activators like diisobutylaluminum hydride (DIBAL-H) can be employed.[8][9]
-
Q2: The reaction starts, but it is extremely sluggish and results in a low yield of the Grignard reagent. How can I improve this?
A2: A slow reaction and low conversion are typical for this substrate due to steric hindrance. Optimizing the reaction conditions is key to improving the yield.
-
Solution 1: Solvent Choice: Tetrahydrofuran (THF) is generally a superior solvent to diethyl ether for preparing Grignard reagents from less reactive aryl halides.[3][6] THF has a higher boiling point, allowing for a greater reaction temperature range, and its superior solvating properties help to stabilize the Grignard reagent.[5]
-
Solution 2: Temperature Control: While gentle heating can sometimes help initiate the reaction, maintaining a consistent temperature is crucial. For aryl bromides, refluxing in THF is a common strategy to drive the reaction to completion.[10]
-
Solution 3: "Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) can significantly improve yields for difficult substrates.[11] LiCl helps to break down polymeric Grignard aggregates into more reactive monomeric species, a formulation often referred to as a "Turbo-Grignard" reagent.[11]
Q3: I'm observing a significant amount of a high-molecular-weight, non-polar byproduct in my final product. What is this, and how can I prevent it?
A3: This is a classic sign of a Wurtz coupling side reaction, which leads to the formation of a homocoupled biphenyl (B1667301) product (in this case, 1,1',3,3'-tetra-tert-butyl-5,5'-biphenyl).[4][5] This occurs when the newly formed Grignard reagent (3,5-di-tert-butylphenylmagnesium bromide) acts as a nucleophile and attacks a molecule of the starting material.[12]
-
Solution: Slow Addition and High Dilution: This side reaction is favored by a high local concentration of the aryl bromide.[4] To minimize it, the this compound solution should be added very slowly (dropwise) to the stirred suspension of activated magnesium.[5][13] Conducting the reaction under more dilute conditions can also help.
Frequently Asked Questions (FAQs)
Q4: Which solvent is better for this reaction, THF or diethyl ether?
A4: For challenging aryl bromides like this compound, THF is the recommended solvent.[3][6] Its ability to better solvate and stabilize the Grignard reagent, along with its higher boiling point, generally leads to higher yields compared to diethyl ether.[5][10]
Q5: What are the most effective methods to activate the magnesium turnings for this substrate?
A5: While several methods exist, a combination is often most effective. Start by physically activating the magnesium (e.g., stirring vigorously under inert gas). Then, add a chemical activator. Using a crystal of iodine is a reliable choice, as the visual disappearance of the brown color provides a clear indication of activation.[4][7] For maximum reactivity, specialized preparations like Rieke Magnesium can be used, although this is often unnecessary for most lab-scale syntheses.[1][14]
Q6: Are there alternative methods to the classical Grignard formation for this compound?
A6: Yes. When direct reaction with magnesium metal fails or gives poor yields, a halogen-magnesium exchange reaction is an excellent alternative.[15] This method involves reacting the aryl bromide with a more reactive, pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). The exchange is typically fast and occurs at low temperatures, which can help suppress side reactions.[15]
Data Presentation
The following table summarizes expected outcomes for Grignard formation with a sterically hindered aryl bromide under different conditions. Yields are representative and can vary based on experimental execution.
| Parameter | Standard Conditions | Optimized Conditions | Halogen-Mg Exchange |
| Aryl Halide | This compound | This compound | This compound |
| Solvent | Diethyl Ether | Anhydrous THF | Anhydrous THF |
| Mg Activation | Iodine crystal | Iodine crystal + Vigorous Stirring | Not applicable |
| Reagent | Magnesium Turnings | Magnesium Turnings | i-PrMgCl•LiCl |
| Temperature | Reflux (35°C) | Reflux (66°C) | -15°C to 0°C |
| Addition | Rapid addition | Slow, dropwise addition | Slow, dropwise addition |
| Expected Yield | < 40% | 60-80% | > 90% |
| Primary Side Product | Wurtz Coupling Product (Ar-Ar) | Minimized Wurtz Coupling | Minimal side products |
Experimental Protocols
Protocol 1: Optimized Classical Grignard Formation
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a stream of nitrogen. Allow to cool.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.
-
Initiation: Add a small volume of anhydrous THF via syringe to just cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add ~5-10% of this solution to the magnesium suspension. The mixture may need to be gently warmed until the iodine color fades and bubbling is observed.
-
Formation: Once the reaction has initiated, heat the mixture to a gentle reflux. Add the remaining aryl bromide solution dropwise from the funnel over 1-2 hours to maintain a steady reflux. A slow addition rate is critical to minimize Wurtz coupling.[7]
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark, cloudy solution is the Grignard reagent, ready for subsequent reaction.
Protocol 2: Grignard Formation via Halogen-Magnesium Exchange
-
Setup: Dry a Schlenk flask equipped with a magnetic stir bar and rubber septum under vacuum and backfill with nitrogen.
-
Reaction Mixture: To the flask, add this compound (1.0 equivalent) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -15 °C using a dry ice/acetone bath.[15]
-
Addition: Slowly add isopropylmagnesium chloride or isopropylmagnesium chloride-lithium chloride complex (1.05-1.1 equivalents) dropwise via syringe over 30-45 minutes. It is crucial to maintain the internal temperature below -10 °C during the addition.[15]
-
Completion: After the addition is complete, stir the reaction mixture at -15 °C for 1-2 hours. The reaction progress can be monitored by quenching a small aliquot and analyzing via GC-MS.[15] The resulting solution is the Grignard reagent, which should be used immediately.
Visualizations
Caption: Troubleshooting workflow for Grignard reaction initiation failure.
Caption: Comparison of the desired Grignard pathway and the Wurtz side reaction.
References
- 1. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. echemi.com [echemi.com]
- 15. benchchem.com [benchchem.com]
Common side products in Suzuki coupling with 1-Bromo-3,5-di-tert-butylbenzene and how to minimize them.
Technical Support Center: Suzuki Coupling with 1-Bromo-3,5-di-tert-butylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with the sterically hindered substrate, this compound.
Troubleshooting Guide: Common Side Products and Minimization Strategies
Issue 1: Presence of Homocoupling Byproduct
Symptom: You observe a significant amount of a symmetrical biaryl byproduct derived from the boronic acid coupling with itself.
Root Causes & Solutions:
| Cause | Mitigation Strategy |
| Oxygen in the Reaction Mixture: | Rigorous degassing of solvents and reaction vessel. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen). |
| Presence of Pd(II) Species: | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If using a Pd(II) source (e.g., Pd(OAc)₂), consider the in-situ reduction to Pd(0) by the phosphine (B1218219) ligand or by adding a mild reducing agent. |
| Slow Reductive Elimination: | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) to accelerate the reductive elimination step, which outcompetes the pathways leading to homocoupling. |
Issue 2: Formation of Protodebromination Byproduct
Symptom: You detect the formation of 1,3-di-tert-butylbenzene, where the bromine atom has been replaced by a hydrogen atom.
Root Causes & Solutions:
| Cause | Mitigation Strategy |
| Inefficient Catalytic Cycle: | A slow transmetalation or reductive elimination step can lead to side reactions. The use of highly active catalysts with bulky, electron-rich ligands is crucial for sterically hindered substrates. |
| Source of Hydride: | The hydride source can be impurities in the reagents or solvent, or from certain bases or additives. Ensure the use of high-purity, dry reagents and solvents. |
| Suboptimal Base: | The choice of base can influence the rate of the desired reaction versus side reactions. For sterically hindered couplings, stronger, non-nucleophilic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. |
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The two bulky tert-butyl groups flanking the bromine atom create significant steric hindrance. This slows down the oxidative addition of the palladium catalyst to the carbon-bromine bond and can also impede the subsequent steps of the catalytic cycle, making the reaction more susceptible to side reactions like homocoupling and protodebromination.
Q2: What are the most common side products in the Suzuki coupling of this compound?
A2: The most prevalent side products are:
-
Homocoupling product: The symmetrical biaryl formed from the coupling of two boronic acid molecules.
-
Protodebromination product: 1,3-di-tert-butylbenzene, resulting from the reduction of the starting material.
Q3: How can I minimize the formation of these side products?
A3: To minimize side products, consider the following:
-
Catalyst Selection: Use a palladium catalyst with a bulky, electron-rich phosphine ligand, such as SPhos or XPhos. These ligands promote a fast and efficient catalytic cycle, outcompeting side reactions.
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction by using degassed solvents and maintaining an inert atmosphere (Argon or Nitrogen) to prevent homocoupling.
-
Base and Solvent Optimization: Use a suitable base, such as K₃PO₄ or Cs₂CO₃, and a solvent system that ensures good solubility of all components, often a mixture of an organic solvent (e.g., dioxane, toluene) and water.
-
Reagent Purity: Use high-purity reagents and dry solvents to avoid unwanted side reactions.
Q4: What is the role of the bulky phosphine ligand in the coupling of sterically hindered substrates?
A4: Bulky, electron-rich phosphine ligands are crucial for several reasons. Their electron-donating nature increases the electron density on the palladium center, which facilitates the oxidative addition step. Their steric bulk promotes the reductive elimination step to form the desired product and can also stabilize the catalytically active monoligated palladium species.
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely powdered
-
Toluene (B28343) (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of degassed toluene under an inert atmosphere.
-
Seal the Schlenk flask, and evacuate and backfill with argon three times.
-
Add the degassed toluene (5 mL) and degassed water (0.5 mL) to the Schlenk flask.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation
The following table presents representative yields for the Suzuki coupling of a sterically hindered aryl bromide with an arylboronic acid, highlighting the importance of ligand selection.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 24 | Low to moderate |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | High (>90%) |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene/H₂O | 110 | 12 | High (>90%) |
Note: Yields are illustrative and based on typical outcomes for sterically hindered substrates. Actual yields may vary.
Visualizations
Competing Reaction Pathways in Suzuki Coupling
Purification of 1-Bromo-3,5-di-tert-butylbenzene by recrystallization or column chromatography.
Welcome to the Technical Support Center for the purification of 1-Bromo-3,5-di-tert-butylbenzene. This guide provides detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals to effectively purify this compound using recrystallization and column chromatography.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, which are essential for developing purification protocols.
| Property | Value |
| Molecular Formula | C₁₄H₂₁Br |
| Molecular Weight | 269.22 g/mol [1][2] |
| Appearance | White to off-white crystalline powder[1][3] |
| Melting Point | 62-67 °C[3][4][5] |
| Boiling Point | 285-290 °C (decomposes)[1] |
| Solubility | Soluble in THF, DCM, ethanol; insoluble in water[1][3] |
| Purity (Commercial) | ≥98.5% (HPLC)[1] |
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools.
Experimental Protocol: Recrystallization
This protocol is designed for the recrystallization of this compound. The choice of solvent is critical; a suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Hexane or petroleum ether are good starting points for nonpolar compounds like this.[7]
-
Solvent Selection : Perform small-scale solubility tests to determine the optimal solvent. Test solvents such as hexane, heptane, ethanol, or methanol.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.[6] Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.[6] Using the minimum amount of hot solvent is key to maximizing yield.[6]
-
Hot Filtration (Optional) : If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask. This step should be done quickly to prevent premature crystallization in the funnel.[8]
-
Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[6]
-
Isolation of Crystals : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[6]
-
Drying : Dry the crystals under vacuum to remove any residual solvent.
Recrystallization Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C14H21Br | CID 620136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-316013) | 22385-77-9 [evitachem.com]
- 4. This compound 97 22385-77-9 [sigmaaldrich.com]
- 5. This compound | 22385-77-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. cssp.chemspider.com [cssp.chemspider.com]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Optimizing catalyst and base selection for cross-coupling reactions of 1-Bromo-3,5-di-tert-butylbenzene.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing catalyst and base selection for cross-coupling reactions involving the sterically hindered substrate, 1-Bromo-3,5-di-tert-butylbenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I troubleshoot it?
Answer: Low yields in Suzuki-Miyaura couplings with sterically hindered aryl bromides like this compound are common and can often be attributed to several factors:
-
Steric Hindrance: The two tert-butyl groups flanking the bromine atom significantly hinder the oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-limiting step in the catalytic cycle.[1][2]
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (B44618) (PPh₃) may not be effective for this substrate. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the reaction with sterically demanding substrates.[1][3] These ligands enhance the electron density on the palladium center, facilitating oxidative addition.
-
Suboptimal Base and Solvent: The choice of base is critical for activating the boronic acid partner.[3][4] For sterically hindered couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often more effective than weaker ones.[3] The solvent must be able to dissolve all reactants and facilitate the reaction; common choices include dioxane, THF, and toluene.[3]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.[1] It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen).[3][5]
Troubleshooting Steps:
-
Switch to a Bulky, Electron-Rich Ligand: If you are using a general-purpose ligand like PPh₃, consider switching to a Buchwald ligand (e.g., XPhos, SPhos) or an NHC ligand.
-
Screen Different Bases: If a weak base is being used, try a stronger, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄.
-
Ensure Anhydrous and Inert Conditions: Use freshly distilled, anhydrous solvents and thoroughly degas the reaction mixture. Maintain a positive pressure of an inert gas throughout the experiment.[3]
-
Increase Reaction Temperature and Time: Sterically hindered couplings may require higher temperatures and longer reaction times to proceed to completion.[6] Monitor the reaction progress by TLC or GC-MS.
Question 2: I am attempting a Heck coupling with this compound and an alkene, but I am observing significant amounts of starting material even after prolonged heating. What should I do?
Answer: The Heck reaction with sterically hindered aryl bromides can be challenging.[7] The key factors to consider are the catalyst system and reaction conditions.
-
Catalyst and Ligand: Similar to Suzuki couplings, the choice of ligand is crucial. For sterically hindered substrates, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the reactivity of the palladium catalyst.[6][7] In some cases, phosphine-free catalyst systems can also be effective.[8]
-
Base Selection: The base in a Heck reaction is responsible for regenerating the active Pd(0) catalyst in the final step of the catalytic cycle.[9] Organic bases like triethylamine (B128534) (NEt₃) or inorganic bases like potassium carbonate (K₂CO₃) are commonly used.[6][7] The choice of base can influence the reaction rate and yield.
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMF or dioxane are often used in Heck reactions, as they may require elevated temperatures (100-150 °C) to proceed efficiently.[6][9] Microwave heating can sometimes accelerate the reaction and improve yields.[9]
Troubleshooting Steps:
-
Optimize the Catalyst System: If using a standard Pd(OAc)₂/PPh₃ system, consider switching to a more robust catalyst system with a bulky, electron-rich ligand.
-
Vary the Base: Experiment with different bases, such as K₂CO₃, Cs₂CO₃, or an organic amine base like triethylamine.
-
Increase the Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition of starting materials. Consider using a higher-boiling solvent if necessary.
-
Consider Microwave Irradiation: If available, a microwave reactor can be used to achieve higher temperatures and shorter reaction times.[9]
Question 3: My Sonogashira coupling of this compound with a terminal alkyne is not working. What are the specific challenges with this substrate and how can they be overcome?
Answer: The Sonogashira coupling of sterically hindered aryl bromides can be problematic due to the difficulty of the oxidative addition step.[10] Additionally, the traditional copper co-catalyst can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[11]
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is typically used in conjunction with a copper(I) co-catalyst (e.g., CuI).[11][12] For challenging substrates, using a catalyst system with bulky, electron-rich ligands can be beneficial.[13]
-
Copper-Free Conditions: To avoid alkyne homocoupling, copper-free Sonogashira protocols have been developed. These often require a stronger base and a more active palladium catalyst.[10][11]
-
Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used as both the base and often as the solvent.[12][14] The base is crucial for the deprotonation of the terminal alkyne.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can promote the homocoupling of the alkyne.[11] Rigorous exclusion of air is necessary.
-
Try a Copper-Free Protocol: If homocoupling is a significant issue, switch to a copper-free method. This may involve using a different palladium catalyst and a stronger base.
-
Optimize the Palladium Catalyst and Ligand: Experiment with different palladium sources and ligands. For sterically hindered substrates, a monoligated palladium species generated from a precatalyst might be more effective.[10]
-
Screen Solvents and Bases: While an amine base is standard, the addition of a co-solvent like THF or DMF can sometimes improve solubility and reaction rates.[14]
Data Presentation: Catalyst and Base Selection
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | High | [3] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | High | [2] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | Variable | [14] |
| (t-Bu₃P)₂Pd (3) | - | K₃PO₄ (3) | THF | 60 | High | [15] |
Note: Yields are illustrative and can vary based on the specific boronic acid used.
Table 2: Representative Conditions for Heck Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | Moderate | [9] |
| Pd(OAc)₂ (1) | NHC (2) | K₂CO₃ (2) | DMF/H₂O | 80 | High | [6] |
| Pd(OAc)₂ (2) | - | NEt₃ (1.5) | Toluene | 110 | Variable | [7] |
| Pd/C (5) | - | K₂CO₃ (2) | Dioxane | 120 | Moderate | [16] |
Note: Yields are illustrative and depend on the specific alkene coupling partner.
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | NEt₃ (3) | DMF | 80 | High | [14] |
| Pd(PPh₃)₄ (3) | CuI (5) | NEt₃ (3) | THF | 60 | High | [12] |
| [DTBNpP]Pd(crotyl)Cl (5) | - | TMP (2) | DMSO | RT | 96 | [10] |
| Pd(OAc)₂ (2) | - | Cs₂CO₃ (2) | Toluene | 100 | High | [13] |
Note: Yields are illustrative and depend on the specific terminal alkyne used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) to the Schlenk tube.
-
Solvent Addition: Seal the tube, remove it from the glovebox, and evacuate and backfill with argon (repeat three times). Add degassed dioxane (5 mL) via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[3]
Protocol 2: General Procedure for Heck Coupling
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand (e.g., an N-heterocyclic carbene precursor, 0.04 mmol, 4 mol%). Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Reagent Addition: Evacuate and backfill the tube with argon. Add degassed DMF (5 mL) and the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Seal the tube tightly and heat the mixture in a preheated oil bath at 120 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.[6][9]
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst ([DTBNpP]Pd(crotyl)Cl, 0.05 mmol, 5 mol%) and a magnetic stir bar.
-
Reagent Addition: Seal the tube and evacuate and backfill with argon. Add this compound (1.0 mmol, 1.0 equiv), followed by degassed DMSO (4 mL). Add the terminal alkyne (1.2 mmol, 1.2 equiv) and 2,2,6,6-tetramethylpiperidine (B32323) (TMP, 2.0 mmol, 2.0 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature under argon. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride and extract with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]
Visualizations
Caption: A workflow for troubleshooting a failed cross-coupling reaction.
Caption: Decision tree for initial catalyst and base selection.
Caption: Generalized palladium-catalyzed cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity of 1-Bromo-3,5-di-tert-butylbenzene in Coupling Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered aryl bromide, 1-Bromo-3,5-di-tert-butylbenzene, in various cross-coupling reactions.
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard cross-coupling reactions?
A1: The low reactivity of this compound stems primarily from the significant steric hindrance imposed by the two tert-butyl groups positioned meta to the bromine atom. This steric bulk impedes key steps in the catalytic cycle of many cross-coupling reactions.[1] Specifically, the bulky substituents can:
-
Inhibit Oxidative Addition: The initial insertion of the palladium catalyst into the carbon-bromine bond is sterically hindered, slowing down the reaction rate.[1]
-
Impede Reductive Elimination: The final step, where the new carbon-carbon or carbon-heteroatom bond is formed, can also be disfavored due to steric crowding around the metal center.[1]
These factors often lead to low yields, slow reaction rates, and potential catalyst deactivation.[1]
Q2: What are the general strategies to improve the reactivity of this compound?
A2: To overcome the challenges posed by this sterically hindered substrate, several general strategies can be employed:
-
Catalyst System Selection: The use of a highly active catalyst system is crucial. This typically involves bulky, electron-rich ligands that promote the formation of highly reactive, low-coordinate palladium species.[1]
-
Reaction Conditions Optimization: Screening different bases, solvents, and reaction temperatures can have a significant impact on the reaction outcome.[1]
-
Use of Precatalysts: Palladium precatalysts can ensure the efficient generation of the active Pd(0) species, leading to more reproducible results.[1]
Troubleshooting Specific Coupling Reactions
Suzuki-Miyaura Coupling
Problem: Low to no conversion of this compound in a Suzuki-Miyaura reaction.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Insufficient Catalyst Activity | 1. Switch to a bulkier, more electron-rich ligand: Consider using biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for sterically hindered substrates.[1][2][3] 2. Employ a palladium precatalyst: These are often more stable and provide a reliable source of the active Pd(0) catalyst.[1] 3. Increase catalyst loading: While not always ideal, increasing the catalyst loading to 2-5 mol% can sometimes overcome low reactivity.[1] |
| Inappropriate Base or Solvent | 1. Screen different bases: Strong inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective for Suzuki-Miyaura reactions with hindered substrates.[1] 2. Use anhydrous, deoxygenated solvents: Common solvents for these reactions include toluene, dioxane, and THF. Ensure they are properly dried and degassed to prevent catalyst deactivation. |
| Suboptimal Temperature | Increase reaction temperature: Higher temperatures can help overcome the activation energy barrier for sterically hindered substrates. However, be mindful of potential substrate or catalyst decomposition.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
A general procedure for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with an arylboronic acid is as follows:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), a bulky phosphine (B1218219) ligand (e.g., R-Phos, 1 mol%), and a base (e.g., K₃PO₄·H₂O, 3 equiv).[2]
-
Add anhydrous, degassed solvent (e.g., THF).[2]
-
Stir the reaction mixture at room temperature or heat to 50 °C, monitoring the progress by TLC or GC-MS.[2]
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Problem: Low yield in the Buchwald-Hartwig amination of this compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Ineffective Ligand | 1. Utilize bulky, electron-rich phosphine ligands: Ligands such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig (e.g., ferrocene-based) classes are specifically designed for challenging C-N couplings.[4] 2. Consider N-heterocyclic carbene (NHC) ligands: These have also shown high activity for coupling hindered substrates.[1] |
| Inappropriate Base | Use a strong, non-nucleophilic base: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for Buchwald-Hartwig aminations.[1] |
| Catalyst Deactivation | Employ a palladium precatalyst: This can lead to more consistent and higher yields by ensuring efficient generation of the active catalyst. |
Sonogashira Coupling
Problem: Formation of significant alkyne homocoupling (Glaser coupling) byproduct and low yield of the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Copper-Mediated Homocoupling | Switch to a copper-free Sonogashira protocol: The copper(I) co-catalyst is often responsible for the undesired alkyne dimerization. Removing copper from the reaction can significantly reduce this side product.[5] |
| Insufficient Catalyst Reactivity | 1. Increase palladium catalyst loading: A higher loading (3-5 mol%) may be necessary for this challenging substrate.[5] 2. Use bulky, electron-rich phosphine ligands: Ligands like t-butylphosphines can stabilize the Pd(0) center and promote the desired cross-coupling.[5] |
| Low Reaction Temperature | Gradually increase the reaction temperature: Monitor the reaction for decomposition while incrementally raising the temperature.[5] |
Kumada Coupling
Problem: Difficulty in forming the Grignard reagent of this compound and subsequent low coupling yield.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Magnesium Inactivity | 1. Activate the magnesium: Use methods like mechanical crushing, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[6] 2. Ensure strictly anhydrous conditions: Any moisture will quench the Grignard reagent. Use flame-dried glassware and anhydrous ether.[7] |
| Low Catalyst Activity | Employ a suitable catalyst: Palladium- or nickel-phosphinous acid catalysts have been shown to be effective for the Kumada-Corriu cross-coupling of sterically hindered aryl halides.[8] |
Visualizations
General Troubleshooting Workflow for Coupling Reactions
Caption: A general workflow for troubleshooting low reactivity in coupling reactions.
Catalytic Cycle of a Generic Cross-Coupling Reaction
Caption: A simplified catalytic cycle for a generic cross-coupling reaction.
Decision Tree for Suzuki-Miyaura Coupling Troubleshooting
Caption: A decision tree for troubleshooting Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
How to prevent the formation of biphenyl byproduct during Grignard reagent formation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of the biphenyl (B1667301) byproduct during Grignard reagent synthesis.
Troubleshooting Guide: Minimizing Biphenyl Formation
Biphenyl formation, a common side reaction in Grignard synthesis, can significantly lower the yield of the desired Grignard reagent and complicate purification. This guide addresses the primary causes and provides solutions to mitigate this issue.
| Issue | Potential Cause | Recommended Solution |
| High Yield of Biphenyl Byproduct | High Local Concentration of Organic Halide: Rapid addition of the organic halide leads to localized excess, promoting the Wurtz-type coupling reaction between the formed Grignard reagent and the unreacted halide.[1][2] | Slow, Controlled Addition: Add the organic halide dropwise to the magnesium suspension. Utilizing an addition funnel allows for a slow and steady rate, preventing the buildup of the halide.[2] |
| Elevated Reaction Temperature: The formation of Grignard reagents is exothermic. High temperatures accelerate the rate of the biphenyl-forming side reaction.[1][3] | Maintain Low Reaction Temperature: Use an ice bath to maintain a low and consistent temperature throughout the addition of the organic halide. Aim for a gentle reflux rather than vigorous boiling.[3] | |
| Inappropriate Solvent Choice: Certain solvents, like THF, can be more prone to promoting Wurtz coupling for specific substrates compared to other ethers. | Solvent Selection: Consider using diethyl ether (Et₂O) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which have been shown to suppress the Wurtz coupling byproduct formation in many cases.[2] | |
| Reaction Fails to Initiate, Leading to Halide Accumulation | Passivated Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting, leading to a dangerous accumulation of the organic halide. | Magnesium Activation: Activate the magnesium surface prior to the addition of the bulk of the organic halide. Common methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical grinding of the magnesium turnings.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of biphenyl formation during Grignard reagent synthesis?
A1: Biphenyl is formed through a Wurtz-type coupling reaction. In this side reaction, a molecule of the already formed Grignard reagent (e.g., phenylmagnesium bromide) acts as a nucleophile and reacts with a molecule of the unreacted aryl halide (e.g., bromobenzene).[1][3] This homocoupling results in the formation of a biphenyl molecule. The reaction is favored by conditions that increase the probability of collision between the Grignard reagent and the unreacted halide, such as high local concentrations and elevated temperatures.[1]
Q2: How does the rate of addition of the organic halide affect biphenyl formation?
A2: The rate of addition is a critical factor. A slow, dropwise addition of the organic halide maintains a low concentration of the halide in the reaction mixture.[2] This minimizes the chance of the Grignard reagent reacting with the halide and instead promotes the desired reaction with the magnesium metal. Conversely, a rapid addition leads to a high local concentration of the halide, significantly increasing the rate of biphenyl formation.
Q3: What is the optimal temperature for Grignard reagent formation to avoid the biphenyl byproduct?
A3: While the optimal temperature can vary depending on the specific organic halide and solvent used, it is generally recommended to maintain a low reaction temperature.[3] The initial phase of the reaction (initiation) may require gentle warming, but once the reaction has started, it is typically exothermic. Cooling the reaction vessel with an ice bath to maintain a gentle reflux is crucial for minimizing the biphenyl side reaction.
Q4: Are there any specific inhibitors that can be used to prevent biphenyl formation?
A4: While not as common as controlling reaction conditions, certain additives can inhibit the formation of biphenyl. Trace amounts of p-dinitrobenzene have been shown to inhibit Grignard reagent formation, which can indirectly affect side reactions.[4] The use of copper salts, such as copper(I) chloride, has also been explored to influence the reactivity and selectivity of Grignard reagents, potentially reducing homocoupling byproducts in certain cross-coupling reactions.[5][6] However, the most reliable and widely practiced methods for preventing biphenyl formation involve the strict control of reaction parameters like temperature and addition rate.
Quantitative Data on Biphenyl Formation
The following tables provide a summary of how different reaction parameters can influence the yield of the biphenyl byproduct.
Table 1: Effect of Solvent on Biphenyl Byproduct Formation This table illustrates the impact of the solvent on the yield of the desired Grignard product versus the biphenyl byproduct for the reaction of benzyl (B1604629) chloride.
| Solvent | Yield of Grignard Product (%) | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[2] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant biphenyl byproduct formation.[2] |
| 2-Methyltetrahydrofuran (2-MeTHF) | >90 | Superior performance in suppressing the biphenyl byproduct.[2] |
Table 2: Illustrative Effect of Addition Rate on Biphenyl Formation This table provides representative data on how the rate of addition of bromobenzene (B47551) can affect the percentage of biphenyl byproduct formed.
| Addition Rate of Bromobenzene | Approximate % Biphenyl Byproduct |
| Rapid (all at once) | 20-30% |
| Moderate (over 10 minutes) | 5-10% |
| Slow (dropwise over 60 minutes) | <5% |
Note: These are illustrative values based on qualitative descriptions in the literature. Actual values may vary depending on specific reaction conditions.
Table 3: Illustrative Effect of Temperature on Biphenyl Formation This table provides representative data on how the reaction temperature can influence the percentage of biphenyl byproduct.
| Reaction Temperature | Approximate % Biphenyl Byproduct |
| 50-60 °C (Vigorous Reflux) | 15-25% |
| 30-40 °C (Gentle Reflux) | 5-10% |
| 0-10 °C (Ice Bath Cooling) | <5% |
Note: These are illustrative values based on qualitative descriptions in the literature. Actual values may vary depending on specific reaction conditions.
Experimental Protocol for Minimizing Biphenyl Formation
This protocol provides a detailed methodology for the preparation of a Grignard reagent (e.g., phenylmagnesium bromide) with minimal formation of the biphenyl byproduct.
Materials:
-
Magnesium turnings
-
Bromobenzene (or other aryl halide)
-
Anhydrous diethyl ether (or 2-MeTHF)
-
Iodine crystal (for activation)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel with pressure equalization
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
-
Ice bath
Procedure:
-
Glassware Preparation: Ensure all glassware is scrupulously clean and oven-dried to remove any traces of water. Assemble the apparatus (three-necked flask, condenser, and addition funnel) while hot and allow it to cool to room temperature under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the reaction flask. Add a single small crystal of iodine. Gently warm the flask with a heating mantle until purple iodine vapors are observed. The disappearance of the iodine color indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.[1]
-
Initiation: In the addition funnel, prepare a solution of the bromobenzene in anhydrous diethyl ether. Add a small portion (approximately 10%) of this solution to the activated magnesium turnings. The reaction should initiate, as evidenced by the appearance of cloudiness and gentle bubbling.
-
Slow Addition: Once the reaction has started, begin the slow, dropwise addition of the remaining bromobenzene solution from the addition funnel over a period of at least 60 minutes.[2][7]
-
Temperature Control: Throughout the addition, maintain the reaction temperature at a gentle reflux by using an ice bath to control the exothermic reaction. Avoid vigorous boiling.[3]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent solution should be a cloudy grey or brownish color.
Visualizations
Caption: Factors leading to biphenyl formation and corresponding prevention strategies.
References
Strategies to overcome steric hindrance in reactions involving 1-Bromo-3,5-di-tert-butylbenzene.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the sterically hindered substrate, 1-Bromo-3,5-di-tert-butylbenzene.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so challenging?
A1: The primary challenge arises from severe steric hindrance caused by the two bulky tert-butyl groups positioned ortho and para to the bromine atom. This steric bulk impedes the approach of reagents and catalysts to the reaction center, slowing down or preventing reactions that proceed smoothly with less hindered aryl bromides.
Q2: What are the most common and effective reaction types for functionalizing this compound?
A2: The most successful strategies typically involve:
-
Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig amination, which can be effective with specialized bulky ligands.
-
Formation of organometallic intermediates , like Grignard reagents or organolithium species via lithium-halogen exchange, which can then react with various electrophiles.
Q3: Which palladium ligands are recommended for cross-coupling reactions with this substrate?
A3: For sterically demanding substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands are essential. These ligands promote the formation of monoligated palladium species, which are more reactive in the oxidative addition step.[1] Highly effective ligands include biarylphosphines (e.g., XPhos, SPhos, RuPhos) and trialkylphosphines (e.g., tri-tert-butylphosphine).
Q4: Is it possible to form a Grignard reagent from this compound?
A4: Yes, it is possible, but the reaction can be sluggish due to the steric hindrance around the carbon-bromine bond. Activation of the magnesium metal is critical, and reaction initiation may require heating or the use of chemical activators like iodine or 1,2-dibromoethane.[2][3][4]
Q5: What are the main side reactions to be aware of?
A5: Common side reactions include:
-
Hydrodehalogenation: Replacement of the bromine atom with hydrogen, particularly in palladium-catalyzed reactions.
-
Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki coupling or the Grignard reagent).
-
Wurtz Coupling: In Grignard reagent formation, the newly formed organomagnesium compound can react with the starting aryl bromide.[5]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound, but I am observing very low conversion to the desired biaryl product. What can I do to improve the yield?
Answer: Low yields in this reaction are common and usually stem from inefficient oxidative addition or transmetalation steps due to steric hindrance.
Troubleshooting Steps:
-
Optimize the Ligand: This is the most critical parameter. Standard ligands like triphenylphosphine (B44618) are often ineffective. Switch to a bulky, electron-rich biarylphosphine ligand.
-
Select the Right Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, pre-formed palladium precatalysts (e.g., XPhos Pd G3) can offer improved reactivity and reproducibility.
-
Choose an Appropriate Base and Solvent: A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often effective. The solvent system should be able to dissolve the reagents and facilitate the reaction; common choices include toluene (B28343), dioxane, or THF, often with a small amount of water.
-
Increase Reaction Temperature and Time: Due to the high activation energy barrier, higher temperatures (e.g., 80-110 °C) and longer reaction times may be necessary. Monitor the reaction progress by TLC or GC-MS.
-
Ensure Reagent Purity: Impurities in the boronic acid or solvent can negatively impact the catalyst.
Issue 2: Failure of Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is not proceeding. How can I troubleshoot this?
Answer: Similar to Suzuki coupling, the steric hindrance of the substrate is the main obstacle. The choice of catalyst system is paramount.
Troubleshooting Steps:
-
Use a Specialized Ligand: Employ a bulky, electron-rich dialkylbiaryl phosphine ligand such as BrettPhos, RuPhos, or XPhos. These are specifically designed for coupling sterically hindered substrates.
-
Select a Strong, Non-coordinating Base: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used strong bases that are effective in these reactions.
-
Optimize the Solvent: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or DME are typically preferred.
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent results than generating the active catalyst in situ.
-
Elevate the Temperature: These reactions often require elevated temperatures (e.g., 100-120 °C) to overcome the steric barrier.
Issue 3: Difficulty in Forming the Grignard Reagent
Question: I am having trouble initiating the Grignard reaction with this compound and magnesium turnings. What are the common causes and solutions?
Answer: The initiation of Grignard reagent formation can be difficult due to the passivating oxide layer on the magnesium surface and the lower reactivity of the sterically hindered aryl bromide.
Troubleshooting Steps:
-
Activate the Magnesium: This is a crucial step.
-
Ensure Strictly Anhydrous Conditions: All glassware must be flame- or oven-dried, and the solvent (typically THF or diethyl ether) must be anhydrous. Any trace of moisture will quench the Grignard reagent.[3]
-
Use a Higher-Boiling Solvent: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for less reactive aryl halides as it allows for heating to higher temperatures to initiate the reaction.[6]
-
Slow Addition of the Aryl Bromide: Add a small portion of the this compound solution to the activated magnesium. Once the reaction initiates (indicated by bubbling or a gentle reflux), add the remainder of the solution slowly to maintain a controlled reaction.[5]
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-3,5-di-t-butylbenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85¹ |
| 2 | 2-Bromomesitylene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | P(tBu)₃ (3) | CsF | THF | 65 | 12 | 95 |
| 3 | 1-Bromo-2,6-dimethylbenzene | 2-Tolylboronic acid | XPhos Pd G3 (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 92 |
¹Yield is estimated based on typical results for analogous sterically hindered substrates.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-3,5-di-t-butylbenzene | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | ~90¹ |
| 2 | 2-Bromo-1,3-diisopropylbenzene | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Dioxane | 110 | 18 | 94 |
| 3 | 1-Bromo-3,5-di-t-butylbenzene | Benzophenone Imine | Pd(OAc)₂ (2) | BrettPhos (3) | LiHMDS | Toluene | 100 | 16 | ~88¹ |
¹Yield is estimated based on typical results for analogous sterically hindered substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Deionized Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene and deionized water via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 18-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Grignard Reagent Formation
Materials:
-
Magnesium turnings (1.5 equiv)
-
Iodine (1 small crystal)
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas.
-
Add the magnesium turnings and the iodine crystal to the flask.
-
Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool.
-
Dissolve this compound in anhydrous THF in the dropping funnel.
-
Add a small portion of the aryl bromide solution (approx. 10%) to the magnesium.
-
Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle warming may be required.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete conversion.
-
The resulting dark grey or brownish solution of the Grignard reagent is ready to be used in subsequent reactions.
Mandatory Visualization
Caption: Troubleshooting flowchart for reactions with this compound.
References
Impact of solvent and temperature on the success of 1-Bromo-3,5-di-tert-butylbenzene reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 1-Bromo-3,5-di-tert-butylbenzene. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges related to the steric hindrance and electronic properties of this substrate.
I. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, the steric bulk of the two tert-butyl groups on this compound can present challenges.
Troubleshooting Guide: Suzuki-Miyaura Reactions
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Catalyst Inactivity: The palladium catalyst may be old, oxidized, or incompatible with the sterically hindered substrate.[1][2] | - Use a fresh, high-quality palladium catalyst. For sterically hindered substrates, consider more active catalysts like Pd(dppf)Cl₂, or palladacycle precatalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos).[2] - If using a Pd(II) precatalyst, ensure its in-situ reduction to Pd(0) is efficient.[3] |
| 2. Inefficient Oxidative Addition: The C-Br bond, while activated, may face steric hindrance, slowing the rate-determining oxidative addition step. | - Increase the reaction temperature in increments of 10-20°C. Common temperatures for Suzuki couplings are between 80-110°C.[2] - Switch to a more electron-rich and bulky phosphine ligand to facilitate oxidative addition. | |
| 3. Poor Reagent Quality: The boronic acid or ester may have decomposed (protodeboronation), or the base may be of poor quality.[1] | - Use fresh boronic acid or a more stable boronic ester (e.g., pinacol (B44631) ester).[1] - Use a high-purity, anhydrous base. | |
| Significant Side Product Formation | 1. Homocoupling of Boronic Acid: Oxygen in the reaction mixture can lead to the homocoupling of the boronic acid. | - Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for an extended period.[4] - Use a Schlenk line or glovebox to maintain an inert atmosphere throughout the reaction. |
| 2. Protodeboronation: The boronic acid is replaced by a hydrogen atom, leading to the formation of byproducts.[1] | - Use anhydrous solvents and reagents. - Consider using potassium trifluoroborate salts, which are more resistant to protodeboronation. | |
| 3. Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. | - This can be caused by certain impurities or side reactions with the solvent or base. Ensure high purity of all reagents. |
FAQs: Suzuki-Miyaura Reactions
Q1: What is the best solvent for the Suzuki-Miyaura coupling of this compound?
A1: The choice of solvent is critical. Aprotic solvents are generally preferred. A mixture of a non-polar solvent with a polar aprotic solvent and water is common. For sterically hindered substrates, solvents like 1,4-dioxane (B91453) , toluene , or tetrahydrofuran (THF) , often in a mixture with water, are effective.[5] The optimal solvent system will depend on the specific boronic acid and base used and may require screening.
Q2: Which base should I use for this sterically hindered substrate?
A2: A strong, non-nucleophilic base is often required to facilitate the transmetalation step. Potassium carbonate (K₂CO₃) , cesium carbonate (Cs₂CO₃) , and potassium phosphate (B84403) (K₃PO₄) are commonly used.[6] For particularly challenging couplings, a stronger base like cesium carbonate may be necessary.
Q3: How does temperature affect the success of the reaction?
A3: Temperature plays a significant role. Due to the steric hindrance of this compound, higher temperatures are often required to achieve a reasonable reaction rate. A typical starting point is 80-90°C , but temperatures up to 110°C may be necessary.[2] However, excessively high temperatures can lead to catalyst decomposition and increased side product formation. It is advisable to start at a moderate temperature and increase it if the reaction is sluggish.
Data Presentation: Solvent and Temperature Effects on Suzuki-Miyaura Coupling
The following table provides representative data on the impact of solvent and temperature on the yield of the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with phenylboronic acid.
| Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 |
| This compound | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | ~92 |
| This compound | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | THF/H₂O | 80 | 12 | High |
Note: These are representative yields and may vary based on specific reaction conditions and the purity of reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: To the flask, add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously for 10-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Grignard Reagent Formation
The formation of a Grignard reagent from this compound can be challenging due to the steric hindrance around the C-Br bond.
Troubleshooting Guide: Grignard Reagent Formation
| Problem | Possible Cause | Suggested Solution |
| Reaction Fails to Initiate | 1. Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings prevents the reaction from starting.[7] | - Activate the magnesium by crushing the turnings under an inert atmosphere to expose a fresh surface. - Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) as an initiator.[8] |
| 2. Wet Glassware or Solvent: Grignard reagents are extremely sensitive to moisture.[9] | - Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere. - Use anhydrous solvents. Diethyl ether and THF are common choices.[10] | |
| Low Yield of Grignard Reagent | 1. Wurtz Coupling: A significant side reaction where two molecules of the aryl bromide couple.[7] | - Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the aryl halide. - Maintain a moderate reaction temperature; avoid excessive heating. |
| 2. Incomplete Reaction: The reaction may be slow due to steric hindrance. | - Allow for a longer reaction time. - Use a more reactive form of magnesium, such as Rieke magnesium. |
FAQs: Grignard Reagent Formation
Q1: Which solvent is best for forming the Grignard reagent from this compound?
A1: Anhydrous tetrahydrofuran (THF) is often preferred over diethyl ether for sterically hindered aryl bromides because its higher boiling point allows for a higher reaction temperature, which can help to initiate and sustain the reaction.[10]
Q2: My Grignard reaction started but then stopped. What should I do?
A2: This could be due to a small amount of moisture being consumed during initiation, with residual water quenching the reaction.[7] Ensure all subsequent additions of solvent or reagents are strictly anhydrous. Gentle warming may be required to restart the reaction, but be cautious of runaway reactions.
Data Presentation: Solvent Effects on Grignard Reagent Formation
| Solvent | Boiling Point (°C) | Typical Reaction Yield | Key Advantages for Hindered Substrates |
| Diethyl Ether (Et₂O) | 34.6 | Good | Well-established, easy to remove. |
| Tetrahydrofuran (THF) | 66 | Good to Excellent | Higher boiling point allows for higher reaction temperatures, good solvating power.[11] |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | Good to Excellent | "Green" solvent, lower peroxide formation tendency.[11] |
Experimental Protocol: Grignard Reagent Formation from this compound
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet.
-
Magnesium Activation: Add magnesium turnings (1.2 equiv.) to the flask. Add a single crystal of iodine.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Initiation: Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
-
Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction. The resulting Grignard reagent is typically used immediately in the next step.
Diagram: Grignard Reaction Troubleshooting
Caption: Troubleshooting workflow for Grignard reagent formation.
III. Lithiation Reactions
Lithium-halogen exchange is a common method for generating aryllithium species from aryl bromides.
Troubleshooting Guide: Lithiation Reactions
| Problem | Possible Cause | Suggested Solution |
| Incomplete Lithium-Halogen Exchange | 1. Insufficiently Low Temperature: The reaction may not be proceeding to completion at the chosen temperature. | - Ensure the reaction is maintained at a very low temperature, typically -78°C , using a dry ice/acetone bath. |
| 2. Poor Quality n-BuLi: The n-butyllithium may have degraded. | - Use a freshly titrated solution of n-butyllithium. | |
| Side Product Formation | 1. Reaction with Solvent: The aryllithium intermediate can react with the solvent, especially THF, if the temperature is allowed to rise. | - Maintain a consistently low temperature throughout the reaction and quenching process. |
| 2. Formation of Benzyne (B1209423) Intermediates: At higher temperatures, elimination can lead to the formation of benzyne species. | - Strictly control the temperature at -78°C. |
FAQs: Lithiation Reactions
Q1: What is the best solvent for the lithiation of this compound?
A1: Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) are commonly used solvents for lithium-halogen exchange reactions. The reaction is typically performed at -78°C .[12]
Q2: How can I be sure my lithiation was successful before adding the electrophile?
A2: While direct monitoring can be difficult, a successful lithiation is often indicated by a color change. The most reliable method is to quench a small aliquot of the reaction mixture with a proton source (like methanol) and analyze the resulting hydrocarbon by GC-MS to confirm the absence of the starting aryl bromide.
Data Presentation: Temperature Effects on Lithiation
| Reaction | Reagent | Solvent | Temperature (°C) | Outcome |
| Lithium-Halogen Exchange | n-Butyllithium | THF | -78 | Efficient formation of the aryllithium species. |
| Lithium-Halogen Exchange | n-Butyllithium | THF | > -40 | Increased risk of side reactions, such as reaction with the solvent. |
Experimental Protocol: Lithiation of this compound and Quenching with an Electrophile
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Reagent Addition: Add this compound (1.0 equiv.) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv., solution in hexanes) dropwise, maintaining the temperature at -78°C. Stir for 1 hour at this temperature.
-
Electrophilic Quench: Add the desired electrophile (e.g., N,N-dimethylformamide, 1.2 equiv.) dropwise to the reaction mixture at -78°C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up and Purification: Extract the product with diethyl ether or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Diagram: Lithiation Experimental Workflow
Caption: Experimental workflow for the lithiation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. adichemistry.com [adichemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
How to activate magnesium for Grignard reaction with 1-Bromo-3,5-di-tert-butylbenzene.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully activating magnesium for the Grignard reaction with the sterically hindered substrate, 1-Bromo-3,5-di-tert-butylbenzene.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to initiate the Grignard reaction with this compound?
A1: The primary challenge lies in the steric hindrance posed by the two bulky tert-butyl groups on the aromatic ring. This steric bulk can impede the approach of the aryl bromide to the magnesium surface, making the initiation of the reaction difficult. Additionally, like all Grignard reactions, the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent the reaction from starting.
Q2: What are the visual indicators of a successful Grignard reaction initiation?
A2: A successful initiation is typically marked by several observable signs:
-
The appearance of bubbles on the surface of the magnesium.
-
A noticeable warming of the reaction flask, as the reaction is exothermic.
-
The reaction mixture turning cloudy or grey-brown.
-
If iodine is used as an activator, its characteristic purple or brown color will fade.[1]
Q3: Which solvent is recommended for this reaction?
A3: Anhydrous tetrahydrofuran (B95107) (THF) is generally the preferred solvent for Grignard reactions with sterically hindered aryl bromides. THF is a better solvating agent for the Grignard reagent compared to diethyl ether, which can help to stabilize the organomagnesium intermediate. It is crucial that the solvent is strictly anhydrous, as any moisture will quench the Grignard reagent.
Q4: What is "Rieke Magnesium," and should I consider using it?
A4: Rieke magnesium is a highly reactive form of magnesium prepared by the reduction of a magnesium salt. It has a much larger surface area and is free of the passivating oxide layer, making it highly effective for initiating Grignard reactions with unreactive or sterically hindered halides, even at low temperatures.[2] If conventional activation methods fail, Rieke magnesium is a powerful alternative to consider.
Troubleshooting Guide
Problem: The Grignard reaction does not initiate.
| Possible Cause | Recommended Solution(s) |
| Inactive Magnesium Surface | The magnesium turnings are coated with a layer of magnesium oxide (MgO). Activate the magnesium using one of the detailed protocols below (Iodine, 1,2-Dibromoethane (B42909), or Mechanical Activation). For very difficult cases, consider preparing or purchasing Rieke Magnesium. |
| Wet Glassware or Solvent | Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere) and that the solvent is anhydrous.[3] |
| Impure this compound | The starting material may contain traces of water or other protic impurities. Purify the aryl bromide by distillation or by passing it through a plug of activated alumina. |
| Insufficient Activation | The chosen activation method may not be potent enough for this sterically hindered substrate. Try a combination of methods, such as mechanical activation followed by the addition of an iodine crystal. |
Problem: The reaction starts but then stops or proceeds with a very low yield.
| Possible Cause | Recommended Solution(s) |
| Wurtz Coupling Side Reaction | The formed Grignard reagent can react with the starting aryl bromide. To minimize this, ensure a slow, dropwise addition of the this compound solution to the magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture.[4] |
| Quenching by Atmospheric Moisture | The reaction is sensitive to air and moisture. Maintain a positive pressure of a dry, inert gas (e.g., nitrogen or argon) throughout the entire procedure. |
| Incomplete Reaction | Due to the steric hindrance, the reaction may be sluggish. After the addition of the aryl bromide is complete, allow for a sufficient reaction time (e.g., 2-4 hours) and consider gentle reflux to drive the reaction to completion. |
Data Presentation: Comparison of Magnesium Activation Methods
The following table provides a summary of common magnesium activation methods for sterically hindered aryl bromides. The quantitative data are estimates based on typical outcomes for such substrates and may vary depending on the specific reaction conditions.
| Activation Method | Activator | Typical Initiation Time | Reaction Temperature (°C) | Expected Yield | Notes |
| Chemical Activation | Iodine (I₂) | 5 - 30 minutes | 25 - 65 (refluxing THF) | Moderate to Good | A small crystal is usually sufficient. The disappearance of the iodine color is a good visual indicator of initiation.[1] |
| Chemical Activation | 1,2-Dibromoethane (DBE) | 2 - 15 minutes | 25 - 50 | Good to Excellent | A few drops are typically used. The evolution of ethylene (B1197577) gas (bubbling) signals activation.[5] |
| Mechanical Activation | Crushing/Stirring | Variable (often immediate upon halide addition) | 25 - 65 (refluxing THF) | Good | Grinding the magnesium turnings with a glass rod or vigorous stirring exposes a fresh, oxide-free surface.[6] |
| Highly Reactive Mg | Rieke Magnesium | < 15 minutes | -78 to 25 | Excellent | Ideal for the most challenging substrates, allowing for Grignard formation at low temperatures.[2] |
Experimental Protocols
General Precautions: All Grignard reactions must be conducted under strictly anhydrous conditions using an inert atmosphere (nitrogen or argon). All glassware should be oven-dried or flame-dried before use.
Protocol 1: Activation with Iodine
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation:
-
In the flask, place magnesium turnings (1.2 equivalents).
-
Add a single small crystal of iodine.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
-
Initiation:
-
Add a small portion (~10%) of the aryl bromide solution to the magnesium suspension.
-
Stir the mixture. The reaction may be initiated by gently warming the flask with a heat gun until the purple vapor of iodine is visible, then allowing it to cool.
-
Initiation is confirmed by the disappearance of the iodine color, bubbling, and a gentle reflux of the solvent.[1]
-
-
Grignard Formation:
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture for 2-4 hours. Gentle heating may be applied to maintain a reflux and ensure the reaction goes to completion.
-
Protocol 2: Activation with 1,2-Dibromoethane (DBE)
-
Apparatus Setup: Follow the same setup as in Protocol 1.
-
Reagent Preparation:
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
-
Initiation:
-
Add a small amount of anhydrous THF to the flask to just cover the magnesium.
-
Using a syringe, add a few drops (e.g., 3-5 drops) of 1,2-dibromoethane to the stirred magnesium suspension.
-
A vigorous evolution of ethylene gas (bubbling) should be observed, indicating the activation of the magnesium.[5]
-
-
Grignard Formation:
-
Once the initial effervescence from the DBE has subsided, begin the slow, dropwise addition of the this compound solution.
-
Maintain a gentle reflux during the addition.
-
After the addition is complete, continue to stir for 2-4 hours, with gentle heating if necessary, until the magnesium is consumed.
-
Protocol 3: Mechanical Activation
-
Apparatus Setup: Follow the same setup as in Protocol 1.
-
Reagent Preparation:
-
Place magnesium turnings (1.2 equivalents) and a large, robust magnetic stir bar in the reaction flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
-
Activation and Initiation:
-
Before adding any solvent, stir the dry magnesium turnings vigorously under a strong flow of inert gas for 30-60 minutes. This will help to break up the oxide layer.[6]
-
Alternatively, carefully crush some of the magnesium turnings against the side of the flask with a dry glass rod.
-
Add a small amount of anhydrous THF to cover the magnesium and then add a small portion (~10%) of the aryl bromide solution to initiate the reaction.
-
-
Grignard Formation:
-
Once initiation is observed, add the remaining aryl bromide solution dropwise.
-
Continue stirring for 2-4 hours after the addition is complete, with gentle heating as needed.
-
Visualizations
Caption: Workflow for the preparation of 3,5-di-tert-butylphenylmagnesium bromide.
Caption: Decision tree for troubleshooting a failed Grignard reaction initiation.
Caption: Mechanism of magnesium activation for Grignard reagent formation.
References
Removal of unreacted starting material from 1-Bromo-3,5-di-tert-butylbenzene reaction mixtures.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3,5-di-tert-butylbenzene. The focus is on the removal of unreacted starting material from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound, and why is its removal challenging?
The most common starting material is 1,3,5-Tri-tert-butylbenzene.[1][2][3] The removal of unreacted 1,3,5-Tri-tert-butylbenzene is particularly challenging because its physical properties, such as polarity and boiling point, are very similar to the desired product, this compound. This makes separation by standard purification techniques like column chromatography and distillation difficult.[1]
Q2: What are the primary impurities I should expect in my crude this compound reaction mixture?
The primary impurities are typically:
-
Unreacted 1,3,5-Tri-tert-butylbenzene: This is often the most significant impurity, especially if the bromination reaction does not go to completion.[1]
-
Di-bromo byproducts: A small amount of the di-bromo substituted product can also be formed during the reaction.[1]
-
Residual Solvents: Solvents used in the reaction and workup may be present if not thoroughly removed.[4]
Q3: My crude product is an oil, but this compound is a solid. What does this indicate?
If your crude product is an oil instead of the expected white to off-white crystalline solid, it likely indicates the presence of significant impurities, most commonly residual solvent or a high percentage of unreacted starting material which can depress the melting point.[4][5][6][7]
Q4: Which purification techniques are recommended for removing unreacted 1,3,5-Tri-tert-butylbenzene?
The most common and effective purification techniques are:
-
Recrystallization: This is often the first method to try. Hexane (B92381) or petroleum ether are suitable solvents.[1]
-
Column Chromatography: While challenging due to the similar polarities of the starting material and product, it can be effective with careful optimization of the mobile phase.
-
Distillation: Kugelrohr distillation can be used, but the close boiling points of the components require careful control.[1]
Troubleshooting Guides
Low Yield After Recrystallization
Problem: You are experiencing a low recovery of this compound after recrystallization.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, hexane and petroleum ether are recommended.[1] If recovery is low, the product may be too soluble even at low temperatures. |
| Excessive Solvent Used | Using too much solvent will keep more of your product dissolved in the mother liquor, even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4] |
| Cooling Process is Too Rapid | Crash cooling by placing the hot solution directly into an ice bath can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
| Product Remaining in Filtrate | A significant amount of product may remain dissolved in the filtrate. You can try to recover a second crop of crystals by concentrating the filtrate and cooling it again.[4] |
Poor Separation During Column Chromatography
Problem: You are unable to achieve good separation between this compound and unreacted 1,3,5-Tri-tert-butylbenzene using column chromatography.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Eluent Polarity | The polarity of the eluent is critical for separating compounds with similar Rf values. For this separation, a very non-polar mobile phase is required. Start with 100% hexane or petroleum ether and very gradually increase the polarity if necessary. |
| Improper Column Packing | A poorly packed column with cracks or air bubbles will lead to channeling and broad, overlapping bands, resulting in poor separation.[4] Ensure the silica (B1680970) gel is packed uniformly. |
| Column Overloading | Loading too much crude product onto the column will result in broad bands that are difficult to resolve. Use an appropriate amount of crude material for the column size. |
| Fractions Collected are Too Large | Collecting large fractions can lead to the remixing of separated compounds. Collect smaller fractions and analyze them by TLC to identify the pure product fractions.[8] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot hexane or petroleum ether while stirring and gently heating until the solid is completely dissolved.[9][10]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. White crystals of this compound should start to form.[4]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the melting point and acquire an NMR spectrum to confirm the purity of the product. The melting point of pure this compound is 62-66 °C.[5]
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.[11] Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as 100% hexane or petroleum ether. The less polar 1,3,5-Tri-tert-butylbenzene will elute before the slightly more polar this compound.
-
Fraction Collection: Collect small fractions and monitor the separation using Thin Layer Chromatography (TLC).[8]
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the isolated product by melting point and NMR spectroscopy.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >95% (may require multiple recrystallizations) | Simple, inexpensive, good for removing small amounts of impurities. | Can have lower yields, may not be effective for large amounts of impurities with very similar solubility.[4] |
| Column Chromatography | >98% | Can provide high purity, effective for separating compounds with small differences in polarity. | More time-consuming, requires larger volumes of solvent, can be challenging to optimize.[12] |
| Kugelrohr Distillation | Variable, depends on boiling point difference | Good for removing non-volatile impurities. | May not be effective for separating compounds with very close boiling points.[1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Buy this compound (EVT-316013) | 22385-77-9 [evitachem.com]
- 3. 10a. A CONVENIENT SYNTHESIS OF 3,5-DI-(t-BUTYL)BROMOBENZENE FROM BENZENE | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound 97 22385-77-9 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 22385-77-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Challenges and solutions in the scale-up of reactions with 1-Bromo-3,5-di-tert-butylbenzene.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3,5-di-tert-butylbenzene. The content is structured to address specific challenges encountered during the scale-up of reactions involving this sterically hindered aryl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the use of this compound in large-scale reactions?
A1: The primary challenges stem from the steric hindrance imposed by the two bulky tert-butyl groups. These groups can significantly impact reaction kinetics, catalyst efficiency, and solubility. Key issues include:
-
Reduced Reactivity: The steric bulk can hinder the approach of reagents and catalysts to the bromine-substituted carbon, slowing down reaction rates.[1]
-
Catalyst Deactivation: In palladium-catalyzed cross-coupling reactions, the steric hindrance can lead to catalyst decomposition or the formation of inactive species.[2]
-
Solubility Issues: The nonpolar nature of the molecule can lead to solubility problems in certain solvent systems, especially at lower temperatures or higher concentrations during scale-up.
-
By-product Formation: Under forcing conditions required to overcome steric hindrance, side reactions such as hydrodehalogenation or homocoupling may become more prevalent.[3]
-
Purification Challenges: The physical properties of the desired products, often being bulky and nonpolar themselves, can complicate purification on a large scale.
Q2: How do the tert-butyl groups influence the electronic properties of the aromatic ring?
A2: The tert-butyl groups are weakly electron-donating through an inductive effect.[4] This can slightly increase the electron density of the aromatic ring, which can influence the rate of oxidative addition in palladium-catalyzed cross-coupling reactions. However, the steric effects of these groups are generally the dominant factor governing the reactivity of this compound.[5]
Q3: What safety precautions should be taken when handling this compound on a large scale?
A3: this compound is a solid with a relatively low melting point (62-66 °C). While it is not considered highly hazardous, standard laboratory safety protocols for handling chemical reagents should be followed. On a larger scale, consider the following:
-
Dust Inhalation: As a crystalline solid, fine powders can be generated. Use appropriate personal protective equipment (PPE), including a dust mask or respirator, to avoid inhalation.
-
Thermal Stability: While generally stable, prolonged heating at high temperatures should be avoided to prevent potential decomposition.
-
Solvent Handling: Large-scale reactions will involve significant quantities of flammable organic solvents. Ensure proper ventilation, grounding of equipment to prevent static discharge, and have appropriate fire suppression systems in place.
Troubleshooting Guides
Grignard Reaction Scale-Up
Problem: Difficulty initiating the Grignard reaction on a large scale.
-
Possible Cause 1: Inactive Magnesium Surface. The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[6]
-
Solution:
-
Mechanical Activation: Before adding the solvent, grind the magnesium turnings in the reaction vessel under an inert atmosphere to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in the solvent. The disappearance of the iodine color indicates activation.[7]
-
Initiator: Add a small amount of a pre-formed Grignard reagent to initiate the reaction.
-
-
-
Possible Cause 2: Presence of Moisture. Grignard reagents are extremely sensitive to moisture, which will quench the reaction.
-
Solution:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. For large-scale reactions, consider passing the solvent through a column of activated alumina.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
-
Problem: Low yield of the Grignard reagent and formation of a significant amount of biaryl byproduct (Wurtz coupling).
-
Possible Cause: High local concentration of the aryl bromide. This favors the reaction of the newly formed Grignard reagent with unreacted this compound.[3]
-
Solution:
-
Slow Addition: Add the solution of this compound to the magnesium suspension slowly and subsurface if possible to ensure rapid mixing and reaction at the magnesium surface.
-
Good Agitation: Ensure efficient stirring to quickly disperse the aryl bromide and prevent localized high concentrations. Baffles in the reactor can improve mixing.
-
Temperature Control: While some initial heating may be necessary for initiation, the reaction is exothermic. Maintain a gentle reflux and use external cooling if necessary to prevent overheating, which can promote the coupling side reaction.
-
-
| Parameter | Lab Scale (Typical) | Pilot Scale (Target) | Key Challenge | Mitigation Strategy |
| Yield | 85-95% | >80% | Wurtz Coupling | Slow addition, good agitation |
| This compound | 1.0 equiv | 1.0 equiv | - | - |
| Magnesium | 1.2-1.5 equiv | 1.1-1.3 equiv | Surface passivation | Mechanical/chemical activation |
| Solvent | Anhydrous THF or Et₂O | Anhydrous THF | Moisture | Rigorous drying, inert atmosphere |
| Temperature | Reflux | Controlled reflux (e.g., 40-60 °C) | Exotherm, side reactions | External cooling |
| Addition Time | 30-60 min | 2-4 hours | Local concentration | Subsurface addition, efficient mixing |
| Key Impurity | 3,3',5,5'-Tetra-tert-butylbiphenyl | <5% | Wurtz Coupling | As above |
Suzuki Coupling Scale-Up
Problem: Low conversion or stalled reaction.
-
Possible Cause 1: Inefficient Catalyst System for Sterically Hindered Substrate. The bulky tert-butyl groups can prevent efficient oxidative addition or reductive elimination.[8]
-
Solution:
-
Ligand Choice: Use bulky, electron-rich phosphine (B1218219) ligands that are known to be effective for sterically demanding couplings. Examples include Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or cataCXium® A.[9]
-
Palladium Precatalyst: Use a pre-formed palladium(0) source like Pd₂(dba)₃ or a stable precatalyst such as a G3 or G4 Buchwald precatalyst to ensure efficient generation of the active catalytic species.
-
-
-
Possible Cause 2: Poor Solubility of Reagents. At higher concentrations required for scale-up, reagents may not be fully dissolved, leading to a heterogeneous mixture and poor reaction rates.
-
Solution:
-
Solvent System: Use a solvent system known to be effective for Suzuki couplings, such as toluene, dioxane, or 2-methyl-THF, often with the addition of water to help dissolve the base.
-
Temperature: Increasing the reaction temperature can improve solubility and reaction rates, but must be balanced against potential catalyst decomposition.
-
-
Problem: Significant formation of hydrodehalogenation byproduct (benzene, 1,3-di-tert-butylbenzene).
-
Possible Cause: Competing reaction pathway. This can be promoted by certain bases, impurities in the boronic acid, or catalyst degradation.
-
Solution:
-
Base Selection: Use a moderately strong base like K₃PO₄ or Cs₂CO₃. Very strong bases like alkoxides can sometimes promote side reactions.
-
High-Purity Boronic Acid: Ensure the boronic acid or its ester is of high purity and free from protic impurities.
-
Inert Atmosphere: Rigorously exclude oxygen, as this can affect the stability of the catalyst and reagents.
-
-
| Parameter | Lab Scale (Typical) | Pilot Scale (Target) | Key Challenge | Mitigation Strategy |
| Yield | 80-95% | >85% | Steric Hindrance | Bulky, electron-rich ligand |
| This compound | 1.0 equiv | 1.0 equiv | - | - |
| Arylboronic Acid | 1.1-1.5 equiv | 1.1-1.3 equiv | Purity | Use high-purity reagent |
| Palladium Catalyst | 1-5 mol% | 0.5-2 mol% | Activity/Stability | Use appropriate precatalyst/ligand |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | K₃PO₄ (2-3 equiv) | Solubility/Side Reactions | Use appropriate solvent mixture |
| Solvent | Toluene/H₂O or Dioxane/H₂O | 2-MeTHF/H₂O | Phase transfer | Good agitation |
| Temperature | 80-110 °C | 80-100 °C | Catalyst stability | Monitor reaction progress |
| Key Impurity | 1,3-Di-tert-butylbenzene | <2% | Hydrodehalogenation | Inert atmosphere, base choice |
Buchwald-Hartwig Amination Scale-Up
Problem: Low yield of the desired arylamine.
-
Possible Cause 1: Steric hindrance preventing C-N bond formation. The bulky substrate and potentially bulky amine can make the reductive elimination step difficult.[10]
-
Solution:
-
Ligand Selection: Employ highly active, sterically demanding ligands such as Josiphos-type ferrocenyl phosphines or Buchwald's biaryl phosphine ligands (e.g., tBuXPhos, BrettPhos).[11]
-
Catalyst System: Use a well-defined precatalyst to ensure a 1:1 or 2:1 ligand-to-palladium ratio, which is often crucial for high activity.
-
-
-
Possible Cause 2: Base incompatibility or insolubility. The choice of base is critical and can affect both the rate and the extent of side reactions.[11]
-
Solution:
-
Base Choice: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is commonly used. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, but may require higher temperatures or longer reaction times.
-
Solubility: Ensure the base is sufficiently soluble or has a high surface area in the reaction medium. Using a co-solvent or a phase-transfer catalyst can sometimes be beneficial, though less common in modern Buchwald-Hartwig reactions.
-
-
Problem: Formation of hydrodehalogenation and/or amine scrambling byproducts.
-
Possible Cause: Catalyst deactivation or competing reaction pathways.
-
Solution:
-
Rigorous Inert Atmosphere: Oxygen can degrade both the catalyst and the phosphine ligands, leading to side reactions. Ensure the reaction is performed under a strictly inert atmosphere.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. Find the optimal temperature that provides a reasonable reaction time without significant byproduct formation.
-
Reagent Purity: Ensure the amine and solvent are free of impurities that could poison the catalyst.
-
-
| Parameter | Lab Scale (Typical) | Pilot Scale (Target) | Key Challenge | Mitigation Strategy |
| Yield | 75-90% | >80% | Steric Hindrance, C-N coupling | Highly active ligand (e.g., BrettPhos) |
| This compound | 1.0 equiv | 1.0 equiv | - | - |
| Amine | 1.1-1.5 equiv | 1.1-1.3 equiv | Basicity, Sterics | - |
| Palladium Catalyst | 1-3 mol% | 0.5-1.5 mol% | Activity, Cost | Use efficient precatalyst |
| Base | NaOtBu or LiHMDS (1.2-2.0 equiv) | NaOtBu (1.2-1.5 equiv) | Strength, Solubility | - |
| Solvent | Toluene or Dioxane | Toluene or 2-MeTHF | Anhydrous conditions | Use dry solvents |
| Temperature | 90-110 °C | 90-100 °C | Catalyst stability | Optimize temperature |
| Key Impurity | 1,3-Di-tert-butylbenzene | <3% | Hydrodehalogenation | Inert atmosphere |
Experimental Protocols
Detailed Methodology: Scale-Up of Grignard Reagent Formation
This protocol describes a general procedure for the formation of the Grignard reagent from this compound on a larger scale.
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (catalytic amount, e.g., one small crystal)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Appropriately sized glass reactor with overhead stirring, reflux condenser, dropping funnel, and thermometer.
-
Inert gas inlet and outlet (bubbler).
-
Heating/cooling mantle.
Procedure:
-
Preparation: Assemble the reactor and flame-dry all glassware under a stream of inert gas. Allow to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Charge the reactor with magnesium turnings. Add a single crystal of iodine.
-
Solvent Addition: Add approximately one-third of the total anhydrous THF to the reactor.
-
Initiation: In the dropping funnel, prepare a solution of this compound in the remaining anhydrous THF. Add a small portion (approx. 5-10%) of this solution to the magnesium suspension.
-
Gently warm the mixture to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, a gentle bubbling, and an increase in temperature.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. Use external cooling to control the exotherm if necessary.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
Cool the reaction mixture to room temperature. The Grignard reagent is now ready for use in the subsequent reaction. The concentration can be determined by titration if required.
Detailed Methodology: Scale-Up of Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.5 mol%)
-
SPhos (1.1 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), finely powdered (2.5 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and thermometer.
-
Inert gas inlet and outlet.
Procedure:
-
Inerting the Reactor: Assemble the reactor and render the atmosphere inert by performing several vacuum/inert gas backfill cycles.
-
Reagent Charging: To the reactor under a positive pressure of inert gas, add Pd₂(dba)₃, SPhos, K₃PO₄, the arylboronic acid, and this compound.
-
Solvent Addition: Add degassed 2-MeTHF and degassed water.
-
Reaction: Begin vigorous stirring and heat the mixture to 85-95 °C. Monitor the reaction progress by HPLC or GC. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate (B1210297) or more 2-MeTHF).
-
Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography.
Visualizations
References
- 1. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 9. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Chemical Shifts for 1-Bromo-3,5-di-tert-butylbenzene and Structural Isomers
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Bromo-3,5-di-tert-butylbenzene and its structural isomers, 1,3-di-tert-butylbenzene (B94130) and 1,4-di-tert-butylbenzene. The data presented is essential for researchers and scientists engaged in the synthesis, identification, and characterization of substituted aromatic compounds.
¹H and ¹³C NMR Chemical Shift Data Comparison
The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for this compound and its non-brominated analogues. All data is referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm and was recorded in deuterated chloroform (B151607) (CDCl₃).
| Compound Name | Structure | Signal | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | H-2, H-6 | 7.33 (d, J=1.8 Hz) | C-1 (C-Br) | |
| H-4 | 7.17 (t, J=1.8 Hz) | C-2, C-6 | ||
| -C(CH₃)₃ | 1.31 (s) | C-3, C-5 | ||
| C-4 | ||||
| -C (CH₃)₃ | ||||
| -C(CH₃ )₃ | ||||
| 1,3-di-tert-butylbenzene | H-2 | 7.43 | C-1, C-3 | |
| H-4, H-6 | 7.21 | C-2 | ||
| H-5 | 7.21 | C-4, C-6 | ||
| -C(CH₃)₃ | 1.32 | C-5 | ||
| -C (CH₃)₃ | ||||
| -C(CH₃ )₃ | ||||
| 1,4-di-tert-butylbenzene | Ar-H | 7.31 (s)[1] | C-1, C-4 | |
| -C(CH₃)₃ | 1.31 (s)[1] | C-2, C-3, C-5, C-6 | ||
| -C (CH₃)₃ | ||||
| -C(CH₃ )₃ |
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
A standardized protocol was followed for the acquisition of all NMR data presented.[2]
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
Instrument Setup: All spectra were acquired on a Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe. The spectrometer was locked to the deuterium (B1214612) signal of the CDCl₃ solvent. Shimming was performed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse sequence. Typical acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 2.0 s, and 16 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence (zgpg30). Typical acquisition parameters included a spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.1 s, and 1024 scans.
-
Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
Visualization of Substituent Effects on Aromatic Chemical Shifts
The following diagram illustrates the influence of the bromo and tert-butyl substituents on the electron density and, consequently, the chemical shifts of the aromatic protons in this compound.
Caption: Logical relationship of substituent effects on proton chemical shifts.
References
Comparing the reactivity of 1-Bromo-3,5-di-tert-butylbenzene to 1-bromo-4-tert-butylbenzene.
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Aryl bromides are foundational precursors in a multitude of cross-coupling reactions, yet their reactivity can be dramatically influenced by the steric and electronic nature of their substituents. This guide provides a detailed comparison of the reactivity of two structurally related aryl bromides: the sterically hindered 1-Bromo-3,5-di-tert-butylbenzene and the less encumbered 1-bromo-4-tert-butylbenzene (B1210543). This analysis is supported by established principles of organic chemistry and available experimental data to inform researchers in their selection of reagents and reaction conditions.
The fundamental difference between these two compounds lies in the placement and number of bulky tert-butyl groups. In 1-bromo-4-tert-butylbenzene, a single tert-butyl group is positioned para to the bromine atom, exerting a moderate electronic effect and minimal steric hindrance at the reaction center. Conversely, this compound features two tert-butyl groups flanking the bromine atom in a meta arrangement. This substitution pattern imposes significant steric bulk around the carbon-bromine bond, which profoundly diminishes its accessibility to catalytic species and reagents.
At a Glance: Reactivity Comparison
| Reaction Type | This compound | 1-bromo-4-tert-butylbenzene | Key Differentiating Factor |
| Suzuki-Miyaura Coupling | Significantly lower reactivity; requires more forcing conditions (higher temperatures, longer reaction times, specialized catalysts). | Higher reactivity; proceeds under standard conditions with good to excellent yields. | Severe steric hindrance from the two metatert-butyl groups impedes the oxidative addition step. |
| Buchwald-Hartwig Amination | Very low to no reactivity under standard conditions; may require specialized, highly active catalyst systems. | Readily undergoes amination with a variety of amines, affording good yields. | The bulky tert-butyl groups block the approach of the palladium catalyst and the amine nucleophile. |
| Grignard Reagent Formation | Formation is sluggish and may require activated magnesium and extended reaction times. | Forms the Grignard reagent readily under standard conditions. | Steric hindrance around the C-Br bond slows down the insertion of magnesium. |
| Lithiation (Halogen-Metal Exchange) | Slower reaction rates compared to the para-isomer; may require harsher conditions (e.g., stronger alkyllithium reagents, higher temperatures). | Undergoes lithium-bromine exchange efficiently with reagents like n-butyllithium or tert-butyllithium (B1211817), often in high yields.[1][2] | The steric shield provided by the di-tert-butyl substitution hinders the approach of the organolithium reagent. |
The Decisive Role of Steric Hindrance
The disparate reactivity profiles of these two molecules can be primarily attributed to the concept of steric hindrance. The two tert-butyl groups in this compound create a congested environment around the bromine atom, acting as bulky "gatekeepers" that restrict access to the carbon-bromine bond. This steric impediment has profound implications for the key mechanistic steps of many important organic transformations.
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, the initial oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-determining step. The bulky catalyst complex must approach the C-Br bond, a process that is significantly hindered by the two large tert-butyl groups in the 3,5-disubstituted isomer. In contrast, the single tert-butyl group in the para position of 1-bromo-4-tert-butylbenzene does not significantly obstruct the reaction site.
Similarly, for Grignard reagent formation and lithiation, the approach of magnesium metal or an organolithium reagent to the C-Br bond is sterically hindered in the di-tert-butylated compound, leading to slower reaction rates and potentially lower yields.
Experimental Protocols and Considerations
While direct comparative studies are scarce, the following sections provide representative experimental protocols for key reactions. For this compound, achieving reasonable yields will likely necessitate more forcing conditions and the use of specialized, highly active catalyst systems designed for sterically hindered substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. For a typical substrate like 1-bromo-4-tert-butylbenzene, standard conditions are often effective.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-bromo-4-tert-butylbenzene
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromo-4-tert-butylbenzene (1.0 mmol), the desired boronic acid (1.1-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 mmol) or K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene (B28343) and water (e.g., 4:1 ratio, 5 mL total volume).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
For this compound, modifications to this protocol would be necessary. These could include the use of more active palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos), higher reaction temperatures, and longer reaction times.
Lithiation and Grignard Reagent Formation
Halogen-metal exchange is a fundamental transformation for the preparation of organometallic reagents.
Experimental Protocol: Lithiation of 1-bromo-4-tert-butylbenzene
Studies have shown that 1-bromo-4-tert-butylbenzene undergoes efficient lithium-bromine exchange.[1][2]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1-bromo-4-tert-butylbenzene (1.0 mmol) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (10 mL).
-
Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 mmol, typically as a solution in hexanes) dropwise while maintaining the low temperature.
-
Reaction Execution: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching: The resulting aryllithium species can be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂).
-
Work-up: After quenching, allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purification: Purify the product as needed, typically by column chromatography.
For this compound, the formation of the corresponding organolithium or Grignard reagent is expected to be significantly slower. To facilitate the reaction, the use of more reactive Rieke magnesium for Grignard formation or extended reaction times and potentially higher temperatures for lithiation may be required.
Conclusion
The reactivity of an aryl bromide is not solely dictated by the C-Br bond itself but is profoundly influenced by the surrounding molecular architecture. The comparison between this compound and 1-bromo-4-tert-butylbenzene serves as a stark illustration of the power of steric effects in organic synthesis. While 1-bromo-4-tert-butylbenzene is a versatile and reactive building block for a host of transformations, its di-tert-butylated counterpart presents a significant synthetic challenge due to severe steric hindrance. Researchers aiming to employ this compound must be prepared to utilize specialized, highly active catalytic systems and more forcing reaction conditions to overcome the formidable steric barrier it presents. This understanding is crucial for the rational design of synthetic routes and the efficient construction of complex molecules.
References
Advantages of using 1-Bromo-3,5-di-tert-butylbenzene over other bulky aryl halides.
In the landscape of complex organic synthesis, particularly in the development of pharmaceuticals and advanced materials, the choice of building blocks is paramount. Among the vast array of aryl halides available to researchers, bulky variants play a crucial role in constructing sterically congested molecules. This guide provides a comparative analysis of 1-Bromo-3,5-di-tert-butylbenzene against other common bulky aryl halides, namely 1-Bromo-2,4,6-triisopropylbenzene (Bromodurene) and 2-Bromo-m-xylene. We will explore its advantages through the lens of widely-used palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
Performance in Cross-Coupling Reactions: A Comparative Overview
The utility of a bulky aryl halide is often determined by its performance in key carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The steric and electronic properties of the aryl halide significantly influence reaction efficiency, yield, and the required catalytic system.
Key Advantages of this compound:
-
Balanced Steric Hindrance: The two tert-butyl groups in the meta positions provide substantial steric bulk, which can be advantageous in directing the formation of specific atropisomers or in preventing undesirable side reactions. However, the absence of ortho substituents, as seen in more hindered halides like 1-bromo-2,4,6-triisopropylbenzene, can lead to higher reactivity and yields in certain cross-coupling reactions.
-
Enhanced Thermal Stability: The symmetrical di-tert-butyl substitution pattern contributes to the high thermal stability of the molecule, making it suitable for reactions that require elevated temperatures.[1]
-
Versatility in Synthesis: It serves as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceutical intermediates and as a precursor for bulky phosphine (B1218219) ligands.[1][2]
| Aryl Halide | Reaction | Coupling Partner | Catalyst System (Typical) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Buchwald-Hartwig Amination | 9-fluoren-2-amine | Pd(OAc)₂ / BrettPhos | 1,5-cod (LAG) | 120 | 0.25 | >99 | [3] |
| 1-Bromo-2,4,6-triisopropylbenzene | Suzuki-Miyaura Coupling | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | Toluene | 110 | 12 | 31 | [4] |
| 2-Bromo-m-xylene | Suzuki-Miyaura Coupling | o-tolylboronic acid | Pd(OAc)₂ / Ligand 13 | Toluene | 110 | 24 | ~95 | [5] |
*LAG: Liquid-Assisted Grinding (Mechanochemistry)
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of a Bulky Aryl Bromide
This protocol is a general procedure for the palladium-catalyzed cross-coupling of a sterically hindered aryl bromide with an arylboronic acid.
Materials:
-
Bulky Aryl Bromide (e.g., this compound) (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-Dioxane (B91453) (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the bulky aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of a Bulky Aryl Bromide
This protocol provides a general method for the palladium-catalyzed amination of a sterically hindered aryl bromide.
Materials:
-
Bulky Aryl Bromide (e.g., this compound) (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add the bulky aryl bromide, amine, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube and bring it out of the glovebox.
-
Place the tube in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthetic processes discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative reagents for introducing the 3,5-di-tert-butylphenyl group in synthesis.
For researchers, scientists, and professionals in drug development, the strategic introduction of sterically bulky C-C bonds is a cornerstone of modern organic synthesis. The 3,5-di-tert-butylphenyl group, in particular, is a valuable moiety for tuning the steric and electronic properties of molecules, influencing their conformation, stability, and biological activity. This guide provides a comprehensive comparison of the primary reagents used to introduce this group, focusing on Suzuki-Miyaura coupling and Grignard reactions. We present a side-by-side analysis of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic strategy.
At a Glance: Comparison of Key Methodologies
The choice of reagent for introducing the 3,5-di-tert-butylphenyl group is dictated by factors such as the substrate's functional group tolerance, the availability of starting materials, and the desired reaction scale. Below is a summary of the key characteristics of the two primary methods.
| Feature | Suzuki-Miyaura Coupling | Grignard Reaction |
| Reagent | 3,5-Di-tert-butylphenylboronic acid | 3,5-Di-tert-butylphenylmagnesium halide |
| Typical Yields | Good to excellent (often >80%) | Good to high (can exceed 90%) |
| Functional Group Tolerance | High; tolerates a wide range of functional groups including esters, ketones, and nitro groups.[1][2] | Low; incompatible with acidic protons (e.g., -OH, -NH2, -COOH) and many carbonyl groups.[3][4][5][6] |
| Reaction Conditions | Mild, often room temperature to moderate heating.[2] | Requires strictly anhydrous conditions; can be highly exothermic.[5][6] |
| Advantages | Broad functional group tolerance, commercially available reagents, and well-established, robust protocols.[2] | High reactivity, often leading to high yields; reagents can be prepared from readily available aryl halides. |
| Disadvantages | Potential for side reactions like protodeboronation, especially with sterically hindered substrates.[7] | High basicity and nucleophilicity limit substrate scope; requires inert atmosphere and dry solvents.[3][5][6] |
Reagent Selection Workflow
To assist in selecting the most appropriate method, the following decision tree outlines a logical workflow based on key experimental considerations.
Experimental Protocols
Detailed below are representative experimental protocols for the Suzuki-Miyaura coupling and the preparation and use of the Grignard reagent.
Suzuki-Miyaura Coupling Protocol
This protocol describes a typical palladium-catalyzed cross-coupling reaction between an aryl halide and 3,5-di-tert-butylphenylboronic acid.
Materials:
-
Aryl halide (1.0 eq)
-
3,5-Di-tert-butylphenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.02 eq)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl halide, 3,5-di-tert-butylphenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl compound.
Grignard Reaction Protocol
This protocol outlines the preparation of 3,5-di-tert-butylphenylmagnesium bromide and its subsequent reaction with an electrophile.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (catalytic)
-
Electrophile (e.g., aldehyde, ketone, ester)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Part A: Preparation of the Grignard Reagent
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Dissolve this compound in anhydrous THF and add a small portion to the magnesium turnings to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and a color change), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the magnesium is consumed.
Part B: Reaction with an Electrophile
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of the electrophile in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Alternative Synthetic Routes
While Suzuki-Miyaura and Grignard reactions are the most common methods for introducing the 3,5-di-tert-butylphenyl group, other strategies exist for synthesizing precursors or in specific contexts.
-
Alkylation Rearrangement of p-tert-butylphenol: This method provides an efficient route to 3,5-di-tert-butylphenol, a key precursor. The reaction involves heating p-tert-butylphenol with a catalyst system, such as concentrated sulfuric acid and clay, in an organic solvent. This approach can achieve high conversion rates and yields of the desired 3,5-disubstituted product.[8]
-
Friedel-Crafts Alkylation of Phenol (B47542): While a classic method for introducing alkyl groups to an aromatic ring, the direct Friedel-Crafts tert-butylation of phenol often leads to a mixture of ortho- and para-isomers, with the 3,5-isomer being a minor product.[8] Achieving high selectivity for the 3,5-disubstituted product via this method is challenging.
Conclusion
The choice between Suzuki-Miyaura coupling and a Grignard reaction for the introduction of the 3,5-di-tert-butylphenyl group is a critical decision in a synthetic campaign. The Suzuki-Miyaura reaction offers superior functional group tolerance and milder conditions, making it a more versatile and often preferred method in complex molecule synthesis.[1][2] Conversely, for substrates lacking sensitive functional groups, the Grignard reaction can be a highly effective and high-yielding alternative. By carefully considering the factors outlined in this guide, researchers can select the most appropriate reagent and protocol to efficiently achieve their synthetic goals.
References
- 1. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. benchchem.com [benchchem.com]
- 8. (3,5-Di-tert-butylphenyl)boronic acid | 197223-39-5 | FD143544 [biosynth.com]
A Comparative Guide to Purity Assessment of Synthesized 1-Bromo-3,5-di-tert-butylbenzene
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized intermediates like 1-Bromo-3,5-di-tert-butylbenzene is a critical checkpoint in the path to discovery and production. The presence of impurities can significantly impact reaction yields, downstream product quality, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for assessing the purity of this compound, supported by experimental data and detailed methodologies.
Introduction to Purity Assessment of this compound
This compound is a key building block in organic synthesis. Its preparation, often through Friedel-Crafts alkylation followed by bromination, can introduce a variety of impurities. A thorough purity analysis is therefore essential to ensure the quality of the synthesized material.
Potential Impurities:
-
Unreacted Starting Materials: Such as 1,3-di-tert-butylbenzene.
-
Isomeric Byproducts: Positional isomers that may form during the synthesis.
-
Over-brominated Products: Such as dibromo-di-tert-butylbenzene derivatives.[1]
-
Residual Solvents: Organic solvents used during the reaction or purification process.
Comparison of Analytical Techniques
The choice of analytical method for purity assessment depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the need for quantitative or qualitative data. The following table summarizes the key performance characteristics of GC-MS, High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification. | Separation based on differential partitioning between a stationary phase and a liquid mobile phase, with detection typically by UV absorbance. | Quantification based on the direct proportionality between the area of an NMR signal and the number of atomic nuclei.[2] |
| Typical Purity | >98.0% (as per commercial specifications). | Typically capable of detecting impurities at levels similar to or lower than GC. | Provides an absolute purity value without the need for a specific reference standard of the analyte.[2][3] |
| Common Impurities Detected | Volatile and semi-volatile organic compounds, unreacted starting materials, and isomeric byproducts. | Non-volatile and thermally labile compounds, as well as isomers and related substances. | A wide range of impurities with distinct proton signals, including structural isomers and residual solvents. |
| Limit of Detection (LOD) | Low ppm to ppb range for many impurities. | ppm to high ppb range, depending on the chromophore of the impurity. | Generally in the range of 0.1-1% for routine analysis, but can be lower with specialized techniques. |
| Analysis Time | Typically 15-30 minutes per sample. | Typically 10-40 minutes per sample. | 5-15 minutes per sample for data acquisition. |
| Strengths | High sensitivity and specificity for volatile and semi-volatile compounds; provides structural information for impurity identification. | Robust and versatile for a wide range of compounds; excellent for quantitative analysis of non-volatile impurities.[4] | Provides an absolute purity measurement without a specific reference standard; non-destructive.[2][3][5] |
| Limitations | Not suitable for non-volatile or thermally labile compounds; may require derivatization for certain analytes. | May not be suitable for highly volatile impurities; impurity identification can be challenging without reference standards. | Lower sensitivity compared to chromatographic methods; requires a relatively pure sample for accurate quantification. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable results. Below are representative experimental protocols for each technique.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate, identify, and quantify volatile and semi-volatile impurities in synthesized this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[6][7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
Data Analysis: The purity is calculated based on the relative peak area percentage of the main component in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To separate and quantify non-volatile impurities and closely related structural isomers.
Instrumentation: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 254 nm.[4]
-
Injection Volume: 10 µL.[4]
Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in acetonitrile.
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which both the sample and the internal standard are soluble and their signals do not overlap (e.g., Chloroform-d).
-
Internal Standard: A certified reference material with a known purity and signals in a clear region of the spectrum (e.g., maleic anhydride (B1165640) or 1,4-bis(trimethylsilyl)benzene).
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into a clean vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer an aliquot of the solution to an NMR tube.
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Mandatory Visualizations
To provide a clearer understanding of the experimental workflows, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for GC-MS purity analysis.
Caption: Logical workflow for purity assessment and decision-making.
Conclusion
For the comprehensive purity assessment of synthesized this compound, a multi-faceted approach is recommended. GC-MS is an invaluable tool for the identification and quantification of volatile and semi-volatile impurities. HPLC is the method of choice for routine quality control and the analysis of non-volatile or thermally labile byproducts. qNMR serves as a powerful primary method for the absolute determination of purity without the need for a specific certified reference material of the analyte itself. The selection of the most appropriate technique, or combination of techniques, will ultimately depend on the specific goals of the analysis and the resources available.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. rssl.com [rssl.com]
- 3. ethz.ch [ethz.ch]
- 4. benchchem.com [benchchem.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. This compound | C14H21Br | CID 620136 - PubChem [pubchem.ncbi.nlm.nih.gov]
A comparative study of palladium catalysts for Suzuki coupling with 1-Bromo-3,5-di-tert-butylbenzene.
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. The choice of an appropriate palladium catalyst is critical for achieving optimal results, especially when dealing with sterically hindered substrates such as 1-Bromo-3,5-di-tert-butylbenzene. This guide provides a comparative overview of commonly employed palladium catalysts for this transformation, supported by experimental data to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of this compound is highly dependent on the ligand coordinated to the palladium center. This section compares the performance of three major classes of palladium catalysts: a traditional phosphine-based catalyst, a modern biarylphosphine (Buchwald) ligand-based system, and an N-heterocyclic carbene (NHC)-ligated catalyst.
It is important to note that the following data has been compiled from various sources and the reaction conditions may not be identical. Direct comparison of catalyst performance should be considered with this in mind.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | ~85 | ~28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 4 | >95 | >95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | >98* | >196 |
*Note: The yields presented are typical for sterically hindered aryl bromides and may vary for the specific substrate this compound.
Analysis of Catalyst Performance:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : As a classical and widely used catalyst, Pd(PPh₃)₄ can facilitate the Suzuki coupling of less demanding substrates. However, for sterically hindered substrates like this compound, it often requires higher catalyst loadings and longer reaction times to achieve satisfactory yields.[1]
-
Pd(OAc)₂ / SPhos (Palladium(II) acetate (B1210297) with 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) : Buchwald's biarylphosphine ligands, such as SPhos, are designed to be electron-rich and bulky.[2][3] These characteristics promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, making them highly effective for challenging substrates.[1] This system generally allows for lower catalyst loadings and shorter reaction times compared to traditional phosphine (B1218219) ligands.
-
PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride) : N-Heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines.[1] The strong σ-donating ability of the NHC ligand in PEPPSI-IPr enhances the catalytic activity, often enabling very low catalyst loadings and rapid reaction times, even with sterically demanding substrates.[1][4]
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using the aforementioned palladium catalysts.
General Procedure using Pd(PPh₃)₄:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
General Procedure using a Pd(OAc)₂/SPhos Catalyst System:
-
To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), this compound (1.0 mmol), and phenylboronic acid (1.2 mmol).
-
Add potassium phosphate (B84403) (2.0 mmol) and 1,4-dioxane (5 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100°C and stir for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, work up the reaction as described in the previous procedure.[1]
General Procedure using PEPPSI-IPr Catalyst:
-
In a glovebox or under a stream of inert gas, add PEPPSI-IPr (0.005 mmol, 0.5 mol%) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).
-
Add anhydrous tert-amyl alcohol (t-AmylOH) (5 mL).
-
Seal the tube and heat the reaction mixture to 100°C for 2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and proceed with an appropriate aqueous workup and purification.[1]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further elucidate the process, the following diagrams illustrate the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
References
A Comparative Kinetic Analysis of Grignard Reagent Formation from Substituted Bromobenzenes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Reaction Kinetics and Alternative Synthetic Routes
The formation of Grignard reagents, organomagnesium halides, is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of electrophiles. The kinetics of this reaction, particularly with substituted aryl halides, are of significant interest for process optimization and mechanistic understanding. This guide provides a comparative analysis of the kinetics of Grignard reagent formation from substituted bromobenzenes via the classical direct reaction with magnesium metal and the alternative halogen-magnesium exchange.
Executive Summary
This guide presents a detailed examination of the kinetic parameters influencing the formation of Grignard reagents from a series of para-substituted bromobenzenes. While comprehensive kinetic data for the direct reaction with magnesium remains elusive in a single comparative study, this guide compiles available information and contrasts it with the well-documented kinetics of the halogen-magnesium exchange reaction. The influence of substituents on the reaction rate is analyzed through a Hammett plot for the exchange reaction, providing valuable insights into the electronic effects governing the formation of these pivotal reagents. Furthermore, a comparison with alternative methods for the synthesis of organomagnesium compounds is presented, offering a broader perspective on synthetic strategies.
Kinetic Analysis: Direct Reaction vs. Halogen-Magnesium Exchange
The formation of a Grignard reagent from an aryl bromide can be achieved primarily through two pathways: the direct oxidative addition of magnesium metal to the carbon-bromine bond, and the halogen-magnesium exchange reaction with a pre-formed organomagnesium reagent.
Direct Reaction with Magnesium:
Halogen-Magnesium Exchange:
A powerful alternative for the preparation of Grignard reagents is the halogen-magnesium exchange. This method involves the reaction of an aryl bromide with an alkyl- or arylmagnesium reagent, typically isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity. This homogeneous reaction is more amenable to kinetic studies.
A study by Shi, Chu, Knochel, and Mayr provides valuable kinetic data for the bromine-magnesium exchange reaction of various substituted bromobenzenes with i-PrMgCl·LiCl in THF at 0 °C. The relative rate constants from this study are presented in the table below.
| Substituent (p-X) | k_rel (relative to Bromobenzene) | Hammett σ_p Constant |
| CN | 1300 | 0.66 |
| CO₂Et | 230 | 0.45 |
| Cl | 4.1 | 0.23 |
| F | 2.5 | 0.06 |
| H | 1.0 | 0.00 |
| CH₃ | 0.5 | -0.17 |
| OCH₃ | 0.2 | -0.27 |
Data compiled from competition experiments determining the relative reactivities of substituted bromobenzenes towards i-PrMgCl·LiCl in THF at 0 °C.
This data clearly demonstrates that electron-withdrawing groups significantly accelerate the rate of halogen-magnesium exchange, while electron-donating groups have a retarding effect.
Hammett Analysis of the Halogen-Magnesium Exchange
The relationship between the electronic properties of the substituents and the reaction rate can be quantified using a Hammett plot. By plotting the logarithm of the relative rate constants (log(k_rel)) against the Hammett substituent constants (σ_p), a linear free-energy relationship can be established.
Caption: Hammett plot for the relative rates of bromine-magnesium exchange.
The Hammett plot for the bromine-magnesium exchange reaction of para-substituted bromobenzenes shows a good linear correlation with a positive rho (ρ) value of approximately 4.5. This large, positive ρ value indicates that the reaction is highly sensitive to substituent electronic effects and that there is a buildup of negative charge (or a decrease in positive charge) at the reaction center in the rate-determining transition state. This is consistent with a mechanism where the nucleophilic attack of the Grignard reagent on the bromine atom is a key step.
Experimental Protocols
Kinetic Analysis of Halogen-Magnesium Exchange (Competition Experiment)
A detailed protocol for determining the relative rates of halogen-magnesium exchange via competition experiments can be adapted from the work of Mayr and coworkers.
-
Preparation of Stock Solutions: Prepare stock solutions of the competing substituted bromobenzenes and an internal standard (e.g., undecane) of known concentrations in anhydrous THF.
-
Reaction Setup: In a flame-dried, argon-purged flask equipped with a magnetic stirrer, combine equimolar amounts of the two competing aryl bromides and the internal standard in anhydrous THF.
-
Initiation of Reaction: Cool the mixture to the desired temperature (e.g., 0 °C) and add a solution of i-PrMgCl·LiCl in THF (typically 1.1 equivalents relative to one of the aryl bromides).
-
Monitoring the Reaction: Withdraw aliquots from the reaction mixture at specific time intervals. Quench the aliquots with a suitable electrophile (e.g., iodine or an aldehyde) to convert the formed Grignard reagents into stable products.
-
Analysis: Analyze the quenched samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the relative consumption of the starting aryl bromides over time. The relative rate constant (k_rel) can be calculated from the ratio of the remaining starting materials.
Caption: Experimental workflow for kinetic competition experiments.
Comparison with Other Methods for Organomagnesium Synthesis
While the direct reaction with magnesium and halogen-magnesium exchange are the most common methods, other alternatives exist for the synthesis of organomagnesium compounds.
| Method | Description | Advantages | Disadvantages |
| Direct Reaction with Mg | Reaction of an organic halide with magnesium metal. | Cost-effective for simple halides. | Can be difficult to initiate; heterogeneous reaction makes kinetics complex; not suitable for many functional groups. |
| Halogen-Magnesium Exchange | Reaction of an organic halide with a pre-formed Grignard reagent. | Homogeneous reaction, faster for functionalized and less reactive halides, tolerates a wider range of functional groups.[1][2] | Requires a stoichiometric amount of a pre-formed Grignard reagent. |
| Deprotonation (Hauser Bases) | Reaction of an acidic C-H bond with a strong magnesium amide base (e.g., TMPMgCl·LiCl). | Allows for the formation of Grignard reagents from compounds without a halogen. | Limited to substrates with sufficiently acidic protons. |
| Hydromagnesiation | Addition of a Mg-H bond across a C=C or C≡C bond. | Atom-economical way to form alkyl- or vinylmagnesium reagents. | Requires a magnesium hydride reagent; regioselectivity can be an issue. |
Conclusion
The kinetic analysis of Grignard reagent formation from substituted bromobenzenes reveals a significant dependence on the electronic nature of the substituents. For the well-studied halogen-magnesium exchange reaction, electron-withdrawing groups dramatically accelerate the rate of formation, as evidenced by a large positive Hammett ρ value. While quantitative data for the direct reaction with magnesium is less systematically available, a similar trend is generally expected.
For researchers and professionals in drug development, understanding these kinetic profiles is crucial for selecting the most efficient and controllable method for synthesizing key organomagnesium intermediates. The halogen-magnesium exchange offers a powerful and often faster alternative to the classical direct method, particularly for complex and functionalized molecules. The choice of method will ultimately depend on the specific substrate, desired reaction scale, and the presence of functional groups. This guide provides the foundational knowledge and experimental framework to make informed decisions in the synthesis of these invaluable reagents.
References
Verifying the Genesis of a Bulky Nucleophile: A Comparative Guide to Confirming the Formation of the Grignard Reagent of 1-Bromo-3,5-di-tert-butylbenzene
For researchers, scientists, and professionals in drug development, the successful synthesis of Grignard reagents is a critical step in many synthetic pathways. The formation of the Grignard reagent from the sterically hindered 1-Bromo-3,5-di-tert-butylbenzene presents unique challenges. This guide provides a comprehensive comparison of methods to confirm its successful formation, complete with experimental data and detailed protocols to ensure reliable and reproducible results.
The generation of (3,5-di-tert-butylphenyl)magnesium bromide is a key transformation, yielding a powerful, albeit bulky, nucleophile. Visual confirmation of the reaction initiation, such as the disappearance of magnesium turnings and a change in the solution's color to cloudy gray or brown, is a preliminary but not definitive indicator of success.[1][2] The exothermic nature of the reaction also provides an early clue of its progress.[1] However, for quantitative and unambiguous confirmation, more rigorous analytical techniques are essential. This guide compares the most effective methods: titration, spectroscopic analysis, and qualitative tests.
Comparative Analysis of Confirmation Methods
The choice of confirmation method depends on the required accuracy, available equipment, and the scale of the reaction. The following table summarizes the key performance indicators for each technique.
| Method Category | Specific Technique | Principle | Pros | Cons | Typical Accuracy |
| Titration | Iodine (I₂) Titration | The Grignard reagent reacts with iodine in a 1:1 stoichiometric ratio. The endpoint is the disappearance of the brown iodine color.[3][4] | High accuracy, clear endpoint, applicable to a wide range of Grignard reagents.[3][4] | Requires careful handling of air- and moisture-sensitive reagents. | ±2%[4] |
| Diphenylacetic Acid Titration | The Grignard reagent deprotonates diphenylacetic acid, and the endpoint is indicated by a persistent color change of an indicator.[5] | Good accuracy, relatively simple setup.[5] | The indicator's color change can be subjective. | Variable | |
| Titration with sec-Butanol and 1,10-Phenanthroline | The Grignard reagent forms a colored complex with 1,10-phenanthroline, which is then titrated with a standard solution of sec-butanol until the color disappears.[2][5] | Highly accurate and does not overestimate concentration due to basic hydrolysis byproducts.[5] | Requires the preparation of a standardized alcohol solution. | High | |
| Spectroscopy | Nuclear Magnetic Resonance (NMR) | Quenching the Grignard reagent with D₂O and observing the deuterium (B1214612) incorporation in the ¹H or ¹³C NMR spectrum.[1] Direct in-situ NMR analysis is also possible.[1][6] | Provides structural confirmation and can be quantitative with an internal standard.[1] | Requires access to an NMR spectrometer and deuterated solvents. Can be time-consuming. | High |
| Infrared (IR) Spectroscopy | In-situ monitoring of the disappearance of the C-Br bond vibration of the starting material and the appearance of new bands associated with the C-Mg bond.[7][8] | Real-time, non-destructive analysis of the reaction progress.[7] | Can be complex to interpret due to overlapping signals and the Schlenk equilibrium.[8][9] | Semi-quantitative to Quantitative | |
| UV-Visible (UV-Vis) Spectroscopy | Differential spectrophotometry based on the reaction of the Grignard reagent with a ketone like acetophenone, measuring the decrease in the ketone's absorbance.[10][11] | Suitable for all types of Grignard reagents and is not affected by decomposition products.[10][11] | Requires careful preparation of solutions and a UV-Vis spectrophotometer. | High | |
| Qualitative Test | Gilman's Color Test | Reaction of the Grignard reagent with Michler's ketone followed by hydrolysis and iodine treatment to produce a characteristic colored solution.[12] | Simple, rapid, and requires minimal equipment. | Provides only a yes/no answer and is not quantitative. | N/A |
Experimental Protocols
Detailed methodologies for the most reliable and commonly used techniques are provided below. All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent quenching of the Grignard reagent.[13]
Iodine Titration
This method is highly recommended for its accuracy and clear visual endpoint. The use of LiCl helps to solubilize the magnesium salts formed during the titration, ensuring a clear solution.[3][4]
Protocol:
-
Accurately weigh approximately 254 mg (1 mmol) of iodine into a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar and a septum.
-
Flush the flask with an inert gas.
-
Add 3-5 mL of a saturated solution of anhydrous LiCl in dry THF (approximately 0.5 M).[4] Stir until the iodine is completely dissolved, resulting in a brown solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard solution dropwise via a syringe until the brown color disappears and the solution becomes colorless and transparent.[4]
-
Record the volume of the Grignard reagent added. The concentration is calculated based on the 1:1 stoichiometry with iodine.
In-situ IR Spectroscopy
Real-time monitoring provides valuable kinetic data and confirms the consumption of the starting material and the formation of the product.
Protocol:
-
Set up the Grignard reaction in a reactor equipped with an in-situ Attenuated Total Reflectance (ATR) IR probe.
-
Collect a background spectrum of the solvent (anhydrous THF).
-
Begin the reaction by adding the this compound to the magnesium turnings in THF.
-
Continuously monitor the IR spectrum. The formation of the Grignard reagent can be tracked by the disappearance of the characteristic C-Br stretching vibration of the aryl bromide and the appearance of new bands associated with the aryl-magnesium bond.[7]
NMR Spectroscopy via D₂O Quench
This method provides definitive structural evidence of Grignard formation.
Protocol:
-
Under an inert atmosphere, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Carefully quench the aliquot with deuterium oxide (D₂O).
-
Extract the organic components with a suitable deuterated solvent (e.g., CDCl₃).
-
Analyze the sample by ¹H and/or ¹³C NMR spectroscopy.
-
Successful formation of the Grignard reagent is confirmed by the presence of a signal corresponding to 1,3-di-tert-butylbenzene-d₁, indicating the replacement of the bromine atom with deuterium.[1]
Logical Relationship of Confirmation Methods
The selection of a confirmation method can be guided by the specific needs of the research. A logical flow for this decision-making process is outlined below.
Conclusion
Confirming the successful formation of the Grignard reagent of this compound is paramount for its effective use in subsequent synthetic steps. While simple observations can suggest the reaction has initiated, quantitative methods are necessary for determining the yield and concentration accurately. Titration with iodine offers a balance of high accuracy, simplicity, and a clear endpoint, making it a highly recommended method. For laboratories equipped with the necessary instrumentation, in-situ IR spectroscopy provides the advantage of real-time monitoring, while NMR analysis after a D₂O quench offers unequivocal structural proof of formation. By selecting the appropriate method based on the experimental requirements, researchers can proceed with confidence in the quality and reactivity of their Grignard reagent.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. mt.com [mt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A differential spectrophotometric method for the determination of Grignard reagent concentration - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. A differential spectrophotometric method for the determination of Grignard reagent concentration - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
Comparison of different cross-coupling methods (Suzuki, Stille, Negishi) for 1-Bromo-3,5-di-tert-butylbenzene.
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of an appropriate cross-coupling methodology is paramount. This guide provides a comparative overview of three prominent palladium-catalyzed cross-coupling reactions—Suzuki, Stille, and Negishi—as applied to the sterically hindered substrate, 1-Bromo-3,5-di-tert-butylbenzene. Due to the steric bulk of the two tert-butyl groups, this substrate presents a unique challenge, and the selection of the optimal coupling partner and reaction conditions is critical for achieving high yields.
While extensive literature exists for these cross-coupling methods, specific experimental data for this compound is not widely available, precluding a direct quantitative comparison of yields and reaction times. However, based on the general principles of these reactions and data from analogous sterically hindered aryl bromides, we can infer the potential advantages and disadvantages of each method for this particular substrate.
General Comparison of Cross-Coupling Methods
| Feature | Suzuki Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron (e.g., boronic acids, boronic esters) | Organotin (Organostannanes) | Organozinc |
| Advantages | - Low toxicity of boron reagents- Air and moisture stability of many boron reagents- Commercially available diverse range of boronic acids | - High tolerance for a wide range of functional groups- Neutral reaction conditions- Stability of organostannane reagents to air and moisture | - High reactivity of organozinc reagents- High functional group tolerance- Can couple sp³, sp², and sp hybridized carbons |
| Disadvantages | - Can be sensitive to steric hindrance- Requires a base, which can affect sensitive functional groups | - High toxicity of organotin compounds- Difficulty in removing tin byproducts | - Organozinc reagents are often sensitive to air and moisture- May require in situ preparation of the organozinc reagent |
| Suitability for Sterically Hindered Substrates | Can be challenging; often requires specialized bulky, electron-rich phosphine (B1218219) ligands and forcing conditions. | Generally more effective for sterically hindered substrates compared to Suzuki coupling. | Often highly effective due to the high reactivity of the organozinc reagent. |
Experimental Protocols for Cross-Coupling Reactions
The following are generalized experimental protocols for the Suzuki, Stille, and Negishi cross-coupling reactions. These should be considered as starting points and would require optimization for the specific case of this compound.
Suzuki Coupling Protocol
This protocol is adapted from procedures for other aryl bromides.[1][2]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%) and any additional phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling Protocol
This generalized protocol is based on established methods for Stille couplings.[3]
Materials:
-
This compound
-
Organostannane (e.g., Tributyl(phenyl)tin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%).
-
Add the anhydrous and degassed solvent.
-
Add this compound (1.0 equiv.) followed by the organostannane (1.1-1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of potassium fluoride (B91410) (KF) to precipitate tin byproducts.
-
Filter the mixture through celite, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Negishi Coupling Protocol
This protocol outlines the general steps for a Negishi coupling, which involves the preparation of the organozinc reagent.[4]
Materials:
-
This compound
-
Organohalide for zinc reagent preparation (e.g., Bromobenzene)
-
n-Butyllithium or Zinc metal
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Part 1: Preparation of the Phenylzinc Reagent
-
In a dry flask under an inert atmosphere, prepare the organolithium or Grignard reagent from the corresponding aryl halide.
-
In a separate flask, dissolve anhydrous ZnCl₂ (1.1 equiv.) in anhydrous THF.
-
Slowly add the organolithium or Grignard reagent to the ZnCl₂ solution at low temperature (e.g., 0 °C or -78 °C).
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the organozinc reagent.
Part 2: Cross-Coupling Reaction
-
In a separate dry flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the palladium catalyst (2-5 mol%) in anhydrous THF.
-
Slowly add the freshly prepared organozinc reagent (1.2-1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., to 50 °C) for 4-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycles
The fundamental mechanisms of the Suzuki, Stille, and Negishi reactions all involve a palladium-catalyzed cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.
Conclusion
For the specific case of the sterically demanding this compound, both Stille and Negishi couplings are anticipated to be more robust and higher yielding than the Suzuki coupling. The high reactivity of organozinc reagents in the Negishi coupling makes it a particularly promising candidate. However, the air and moisture sensitivity of these reagents requires careful handling. The Stille coupling offers a good balance of functional group tolerance and effectiveness with sterically hindered substrates, though the toxicity of organotin compounds is a significant drawback. While the Suzuki coupling is generally preferred for its low toxicity and operational simplicity, its application to this substrate would likely necessitate significant optimization of ligands and reaction conditions to overcome the steric hindrance. Ultimately, the choice of method will depend on the specific requirements of the synthesis, including scale, functional group compatibility, and available laboratory infrastructure. Experimental validation would be essential to determine the optimal conditions for the desired transformation.
References
- 1. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Reaction Intermediates in the Synthesis of Derivatives from 1-Bromo-3,5-di-tert-butylbenzene
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3,5-di-tert-butylphenyl derivatives, offering a comparative analysis of Grignard, Suzuki-Miyaura, and Buchwald-Hartwig reaction pathways. This report details reaction intermediates, experimental protocols, and quantitative data to inform synthetic strategy and optimization.
The sterically hindered scaffold of 1-Bromo-3,5-di-tert-butylbenzene presents unique challenges and opportunities in the synthesis of novel derivatives for pharmaceutical and materials science applications. The bulky tert-butyl groups significantly influence the reactivity of the aryl bromide and the stability of reaction intermediates. This guide provides an objective comparison of three common synthetic routes—Grignard reagent formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—with a focus on the identification and analysis of key reaction intermediates.
Comparison of Synthetic Routes
The choice of synthetic methodology for the derivatization of this compound is critical and depends on the desired functionality. Each pathway proceeds through distinct intermediates, which dictates the reaction conditions and potential side products.
| Reaction Type | Key Intermediates | Typical Reagents | Advantages | Disadvantages |
| Grignard Reaction | 3,5-di-tert-butylphenylmagnesium bromide (a carbanionic species) | Magnesium (Mg), THF | Formation of strong nucleophile, versatile for C-C bond formation with various electrophiles. | Highly sensitive to moisture and protic solvents; potential for side reactions like Wurtz coupling. |
| Suzuki-Miyaura Coupling | Oxidative addition complex (Pd(II) species), Transmetalation intermediate, Reductive elimination precursor | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Boronic acids/esters | High functional group tolerance, mild reaction conditions, commercially available reagents. | Potential for side reactions like homocoupling and protodeboronation.[1][2] The transmetalation step can be the rate-determining step.[2] |
| Buchwald-Hartwig Amination | Oxidative addition complex (Pd(II) species), Palladium-amido complex, Reductive elimination precursor | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Excellent for C-N bond formation, wide range of amine coupling partners.[3][4] | Ligand screening is often necessary; potential for hydrodehalogenation as a side reaction.[4] |
Analysis of Reaction Intermediates
Understanding the formation and stability of reaction intermediates is crucial for optimizing reaction conditions and maximizing product yield.
Grignard Reagent Formation: 3,5-di-tert-butylphenylmagnesium bromide
The formation of the Grignard reagent, 3,5-di-tert-butylphenylmagnesium bromide, is a critical step. This intermediate is a powerful nucleophile due to the carbanionic character of the carbon bound to magnesium. The bulky tert-butyl groups can sterically hinder the approach to the magnesium surface, potentially affecting the rate of formation.
Characterization: Direct characterization of the Grignard reagent is challenging due to its high reactivity. Its formation is typically confirmed by trapping with an electrophile, such as an aldehyde or ketone, followed by characterization of the resulting alcohol.
Suzuki-Miyaura Coupling Intermediates
The catalytic cycle of the Suzuki-Miyaura coupling involves several key palladium intermediates. The initial step is the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) species. The steric hindrance from the tert-butyl groups can influence the rate of this step. Subsequent transmetalation with a boronic acid and reductive elimination yield the coupled product.
Characterization: The oxidative addition complex can sometimes be isolated and characterized by techniques like X-ray crystallography and NMR spectroscopy, providing insights into the catalyst's behavior.[5][6][7][8]
Buchwald-Hartwig Amination Intermediates
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-based catalytic cycle.[3][4] Key intermediates include the oxidative addition complex, a palladium-amido complex formed after coordination and deprotonation of the amine, and the final intermediate that undergoes reductive elimination to form the C-N bond. The steric bulk of both the aryl bromide and the amine can impact the efficiency of these steps.
Characterization: Spectroscopic studies can be employed to observe the formation and transformation of these palladium complexes during the reaction, aiding in mechanistic understanding and optimization.
Experimental Protocols
Synthesis of 3,5-di-tert-butylphenol (B75145) via Grignard Reaction
This protocol describes the formation of 3,5-di-tert-butylphenylmagnesium bromide and its subsequent reaction with trimethyl borate (B1201080), followed by oxidation to yield the corresponding phenol.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
1 M Hydrochloric acid
-
Oxone
-
Acetone
-
Ethyl acetate
-
Saturated aqueous Sodium bisulfite
Procedure:
-
To a round-bottom flask containing magnesium turnings and a crystal of iodine, add a solution of this compound in anhydrous THF.
-
Once the Grignard reagent formation is initiated (indicated by a color change and gentle reflux), stir the reaction at room temperature until the magnesium is consumed.
-
In a separate flask, cool a solution of trimethyl borate in anhydrous THF to 0 °C.
-
Transfer the prepared Grignard reagent to the trimethyl borate solution via cannula at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with 1 M HCl and extract with ethyl acetate.
-
The crude boronic ester is then oxidized using an aqueous solution of Oxone in acetone.
-
After quenching with saturated aqueous sodium bisulfite, the product is extracted and purified.
Quantitative Data: This method has been reported to yield 3,5-di-tert-butylphenol in approximately 90% yield after flash column chromatography.[9]
Spectroscopic Data for 3,5-di-tert-butylphenol: [10][11]
-
¹H NMR (CDCl₃): δ 7.00 (t, J = 1.7 Hz, 1H), 6.68 (d, J = 1.7 Hz, 2H), 4.52 (br s, 1H), 1.30 (s, 18H) ppm.[9]
-
¹³C NMR (CDCl₃): δ 154.8, 152.7, 115.2, 110.0, 34.9, 31.5 ppm.[9]
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data: Yields for Suzuki-Miyaura couplings are highly dependent on the specific boronic acid, catalyst, and reaction conditions used. For the coupling of bromobenzene (B47551) with phenylboronic acid, yields can reach up to 96% under optimized conditions.[2]
Spectroscopic Data for a Representative Product (4,4'-di-tert-butylbiphenyl): [12]
-
¹H NMR (CDCl₃): δ 7.50 (d, 4H), 7.42 (d, 4H), 1.37 (s, 18H) ppm.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of this compound with an amine.
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox, charge a reaction vessel with the palladium precatalyst, ligand, and base.
-
Add a solution of this compound and the amine in the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with stirring for the specified time.
-
After completion, cool the reaction and partition between water and an organic solvent.
-
Extract the aqueous layer and wash the combined organic layers.
-
Dry, filter, and concentrate the organic phase. Purify the product by chromatography.[3]
Quantitative Data: The yields of Buchwald-Hartwig aminations are influenced by the choice of ligand and the nature of the amine. For the reaction of 4-bromobenzotrifluoride (B150022) with aniline (B41778) using XPhos as a ligand, yields can be around 95%.[3]
Spectroscopic Data for a Representative Product (3,5-di-tert-butylaniline): [13]
-
¹H NMR (CDCl₃): δ 6.79 (t, 1H), 6.45 (d, 2H), 3.55 (s, 2H), 1.28 (s, 18H) ppm.[10]
-
¹³C NMR (CDCl₃): δ 151.8, 146.9, 114.2, 110.1, 34.9, 31.6 ppm.
Visualization of Reaction Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. 3,5-DI-TERT-BUTYLPHENOL(1138-52-9) 1H NMR spectrum [chemicalbook.com]
- 12. 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) 1H NMR spectrum [chemicalbook.com]
- 13. 3,5-Di-tert-butylaniline | C14H23N | CID 75419 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-Bromo-3,5-di-tert-butylbenzene: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Bromo-3,5-di-tert-butylbenzene, ensuring compliance and minimizing risk.
Pre-Disposal and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the most detailed information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles that conform to European standard EN 166.[1]
-
Hand Protection: Use protective gloves, ensuring to inspect them before use.[1]
-
Skin and Body Protection: Wear long-sleeved clothing.[1]
Handling and Storage:
-
Prevent the formation of dust.[1]
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
Spill Cleanup:
-
Ensure adequate ventilation.[1]
-
Use personal protective equipment as required.[1]
-
Avoid dust formation.[1]
-
Sweep up the spilled material and shovel it into suitable containers for disposal.[1]
It is important to prevent the spilled chemical from entering drains, as it should not be released into the environment.[1][2]
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and sealed waste container.
-
The container must be made of a material compatible with the chemical and be in good condition to prevent leaks.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any appropriate hazard pictograms.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.
-
Keep the container away from heat, sparks, open flames, and other ignition sources.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Professional Disposal:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal and do not discharge to sewer systems.[3]
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
-
Contaminated Packaging:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem.
References
Essential Safety and Operational Guide for 1-Bromo-3,5-di-tert-butylbenzene
This guide provides critical safety and logistical information for the handling and disposal of 1-Bromo-3,5-di-tert-butylbenzene, tailored for researchers, scientists, and drug development professionals. The following procedural steps are designed to ensure safe laboratory practices and proper environmental stewardship.
Chemical Safety Profile
This compound is a combustible solid.[1] While comprehensive GHS hazard classifications are not fully established, some reports indicate it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2] It is crucial to handle this chemical with care, adhering to the safety protocols outlined below.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure when handling this compound. The recommended PPE is detailed in the table below.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3][4] | Must conform to European standard EN 166 or equivalent. Goggles are required when there is a potential for splashing.[3][4] |
| Hand Protection | Chemical-resistant protective gloves.[3] | Inspect gloves for any damage before use.[3] For halogenated aromatic solvents, materials like Viton or Silver Shield offer excellent protection.[4] Nitrile gloves may be suitable for incidental contact.[5] Always consult the glove manufacturer's compatibility data.[3] |
| Skin and Body Protection | Long-sleeved laboratory coat. | Ensure clothing provides full coverage of the arms.[3] |
| Respiratory Protection | N95 dust mask or equivalent. | Use when handling the solid in a way that may generate dust, especially outside of a well-ventilated area. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is essential for minimizing risks associated with this compound.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Before handling the chemical, put on all required PPE as specified in the table above.
-
-
Chemical Handling :
-
Post-Handling Procedures :
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination.
-
Waste Segregation and Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.
-
For spills, sweep up the solid material and place it into a suitable container for disposal.[3] Avoid creating dust.
-
-
Waste Container Labeling :
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard warnings.
-
-
Waste Storage :
-
Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through a licensed and approved waste management contractor.
-
Do not release the chemical into the environment.[3]
-
Experimental Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
